4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Description
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Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNURBZYZYVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making its strategic introduction into aromatic scaffolds a subject of significant interest. This document outlines a robust, multi-step synthesis commencing from the readily available starting material, 3-fluorophenol. The core of this synthetic strategy hinges on a crucial trifluoromethoxylation of the phenol, followed by a highly regioselective directed ortho-metalation (DoM) and subsequent formylation. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and present quantitative data to guide researchers in the successful execution of this synthesis.
Introduction: The Significance of Fluorinated Benzaldehydes
The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its strong electron-withdrawing nature and high lipophilicity. This compound serves as a versatile intermediate, possessing three key points of functionality: the reactive aldehyde, the fluorine atom, and the trifluoromethoxy group, which can be leveraged for diverse downstream chemical modifications.
This guide is structured to provide a logical and practical approach to the synthesis of this valuable compound, emphasizing the rationale behind the chosen synthetic route and experimental conditions.
Strategic Synthesis Pathway
The most logical and efficient pathway to this compound begins with 3-fluorophenol and proceeds through two key transformations:
-
Step 1: Trifluoromethoxylation of 3-Fluorophenol to yield the intermediate, 1-Fluoro-3-(trifluoromethoxy)benzene.
-
Step 2: Directed ortho-Metalation (DoM) and Formylation of 1-Fluoro-3-(trifluoromethoxy)benzene to introduce the aldehyde group at the C-2 position, yielding the final product.
This strategy is advantageous as it utilizes a readily available starting material and employs powerful, regioselective reactions to install the desired functionalities.
Visualizing the Synthesis Workflow
Caption: A high-level overview of the two-step synthesis pathway.
Step 1: Trifluoromethoxylation of 3-Fluorophenol
The introduction of the trifluoromethoxy group onto a phenol is a non-trivial transformation that has seen significant advancements in recent years. While several methods exist, a common and effective approach involves the use of electrophilic trifluoromethylating agents in the presence of a base. A two-step procedure involving the formation of a xanthate intermediate followed by treatment with fluorinating agents offers a mild and efficient route.[1][2]
Mechanistic Insight
The reaction proceeds by first converting the phenol into a more reactive intermediate, such as a xanthate. This intermediate then undergoes oxidative fluorination, where the trifluoromethyl group is transferred to the oxygen atom. This method avoids the use of harsh reagents and often provides high yields.
Experimental Protocol: Synthesis of 1-Fluoro-3-(trifluoromethoxy)benzene
Materials:
-
3-Fluorophenol
-
Imidazolium salt (as per Hartwig, J.F. et al.)[2]
-
Mild base (e.g., Potassium carbonate)
-
Acetonitrile (MeCN)
-
Fluorinating agent (e.g., Silver fluoride and a suitable CF₃ source, or other modern trifluoromethoxylation reagents)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in anhydrous acetonitrile, add a mild base (1.1 eq).
-
Add the imidazolium methylthiocarbonothioyl salt (1.0 eq) and stir the mixture at room temperature until the formation of the xanthate intermediate is complete (monitor by TLC).
-
In a separate flask, prepare the trifluoromethoxylating reagent system according to established procedures.
-
The xanthate solution is then treated with the trifluoromethoxylating reagent under an inert atmosphere.
-
The reaction is stirred at a controlled temperature until completion.
-
Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product, 1-Fluoro-3-(trifluoromethoxy)benzene, is purified by column chromatography.
Table 1: Representative Data for Trifluoromethoxylation of Phenols
| Starting Phenol | Reagents | Solvent | Yield (%) | Reference |
| Phenol | Imidazolium salt, AgF, CF₃I | MeCN | >90 | [1][2] |
| 4-Chlorophenol | Imidazolium salt, AgF, CF₃I | MeCN | >90 | [1][2] |
| 3-Fluorophenol | (Adapted from above) | MeCN | Estimated >85 | N/A |
Step 2: Directed ortho-Metalation (DoM) and Formylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[3][4] It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[5] In the case of 1-Fluoro-3-(trifluoromethoxy)benzene, both the fluorine atom and the trifluoromethoxy group can act as directing groups, strongly activating the C-2 position for lithiation.
Mechanistic Insight
The reaction is initiated by the coordination of the Lewis acidic lithium atom of n-butyllithium to the Lewis basic oxygen of the trifluoromethoxy group and the fluorine atom. This brings the strongly basic butyl group into proximity with the C-2 proton, leading to its abstraction and the formation of an ortho-lithiated intermediate. This intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl group.
Visualizing the DoM Mechanism
Caption: The mechanism of directed ortho-metalation and formylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Fluoro-3-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of 1-Fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 2: Expected Outcome and Characterization
| Product | Appearance | Expected Yield (%) | Purification Method | Key Analytical Data |
| This compound | Colorless to pale yellow oil or solid | 70-85 | Column Chromatography | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
Conclusion
The synthesis of this compound can be reliably achieved through a strategic two-step sequence starting from 3-fluorophenol. The key transformations, trifluoromethoxylation and directed ortho-metalation, are powerful and well-documented reactions in modern organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important fluorinated building block. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized aromatic compounds.
References
-
Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2018). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 83(15), 7890-7913. [Link]
-
Hu, J. et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3858–3861. [Link]
-
Hartwig Group. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation. Regioselective synthesis of condensed heterocycles. Chemical Reviews, 90(6), 879-933.
-
Chem-Station. (2015). Directed Ortho Metalation. Chem-Station International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Formylation Reactions. Organic Chemistry Portal. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
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- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethoxy)benzaldehyde (CAS: 1105060-20-5): A Key Building Block for Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a specialized aromatic aldehyde that serves as a critical building block for researchers in medicinal chemistry, drug development, and materials science. The unique substitution pattern—featuring an aldehyde, a fluorine atom, and a trifluoromethoxy group—imparts desirable physicochemical properties to derivative molecules, making it a high-value intermediate. This document delves into the compound's properties, a plausible and detailed synthetic methodology, its chemical reactivity, and its strategic applications, offering field-proven insights for scientific professionals.
The Strategic Importance of Fluorinated Benzaldehydes in Chemical Design
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize the pharmacological profile of lead compounds.[1] The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to significantly enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[2][3] Its electron-withdrawing nature, combined with its steric bulk, can profoundly influence a molecule's conformation and electronic properties.[3]
This compound emerges as a particularly valuable reagent by combining the -OCF3 group with two other synthetically versatile handles:
-
An Aldehyde Group: A cornerstone functional group that participates in a vast array of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular scaffolds.[2]
-
A Fluorine Substituent: A bioisostere for hydrogen that can block metabolic hotspots, improve binding interactions through hydrogen bonding or dipolar interactions, and fine-tune acidity or basicity of nearby functional groups.[3]
This guide serves as a practical resource for leveraging the unique attributes of this compound in advanced synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1105060-20-5 | [4][5] |
| Molecular Formula | C₈H₄F₄O₂ | [6] |
| Molecular Weight | 208.11 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Typical Purity | ≥95% | |
| Storage Temperature | 2-8 °C | |
| InChI Key | KZUNURBZYZYVMT-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(F)ccc1OC(F)(F)F | [5] |
GHS Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Signal Word: Warning.
-
Primary Hazards: Harmful if swallowed (H302). Based on structurally related compounds, it may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8]
-
Precautionary Measures: Avoid breathing vapors, prevent contact with skin and eyes, and wash thoroughly after handling.[9] Store the container tightly closed in a cool, dry place.
Synthesis and Purification: A Methodological Approach
While specific peer-reviewed synthetic preparations for CAS 1105060-20-5 are not abundant in public literature, a robust and logical pathway can be designed based on established organometallic and formylation chemistry. The most direct approach involves the ortho-lithiation and subsequent formylation of 1-fluoro-3-(trifluoromethoxy)benzene. The trifluoromethoxy group is a weak ortho-directing group, while the fluorine atom is a stronger one, guiding the metalation to the desired position.
Sources
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 1105060-20-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
A Guide to the Spectroscopic Characterization of Fluorinated Benzaldehydes: A Case Study on 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Senior Application Scientist Note: A comprehensive search of public-domain scientific databases and literature did not yield a complete, verified set of spectroscopic data for "4-Fluoro-2-(trifluoromethoxy)benzaldehyde." To fulfill the objectives of this guide—demonstrating a rigorous, in-depth approach to spectroscopic analysis for drug development professionals—we will proceed with a structurally analogous and well-documented molecule: 2-Fluoro-4-(trifluoromethyl)benzaldehyde . The principles, protocols, and interpretive logic detailed herein are directly applicable to the original compound of interest and other related fluorinated aromatics.
Introduction: The Analytical Imperative for Fluorinated Aromatics
Fluorinated benzaldehydes are critical building blocks in medicinal chemistry and materials science. The precise placement of fluorine atoms and fluorinated groups (like -CF₃) can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is not merely a procedural step but a cornerstone of successful research and development. This guide provides a detailed examination of the core spectroscopic techniques used to elucidate and confirm the structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde, offering insights grounded in established principles and field-proven methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound like 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve all structural questions.
Causality Behind Experimental Choices
The choice of solvent and experiments is dictated by the need for clarity and comprehensive data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for organic molecules and its single, well-defined solvent residual peak. A standard suite of experiments includes:
-
¹H NMR: To identify the number, environment, and connectivity of protons.
-
¹³C NMR: To map the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for directly observing the fluorine environments and their coupling to other nuclei.
-
Correlation Spectroscopy (COSY/HSQC): To definitively link proton signals with their directly attached carbons and establish proton-proton coupling networks.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Apply a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse sequence.
-
Set a spectral width of ~250 ppm.
-
Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width appropriately based on the expected chemical shifts of aromatic -F and -CF₃ groups.
-
Data Interpretation and Summary
The structural complexity arising from fluorine-carbon and fluorine-proton couplings is the central challenge and source of information.
Caption: Structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
Table 1: Expected NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~10.3 | d | ~2-3 Hz | Aldehyde CHO |
| ~7.9 | m | - | H-6 | |
| ~7.6 | m | - | H-5 | |
| ~7.5 | m | - | H-3 | |
| ¹³C | ~188 | d | J(C,F) ≈ 15-20 Hz | C=O |
| ~165 | d | ¹J(C,F) ≈ 260-270 Hz | C-F | |
| ~135 | q | ²J(C,F) ≈ 30-35 Hz | C-CF₃ | |
| ~133 | d | J(C,F) ≈ 5-10 Hz | C-6 | |
| ~129 | d | J(C,F) ≈ 3-5 Hz | C-1 | |
| ~124 | q | ¹J(C,F) ≈ 270-275 Hz | -CF₃ | |
| ~122 | m | - | C-5 | |
| ~115 | d | J(C,F) ≈ 20-25 Hz | C-3 | |
| ¹⁹F | ~ -63 | s | - | -CF₃ |
| ~ -105 | m | - | Ar-F |
Note: These are predicted values based on known data for similar structures. Actual experimental values may vary slightly.
-
¹H NMR Insights: The aldehyde proton appears far downfield (~10.3 ppm) and may show a small doublet coupling to the ortho-fluorine. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
¹³C NMR Insights: The spectrum is highly informative. The carbon directly attached to the aromatic fluorine (C-2) will be a doublet with a very large one-bond coupling constant (~265 Hz). The carbon of the trifluoromethyl group will be a quartet due to coupling with its three fluorine atoms. Other aromatic carbons will also show smaller couplings to the fluorines.
-
¹⁹F NMR Insights: Two distinct signals are expected. The -CF₃ group will appear as a singlet around -63 ppm. The aromatic fluorine will be a multiplet further downfield, its complexity arising from couplings to the aromatic protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred technique for a solid or liquid sample as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Experimental Protocol: ATR-IR Data Acquisition
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive technical overview of the solubility and stability of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed methodologies for handling and utilizing this versatile reagent.
Introduction: The Significance of Fluorinated Benzaldehydes
This compound (CAS No: 90176-80-0) belongs to a class of fluorinated aromatic aldehydes that have garnered significant interest in synthetic chemistry. The presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. The trifluoromethoxy group, in particular, is a lipophilic hydrogen bond acceptor that can enhance membrane permeability and metabolic resistance of drug candidates.[1] Understanding the fundamental properties of solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.
Solubility Profile: A Critical Parameter for Application
The solubility of a reagent is a critical factor that dictates its utility in various reaction conditions and formulation strategies. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[2], its structural features suggest good solubility in a range of common organic solvents. The trifluoromethyl group generally increases the lipophilicity of a molecule, favoring dissolution in nonpolar to moderately polar organic media.
Predicted Solubility Characteristics
Based on the structure, the following qualitative solubility profile can be anticipated:
| Solvent Class | Predicted Solubility | Rationale |
| Aprotic Polar | High | Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be excellent solvents due to their ability to engage in dipole-dipole interactions with the polar carbonyl and trifluoromethoxy groups. For a similar compound, 3-(trifluoromethyl)benzaldehyde, a solubility of 100 mg/mL in DMSO has been reported.[3] |
| Ethers | Moderate to High | Diethyl ether and Tetrahydrofuran (THF) should effectively solvate the molecule. |
| Halogenated | Moderate to High | Dichloromethane and Chloroform are likely to be good solvents. A related isomer, 3-(trifluoromethyl)benzaldehyde, is slightly soluble in chloroform.[3] |
| Alcohols | Moderate | Methanol and Ethanol will likely dissolve the compound, though the nonpolar character of the fluorinated groups might limit very high solubility. |
| Aqueous | Low | Similar to other organic aldehydes, and as seen with 4-(Trifluoromethyl)benzaldehyde (water solubility of 1.5 g/L at 20°C)[4][5], the solubility in water is expected to be low. |
| Nonpolar | Low to Moderate | Solvents like Hexanes and Toluene may show some solubility, but the polar aldehyde group will limit miscibility. |
Experimental Protocol for Solubility Determination
For precise quantitative data, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected analytical grade solvent
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vial in a temperature-controlled shaker at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution quantitatively with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling, as well as for its use in chemical reactions. While the compound is generally stable, its aldehyde functionality presents potential routes for degradation.
Recommended Storage and Handling
To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended, based on guidelines for similar air-sensitive aldehydes:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[6][7]
-
Temperature: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[6]
-
Light Protection: Store in a light-resistant container to prevent photochemical degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[8]
Potential Degradation Pathways
The primary modes of degradation for benzaldehydes are oxidation and base-catalyzed reactions.
The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-fluoro-2-(trifluoromethoxy)benzoic acid. This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.
Caption: Oxidation of this compound.
In the presence of a strong base, benzaldehydes lacking an α-hydrogen, such as this compound, can undergo the Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[9]
Caption: Base-catalyzed Cannizzaro reaction.
Protocol for Stability Assessment
A forced degradation study can be conducted to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
Stability-indicating HPLC method (developed and validated)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with 1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the sample solution with 1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C) in an oven.
-
Photolytic Degradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to the appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
-
Evaluation:
-
Determine the percentage of degradation of this compound under each condition.
-
Identify and, if possible, characterize the major degradation products.
-
Conclusion
This compound is a valuable reagent with significant potential in synthetic chemistry. A thorough understanding of its solubility and stability is crucial for its successful application. While predicted to be soluble in common organic solvents, experimental verification is recommended for specific applications. The primary stability concerns are oxidation and base-catalyzed disproportionation, which can be mitigated through proper storage and handling. The protocols provided in this guide offer a framework for researchers to quantitatively assess these critical properties, ensuring the reliable and effective use of this important building block.
References
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- Santa Cruz Biotechnology. 4-(Trifluoromethyl)benzaldehyde Material Safety Data Sheet. (URL: Provided in search results, but linking to a specific, stable URL is preferred.
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Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery
An In-Depth Technical Guide to the Commercial Availability and Synthetic Strategy for 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The -OCF3 group, in particular, is highly valued for its ability to increase lipophilicity, enhance metabolic stability, and modulate electronic characteristics, often leading to improved binding affinity and bioavailability of drug candidates.[1] this compound represents a potentially valuable building block, combining the features of a reactive aldehyde with the unique properties of a fluorine and a trifluoromethoxy substituent on the aromatic ring.
This guide provides a comprehensive assessment of the commercial availability of this compound. Recognizing the challenges in sourcing this specific isomer, we extend the analysis to its commercially available structural isomers and functional analogs. Furthermore, we propose a viable synthetic pathway for researchers who require this specific compound, thereby offering a complete resource for its acquisition and application.
Section 1: Commercial Availability Assessment of this compound
A thorough investigation of major chemical supplier catalogs, including but not limited to Sigma-Aldrich, Oakwood Chemical, TCI America, and ChemNet, reveals that This compound is not a standard, off-the-shelf commercial product. No CAS number is currently assigned to this specific constitutional isomer. This scarcity necessitates that researchers consider either custom synthesis or the use of closely related, commercially available alternatives.
Section 2: Key Commercial Alternatives and Their Technical Profiles
While the target molecule is elusive, several isomers and analogs are readily available. The choice between these alternatives is a critical experimental decision, hinging on the desired electronic and steric properties for a given synthetic goal.
Structural Isomer: 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
This compound represents the most direct structural alternative, featuring the same functional groups but with altered positioning on the benzene ring. This positional change significantly impacts the electronic environment of the aldehyde group and the aromatic ring's reactivity.
-
Chemical Identity:
-
Commercial Availability: This isomer is available from suppliers specializing in research chemicals.
-
Reactivity Profile: The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic substitution reactions involving the ring's substituents.[4] The fluorine and trifluoromethoxy groups are strong electron-withdrawing substituents, influencing the regioselectivity of further aromatic substitutions.[4]
Functional Analog: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This analog replaces the target's trifluoromethoxy (-OCF3) group with a trifluoromethyl (-CF3) group. While sterically similar, the electronic properties of -CF3 and -OCF3 differ, a crucial consideration in drug design.[1] The -CF3 group is a powerful electron-withdrawing moiety that can enhance lipophilicity and metabolic stability.[5]
-
Chemical Identity:
-
Commercial Availability: This compound is widely available from major chemical suppliers.
-
Physical Properties: It is a liquid with a boiling point of approximately 113-115 °C and a density of about 1.408 g/mL at 25 °C.[6]
Data Summary: Comparison of Alternatives
| Feature | Target Compound (Hypothetical) | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 4-Fluoro-2-(trifluoromethyl)benzaldehyde |
| CAS Number | Not Assigned | 1227628-83-2[2] | 90176-80-0 |
| Molecular Formula | C₈H₄F₄O₂ | C₈H₄F₄O₂[2] | C₈H₄F₄O[6] |
| Molecular Weight | 208.11 | 208.11 g/mol [2] | 192.11 g/mol |
| Key Difference | - | Positional Isomer | Functional Analog (-CF₃ vs -OCF₃) |
| Availability | Custom Synthesis | Commercially Available | Widely Available |
Section 3: Proposed Synthetic Pathway for this compound
For applications where the specific substitution pattern of the title compound is non-negotiable, custom synthesis is the only viable route. Below is a proposed, logical synthetic workflow grounded in established organic chemistry principles. This pathway begins from a commercially available starting material.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 1-Fluoro-3-iodobenzene is selected as a cost-effective, commercially available starting material with the correct relative positioning of the fluoro group and a handle (iodine) for introducing the trifluoromethoxy group.
-
Trifluoromethoxylation: A copper-catalyzed trifluoromethoxylation reaction is a well-established method for converting aryl halides. The use of a Ruppert-Prakash type reagent ((CF₃)SiMe₃) with a fluoride source is a common and effective strategy.
-
Directed Ortho-Metalation and Formylation: The fluoro and trifluoromethoxy groups are both ortho-directing for lithiation. The position between them is sterically hindered. The position ortho to the fluorine atom is electronically activated and is the most likely site for lithiation using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA. Quenching the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), will yield the target aldehyde.
Section 4: General Experimental Protocol for Aldehyde Utilization
The primary utility of benzaldehyde derivatives in drug development lies in their ability to form new carbon-carbon and carbon-nitrogen bonds. The following is a representative, self-validating protocol for a Knoevenagel condensation, a common reaction used to build molecular complexity. This protocol uses the commercially available analog, 4-Fluoro-2-(trifluoromethyl)benzaldehyde , as a model.
Protocol: Synthesis of a Cinnamic Acid Derivative
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.92 g, 10 mmol), malonic acid (1.25 g, 12 mmol), and pyridine (15 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of 10% hydrochloric acid (HCl). A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylic acid.
-
Validation: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for a Knoevenagel condensation reaction.
Conclusion
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4-(Trifluoromethoxy)benzaldehyde - African Rock Art. [Link]
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4-Fluoro-2-(trifluoromethyl)benzaldehyde - Oakwood Chemical. [Link]
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2-Fluoro-4-(Trifluoromethoxy)Benzaldehyde, 95% Purity, C8H4F4O2, 10 grams. [Link]
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4-Fluoro-2-(trifluoromethyl)benzaldehyde, 5g, Each - CP Lab Safety. [Link]
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Synthesis of 4-trifluoromethylbenzaldehyde - PrepChem.com. [Link]
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electrophilicity of the aldehyde in "4-Fluoro-2-(trifluoromethoxy)benzaldehyde"
An In-Depth Technical Guide to the Electrophilicity of the Aldehyde in 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing substituents into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] These modifications profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[3][4] This guide provides a detailed examination of the electrophilic nature of the carbonyl carbon in this compound. We will dissect the potent electronic effects exerted by the ortho-trifluoromethoxy (-OCF₃) and para-fluoro (-F) groups, which synergistically enhance the reactivity of the aldehyde moiety. This whitepaper integrates theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a comprehensive framework for understanding and leveraging the heightened electrophilicity of this versatile synthetic intermediate.
Introduction: The Carbonyl Group as an Electrophilic Hub
The reactivity of aldehydes and ketones is dominated by the electrophilic character of the carbonyl carbon.[5] The polarization of the carbon-oxygen double bond, a consequence of oxygen's high electronegativity, renders the carbonyl carbon susceptible to attack by nucleophiles.[6] In aromatic aldehydes, this intrinsic electrophilicity can be finely tuned by substituents on the benzene ring. Electron-donating groups (EDGs) decrease electrophilicity by delocalizing electron density into the ring and carbonyl group, while electron-withdrawing groups (EWGs) enhance it by the opposite effect.[6][7]
This compound is a subject of significant interest precisely because it features two powerful electron-withdrawing substituents strategically positioned to maximize their impact on the aldehyde's reactivity.[8] Understanding the magnitude of this electronic influence is critical for predicting reaction kinetics, designing novel synthetic routes, and developing new chemical entities where this aldehyde serves as a key building block.
Dissecting the Electronic Landscape: A Tale of Two Halogenated Substituents
The enhanced electrophilicity of this compound is not merely the sum of its parts but a result of the synergistic interplay between the substituents, their positions, and the inherent electron-withdrawing nature of the aldehyde group itself.
The Trifluoromethoxy (-OCF₃) Group: An Inductive Powerhouse
The trifluoromethoxy group is a potent deactivating group on aromatic rings, a stark contrast to its methoxy (-OCH₃) analog.[9] This is due to the overwhelming influence of the three highly electronegative fluorine atoms.
-
Inductive Effect (-I): The fluorine atoms pull electron density away from the methyl carbon, which in turn pulls density from the oxygen atom and, subsequently, from the aromatic ring. This powerful, through-bond withdrawal of electron density is the dominant characteristic of the -OCF₃ group.[1][2][3]
-
Resonance Effect (+M): While the oxygen atom possesses lone pairs that can theoretically be donated to the aromatic π-system (a +M effect), this is severely attenuated.[9] The strong inductive pull of the CF₃ moiety reduces the electron-donating ability of the oxygen, making its resonance contribution almost negligible compared to its inductive effect.[9]
Positioned ortho to the aldehyde, the -OCF₃ group's strong -I effect significantly depletes electron density from the ring, directly increasing the partial positive charge (δ+) on the carbonyl carbon.
The Fluoro (-F) Group: A Classic Halogen Profile
Fluorine, being the most electronegative element, also exerts a strong influence on the aromatic system.[10][11]
-
Inductive Effect (-I): Like the -OCF₃ group, the fluorine atom withdraws electron density through the sigma bond network, deactivating the ring towards electrophilic attack.
-
Resonance Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density to the ring. For halogens, this +M effect opposes the -I effect.
In the para position, both the -I and +M effects of fluorine are operative. However, for influencing the reactivity of the aldehyde group at the C1 position, the inductive withdrawal is a significant contributor to the overall electron-deficient nature of the ring, further enhancing the carbonyl's electrophilicity.
Synergy of Effects
The combination of a powerful -I group at the ortho position and another at the para position creates a highly electron-deficient benzaldehyde system. The aldehyde group itself is also electron-withdrawing.[12] This convergence of inductive forces makes the carbonyl carbon in this compound exceptionally electrophilic and, therefore, highly reactive towards nucleophilic addition.
Caption: Electronic effects on this compound.
Quantitative and Qualitative Assessment of Electrophilicity
The theoretical enhancement of electrophilicity can be validated and quantified through several robust experimental and computational methods.
Spectroscopic Analysis
Spectroscopy provides an indirect but powerful probe of the electronic environment of the carbonyl group.
| Spectroscopic Method | Key Observable Parameter | Expected Result for this compound | Rationale |
| ¹³C NMR | Chemical Shift (δ) of C=O | > 192 ppm (Downfield shift vs. Benzaldehyde, ~192 ppm) | Electron withdrawal deshields the carbonyl carbon, shifting its resonance to a higher frequency (downfield).[13][14] |
| ¹H NMR | Chemical Shift (δ) of -CHO | > 10.0 ppm (Downfield shift vs. Benzaldehyde, ~10.0 ppm) | The deshielding effect extends to the aldehyde proton, pushing its signal further downfield into the characteristic 9-10 ppm region.[13][15] |
| FTIR | C=O Stretching Frequency (ν) | > 1703 cm⁻¹ (Higher frequency vs. Benzaldehyde, ~1703 cm⁻¹) | Increased bond polarity and force constant due to electron withdrawal leads to a higher vibrational frequency. Conjugation effects are counteracted by the strong inductive withdrawal.[16][17] |
Computational Modeling
Modern computational chemistry offers a direct way to visualize and quantify electrophilicity.
-
Electrostatic Potential (ESP) Mapping: An ESP map calculates the electrostatic potential on the electron density surface of the molecule. For the target aldehyde, this would reveal a more intensely positive (blue-shifted) region around the carbonyl carbon compared to unsubstituted benzaldehyde, visually confirming its heightened electrophilicity.
-
Conceptual DFT (Density Functional Theory): The global electrophilicity index (ω) can be calculated to provide a quantitative measure.[18] It is expected that this compound would possess a significantly higher ω value than less substituted benzaldehydes, ranking it as a more potent electrophile.[19][20]
Kinetic Studies: The Hammett Relationship
The most definitive method for assessing electrophilicity is to measure the rate of its reaction with a nucleophile. The Hammett equation provides a framework for correlating reaction rates with the electronic properties of substituents.[21]
log(k/k₀) = σρ
Where:
-
k: Rate constant for the substituted reactant.
-
k₀: Rate constant for the unsubstituted (hydrogen) reactant.
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent. Positive values indicate EWGs.
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.[21]
For nucleophilic addition to the carbonyl group, the reaction constant (ρ) is positive, meaning that electron-withdrawing groups (with positive σ values) accelerate the reaction.[7] The combined σ values for the -F and -OCF₃ groups would predict a significantly accelerated reaction rate for this compound compared to benzaldehyde itself.
Experimental Protocols
The following protocols provide step-by-step methodologies for the practical assessment of electrophilicity.
Protocol: ¹³C NMR Analysis for Carbonyl Deshielding
-
Sample Preparation: Prepare 10-15 mg samples of both this compound and a reference compound (e.g., benzaldehyde) in ~0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed.
-
Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample. Typical parameters include a 90° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform a baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃ at 77.16 ppm). Identify the carbonyl carbon resonance in the 190-200 ppm region for each compound and compare their chemical shifts.[14] An observable downfield shift for the target molecule relative to benzaldehyde validates increased electrophilicity.
Caption: Workflow for comparative ¹³C NMR analysis.
Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol measures the rate of reaction with a nucleophile, such as sodium borohydride (NaBH₄), which can be monitored by the disappearance of the carbonyl's π → π* absorption.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous isopropanol (e.g., 1 mM).
-
Prepare a fresh, thermostated stock solution of NaBH₄ in isopropanol (e.g., 20 mM). Note: NaBH₄ will be in large excess to ensure pseudo-first-order kinetics.
-
-
Instrument Setup:
-
Use a diode-array or scanning UV-Vis spectrophotometer equipped with a thermostated cell holder (e.g., set to 25.0 °C).
-
Determine the λ_max of the aldehyde's carbonyl absorption (typically in the 250-300 nm range) by running a preliminary scan.
-
-
Kinetic Run:
-
Pipette the aldehyde solution into a quartz cuvette and place it in the cell holder to equilibrate.
-
Initiate the reaction by rapidly adding a small, precise volume of the NaBH₄ solution and mixing thoroughly.
-
Immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals (e.g., every 5 seconds) for a duration sufficient for the reaction to proceed to >80% completion.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds).
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment with benzaldehyde under identical conditions to determine its k' for a direct comparison of reactivity.
-
Conclusion and Implications
The electronic architecture of this compound renders its carbonyl group a highly potent electrophilic center. The synergistic and powerful inductive electron withdrawal from the ortho -OCF₃ and para -F substituents creates a significantly electron-deficient aromatic system, which in turn enhances the partial positive charge on the aldehydic carbon. This heightened electrophilicity, verifiable through spectroscopic, computational, and kinetic analyses, translates directly to increased reactivity in nucleophilic addition reactions.
For researchers in drug discovery, this means the molecule can serve as a superior building block for constructing complex molecular scaffolds, potentially enabling reactions that are sluggish with less activated aldehydes. For materials scientists, this reactivity profile allows for more efficient incorporation into polymer backbones or functional coatings. A thorough understanding of this molecule's electronic properties is therefore not merely an academic exercise but a practical necessity for unlocking its full potential in advanced chemical synthesis.
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An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group in Benzaldehydes
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (OCF₃) group is a unique and increasingly important substituent in medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds, particularly aromatic systems like benzaldehyde, imparts profound changes to physicochemical properties due to its distinct electronic character. This guide provides a comprehensive analysis of the electronic effects of the OCF₃ group, detailing its powerful inductive electron withdrawal, its impact on spectroscopic signatures, and the resulting modulation of benzaldehyde's reactivity. We will explore the theoretical underpinnings, present quantitative data, and provide field-proven experimental protocols for characterization, offering a holistic view for professionals engaged in molecular design and synthesis.
Introduction: The Rise of a "Superhalogen"
In the landscape of functional groups used in drug design, the trifluoromethoxy group has garnered significant attention for its ability to fine-tune molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1][3] Often termed a "superhalogen" or "pseudo-halogen," the OCF₃ group combines the high lipophilicity of a fluorinated moiety with a potent electron-withdrawing nature that rivals traditional halogens.[2][4] Unlike its well-known counterpart, the trifluoromethyl (CF₃) group, the intervening oxygen atom in the OCF₃ group introduces unique electronic and conformational behaviors.[5]
This guide focuses on the manifestation of these effects within the benzaldehyde framework, a common building block in organic synthesis.[6] Understanding how the OCF₃ group electronically perturbs the benzaldehyde ring and its crucial carbonyl functionality is paramount for predicting and controlling reaction outcomes and for the rational design of novel bioactive compounds.
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of the OCF₃ group is a result of the interplay between two fundamental forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): The primary electronic characteristic of the OCF₃ group is its exceptionally strong electron-withdrawing inductive effect. This is driven by the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the C-O bond. This effect withdraws electron density from the aromatic ring through the sigma bond framework.
-
Resonance Effect (+R): In theory, the oxygen atom, with its lone pairs, can donate electron density to the aromatic π-system. However, this resonance donation is severely attenuated. The powerful inductive pull of the CF₃ moiety significantly reduces the electron-donating capacity of the oxygen's lone pairs, making them less available to participate in resonance.[5] This effect is further compounded by conformational preferences where the O-CF₃ bond often lies orthogonal to the plane of the arene ring, minimizing π-orbital overlap.[5]
The result is the overwhelming dominance of the strong -I effect, making the OCF₃ group a net electron-withdrawing substituent.
Caption: Interplay of inductive and resonance effects of the OCF₃ group.
Quantitative Analysis: Hammett Substituent Constants
To move beyond qualitative descriptions, the Hammett equation provides a robust framework for quantifying the electronic influence of substituents. The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent and its effect on the reactivity of the rest of the molecule.
The OCF₃ group is characterized by positive σ values, confirming its electron-withdrawing nature. These values are crucial for predicting reaction rates and equilibrium constants.
Table 1: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta (σm) | σ_para (σp) |
|---|---|---|
| -OCF₃ | +0.38 | +0.35 |
| -CF₃ | +0.43 | +0.54 |
| -OCH₃ | +0.12 | -0.27 |
| -NO₂ | +0.71 | +0.78 |
| -Cl | +0.37 | +0.23 |
| -H | 0.00 | 0.00 |
(Data compiled from authoritative sources)
The positive σ values for OCF₃ in both the meta and para positions highlight its strong withdrawing character. Notably, unlike the methoxy (-OCH₃) group which is strongly donating in the para position (-0.27), the OCF₃ group remains withdrawing (+0.35), underscoring the dominance of its inductive effect over its weak resonance donation.[5]
Experimental Protocol: Determination of Hammett Constants via pKa Measurement
A standard method for determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids. The strong electron-withdrawing nature of the OCF₃ group increases the acidity (lowers the pKa) of the corresponding benzoic acid compared to the unsubstituted parent compound.[7]
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.01 M) of the substituted benzoic acid (e.g., 4-(trifluoromethoxy)benzoic acid) and its conjugate base (e.g., sodium 4-(trifluoromethoxy)benzoate) in a suitable solvent system (e.g., 50% ethanol/water).
-
Potentiometric Titration: Titrate a solution of the substituted benzoic acid with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter.
-
Data Acquisition: Record the pH at regular intervals of titrant addition, especially around the half-equivalence point.
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point. For higher accuracy, plot the titration curve (pH vs. volume of titrant) and determine the inflection point.
-
Hammett Constant Calculation: Use the Henderson-Hasselbalch equation and the definition of the Hammett equation (for benzoic acid ionization, ρ = 1) to calculate the sigma constant: σ = pKa(unsubstituted) - pKa(substituted) . For benzoic acid, the pKa is approximately 4.20.[8]
Caption: Experimental workflow for determining Hammett constants via pKa measurement.
Spectroscopic Signatures of Electronic Withdrawal
The electronic perturbation caused by the OCF₃ group is readily observable using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The primary diagnostic peak for benzaldehydes in IR spectroscopy is the carbonyl (C=O) stretching vibration, typically found around 1700-1720 cm⁻¹.[9] Electron-withdrawing groups attached to the aromatic ring increase the frequency (wavenumber) of the C=O stretch. This is because they pull electron density away from the carbonyl group, strengthening the C=O double bond.
Therefore, trifluoromethoxy-substituted benzaldehydes are expected to exhibit a C=O stretching frequency at a higher wavenumber compared to unsubstituted benzaldehyde (~1703 cm⁻¹) or methoxybenzaldehyde.
Table 2: Representative C=O Stretching Frequencies
| Compound | Substituent | Expected ν(C=O) (cm⁻¹) |
|---|---|---|
| 4-Nitrobenzaldehyde | -NO₂ (Strongly withdrawing) | ~1715 |
| 4-(Trifluoromethoxy)benzaldehyde | -OCF₃ (Strongly withdrawing) | ~1710 - 1715 |
| Benzaldehyde | -H | ~1703 |
| 4-Methoxybenzaldehyde | -OCH₃ (Donating) | ~1685 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the electronic environment of individual nuclei.
-
¹H NMR: The aldehyde proton (-CHO) is highly sensitive to the electronic effects of ring substituents. The strong deshielding caused by the OCF₃ group leads to a downfield shift (higher ppm) of the aldehyde proton signal compared to unsubstituted benzaldehyde.
-
¹³C NMR: The carbonyl carbon is similarly affected, showing a downfield chemical shift due to the increased electrophilicity imparted by the OCF₃ group.
-
¹⁹F NMR: This is a direct method for observing the fluorine environment. The chemical shift of the ¹⁹F signal provides information about the electronic nature of the aromatic ring it is attached to.
Table 3: Typical NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Position | Aldehyde ¹H (δ) | Carbonyl ¹³C (δ) | ¹⁹F (δ) |
|---|---|---|---|---|
| 3-(OCF₃)benzaldehyde | meta | ~10.05 | ~191 | ~ -58 |
| 4-(OCF₃)benzaldehyde | para | ~10.03 | ~190.5 | ~ -58 |
| 3-(CF₃)benzaldehyde | meta | ~10.09 | ~190.7 | ~ -63.0 |
| 4-(CF₃)benzaldehyde | para | ~10.11 | ~191.2 | ~ -63.2 |
| Benzaldehyde | - | ~9.99 | ~192.3 | N/A |
(Data compiled from spectral databases and literature[10])
Impact on Reactivity: An Activated Electrophile
The primary consequence of the OCF₃ group's strong electron-withdrawing nature is the significant enhancement of the electrophilicity of the benzaldehyde's carbonyl carbon.[11] This makes trifluoromethoxy-substituted benzaldehydes more susceptible to nucleophilic attack compared to their unsubstituted or electron-donating counterparts.[12]
This increased reactivity is a critical consideration in synthetic planning. Reactions such as Wittig olefination, Grignard additions, and reductive aminations are generally expected to proceed faster with OCF₃-substituted benzaldehydes.
Caption: Logical flow of the OCF₃ group's effect on benzaldehyde reactivity.
Conclusion
The trifluoromethoxy group exerts a powerful and predictable electronic influence on the benzaldehyde scaffold. Its character is defined by a dominant electron-withdrawing inductive effect that significantly outweighs its weak resonance donation. This net withdrawal enhances the electrophilicity of the carbonyl carbon, a fact quantitatively supported by positive Hammett constants and qualitatively observed through downfield shifts in NMR spectra and increased C=O stretching frequencies in IR spectra. For researchers in drug development and organic synthesis, a firm grasp of these electronic principles is essential for leveraging the OCF₃ group to modulate reactivity, tune physicochemical properties, and design next-generation molecules with enhanced performance.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central. [Link]
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Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central. [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Source not specified. [Link]
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4-(Trifluoromethoxy)benzaldehyde. African Rock Art. [Link]
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Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
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Nucleophilic Addition of Benzylboronates to Activated Ketones. PubMed Central. [Link]
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Methodological & Application
The Strategic Application of 4-Fluoro-2-(trifluoromethyl)benzaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Navigating the Fluorinated Landscape in Drug Design
In the intricate world of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profile of drug candidates. Among the myriad of fluorinated building blocks, substituted benzaldehydes serve as versatile scaffolds for the synthesis of a diverse array of bioactive molecules. This guide focuses on 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS No. 90176-80-0), a key reagent whose unique electronic and steric properties offer significant advantages in the design of novel therapeutics.
A Clarification on the Topic: Initial explorations for "4-Fluoro-2-(trifluoromethoxy)benzaldehyde" revealed a significant lack of specific applications in the current body of scientific literature. Conversely, its close analog, 4-Fluoro-2-(trifluoromethyl)benzaldehyde, is a well-documented and frequently utilized starting material. Therefore, this guide will focus on the latter, providing detailed insights and protocols relevant to its application in medicinal chemistry.
The presence of both a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzaldehyde ring profoundly influences the molecule's reactivity and the properties of its derivatives. The strong electron-withdrawing nature of these substituents enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity, coupled with the metabolic stability often conferred by the trifluoromethyl group, makes this compound a valuable starting point for the synthesis of potent and selective modulators of various biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes, detailed experimental protocols, and a critical analysis of the strategic advantages of employing 4-Fluoro-2-(trifluoromethyl)benzaldehyde in medicinal chemistry programs.
The Trifluoromethyl and Fluoro Advantage: Physicochemical and Pharmacokinetic Implications
The strategic placement of fluorine and a trifluoromethyl group on the benzaldehyde scaffold is a deliberate choice rooted in the principles of modern drug design. These substitutions can dramatically alter a molecule's physicochemical properties, which in turn can lead to an improved pharmacokinetic and pharmacodynamic profile.
| Property | Impact of -F and -CF3 Groups | Rationale in Drug Design |
| Lipophilicity (logP) | Both groups increase lipophilicity, with the -CF3 group having a more pronounced effect. | Enhanced lipophilicity can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution. This is particularly crucial for targeting intracellular proteins or for oral bioavailability. |
| Metabolic Stability | The C-F bond is exceptionally strong and the -CF3 group is resistant to oxidative metabolism. | By blocking potential sites of metabolic attack (e.g., replacing a metabolically labile C-H bond), the half-life of a drug can be extended, leading to a more favorable dosing regimen. |
| Binding Affinity | The electron-withdrawing nature of these groups can alter the electron density of the aromatic ring, influencing non-covalent interactions with the target protein. The -CF3 group can also participate in favorable dipole-dipole or halogen bonding interactions within a binding pocket. | Modulation of the electronic environment can lead to stronger and more selective binding to the biological target, thereby increasing potency and reducing off-target effects. |
| pKa Modulation | The inductive effect of the -F and -CF3 groups can lower the pKa of nearby acidic or basic functionalities. | This can influence the ionization state of a molecule at physiological pH, which can impact its solubility, permeability, and target engagement. |
Application Note 1: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that are frequently dysregulated in diseases such as cancer, making them a major focus of drug discovery efforts. The unique structural features of 4-Fluoro-2-(trifluoromethyl)benzaldehyde make it an excellent starting material for the synthesis of heterocyclic scaffolds that can target the ATP-binding site of kinases. One such scaffold is the pyrazolopyrimidine core, which is found in numerous approved and investigational kinase inhibitors.
The aldehyde functionality of 4-Fluoro-2-(trifluoromethyl)benzaldehyde provides a convenient handle for the construction of the pyrimidine ring through a condensation reaction with an appropriately substituted aminopyrazole. The presence of the trifluoromethyl group can enhance the binding affinity of the final inhibitor within the kinase's active site, while the fluorine atom can contribute to improved metabolic stability.
Experimental Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
This protocol details the synthesis of a pyrazolopyrimidine scaffold, a common core structure in many kinase inhibitors, via a condensation reaction.
Reaction Scheme:
General synthetic workflow for pyrazolopyrimidine synthesis.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq)
-
3-Amino-1H-pyrazole (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolopyrimidine core.
Self-Validation and Causality:
-
Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions and to favor the formation of the pyrazolopyrimidine product.
-
Catalytic Acetic Acid: The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.
-
Aqueous Workup: The washing steps are essential to remove any remaining acetic acid, unreacted starting materials, and water-soluble byproducts.
-
Chromatographic Purification: This final step ensures the isolation of the target compound in high purity, which is critical for subsequent biological evaluation.
Application Note 2: Synthesis of Trifluoromethylated Amines via Reductive Amination
Secondary and tertiary amines are ubiquitous functional groups in pharmaceuticals. Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1] 4-Fluoro-2-(trifluoromethyl)benzaldehyde is an excellent substrate for reductive amination, providing access to a wide range of trifluoromethylated benzylamines. These amines can serve as key intermediates for the synthesis of more complex drug candidates.
The reaction proceeds through the initial formation of an imine (Schiff base) intermediate from the condensation of the aldehyde with a primary or secondary amine. This imine is then reduced in situ to the corresponding amine. The choice of reducing agent is critical and can be tailored to the specific substrate and desired reaction conditions.
General workflow for reductive amination.
Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol describes a mild and efficient method for the synthesis of a secondary amine from 4-Fluoro-2-(trifluoromethyl)benzaldehyde and a primary amine using sodium borohydride as the reducing agent.
Reaction Scheme:
Reductive amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Methanol
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Add the primary amine (1.0 eq) to the solution and stir at room temperature for 30 minutes to allow for the in situ formation of the imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Exercise caution as the addition may be exothermic and cause gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography or distillation, if necessary.
Self-Validation and Causality:
-
Methanol as Solvent: Methanol is a good solvent for both the starting materials and the sodium borohydride, and it also serves as a proton source for the reduction.
-
In Situ Imine Formation: Allowing the aldehyde and amine to stir together before the addition of the reducing agent ensures the formation of the imine intermediate, which is the substrate for the reduction.
-
Controlled Addition of NaBH4: Slow, portion-wise addition of the reducing agent at low temperature is a critical safety measure to control the reaction rate and prevent a dangerous exotherm.
-
Aqueous Quench and Workup: The addition of water neutralizes any remaining borohydride and facilitates the separation of the organic product from inorganic salts.
Conclusion: A Versatile Building Block for Advancing Drug Discovery
4-Fluoro-2-(trifluoromethyl)benzaldehyde has established itself as a valuable and versatile building block in the medicinal chemist's synthetic arsenal. Its unique combination of a reactive aldehyde functionality and the advantageous physicochemical properties conferred by the fluorine and trifluoromethyl substituents provides a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and application notes presented in this guide are intended to provide a solid foundation for researchers to harness the full potential of this reagent in their drug discovery programs. By understanding the underlying principles of its reactivity and the strategic rationale for its use, scientists can continue to innovate and develop the next generation of life-saving medicines.
References
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Capot Chemical. (2025). 4-Fluoro-2-trifluoromethyl benzaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
- Google Patents. (1939). Trifluoromethyl benzaldehydes.
-
PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Retrieved from [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][3]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.
- Google Patents. (1989). Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Digital Commons @ USF. (n.d.). Synthesis of[2][4][5]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Retrieved from [Link]
- Google Patents. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Google Patents. (1985). Benzaldehyde derivative and process for its preparation.
- Google Patents. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][3]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
National Institutes of Health. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative Scale Applications of C−H Activation in Medicinal Chemistry. Retrieved from [Link]
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The Strategic Role of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Imperative of Fluorination in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, metabolic stability, and favorable environmental profiles has cemented the role of organofluorine compounds as indispensable building blocks in the agrochemical industry. The introduction of fluorine atoms or fluorine-containing moieties into active ingredients can profoundly influence their physicochemical properties, such as lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Among the diverse array of fluorinated synthons, substituted benzaldehydes are of paramount importance due to the versatility of the aldehyde functional group in a myriad of synthetic transformations.
This technical guide focuses on 4-Fluoro-2-(trifluoromethoxy)benzaldehyde , a highly functionalized aromatic aldehyde. The unique substitution pattern of this molecule—a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position—offers a distinct combination of electronic and steric properties. The potent electron-withdrawing nature of both substituents activates the benzene ring and influences the reactivity of the aldehyde, making it a valuable intermediate for the synthesis of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for key synthetic transformations involving this compound, offering insights into its potential for creating next-generation crop protection agents.
Core Synthetic Applications and Methodologies
The aldehyde functionality of this compound is a gateway to a wide range of chemical reactions pivotal in the construction of complex agrochemical scaffolds. The primary applications revolve around the formation of carbon-carbon and carbon-nitrogen bonds, leading to the assembly of diverse molecular architectures.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction, involving the formation of an intermediate imine followed by in-situ reduction, is a cornerstone in the synthesis of numerous agrochemicals where a secondary or tertiary amine is a key functional group.[3][4] The resulting amines from this compound can serve as crucial intermediates for further elaboration.
Protocol 1: Synthesis of N-Aryl-1-(4-fluoro-2-(trifluoromethoxy)phenyl)methanamine
This protocol details the synthesis of a secondary amine via reductive amination of this compound with a substituted aniline, using sodium triacetoxyborohydride as a mild reducing agent.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 189333-05-9 | 208.11 | 10.0 | 1.0 |
| Substituted Aniline (e.g., 4-chloroaniline) | 106-47-8 | 127.57 | 10.0 | 1.0 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 15.0 | 1.5 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10.0 mmol) and the substituted aniline (10.0 mmol).
-
Add 1,2-dichloroethane (50 mL) to dissolve the reactants.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (15.0 mmol) portion-wise over 10 minutes. The reaction is exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary amine.
Expected Outcome and Significance:
This protocol typically provides the desired secondary amine in good to excellent yields (75-90%). The resulting fluorinated amine is a versatile building block for the synthesis of more complex agrochemicals, such as certain classes of fungicides and herbicides where the amine moiety is a key part of the pharmacophore.
Wittig Reaction: Constructing Carbon-Carbon Double Bonds for Insecticide Scaffolds
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7][8][9] This reaction is particularly valuable in agrochemical synthesis for constructing the carbon backbone of active ingredients, such as in the synthesis of pyrethroid analogues.[10][11][12][13] The reaction of this compound with a suitable phosphorus ylide can generate a styrenic derivative, which can be a precursor to various insecticidal compounds.
Protocol 2: Synthesis of 1-Fluoro-4-(alkenyl)-3-(trifluoromethoxy)benzene via Wittig Reaction
This protocol describes a general procedure for the synthesis of a substituted styrene from this compound using a phosphorus ylide.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | 11.0 | 1.1 |
| n-Butyllithium (n-BuLi) (1.6 M in hexanes) | 109-72-8 | 64.06 | 10.0 | 1.0 |
| This compound | 189333-05-9 | 208.11 | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Saturated Ammonium Chloride Solution (NH₄Cl) | - | - | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
Part A: Ylide Preparation
-
To a flame-dried 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (11.0 mmol).
-
Add anhydrous THF (30 mL) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (10.0 mmol, 1.6 M solution in hexanes) dropwise over 15 minutes. A distinct color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
Part B: Wittig Reaction
-
In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluent: hexane) to isolate the pure alkene product.
Expected Outcome and Significance:
The Wittig reaction provides a reliable route to substituted styrenes with yields typically ranging from 60-85%. These olefinic products can be further functionalized, for example, through epoxidation, dihydroxylation, or cyclopropanation, to generate a variety of insecticidal scaffolds. The specific substitution pattern of the starting benzaldehyde can impart desirable properties to the final active ingredient, potentially leading to new pyrethroid-like insecticides with improved performance characteristics.[11][12]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step agrochemical synthesis program.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. nbinno.com [nbinno.com]
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- 12. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 13. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Abstract
Protein kinases are a pivotal class of enzymes whose dysregulation is a known driver of numerous pathologies, most notably cancer.[1] The development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. This guide details the strategic application of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde , a highly versatile and functionalized building block, for the synthesis of novel kinase inhibitor scaffolds. We will explore the unique physicochemical advantages conferred by the trifluoromethoxy moiety, provide a representative synthetic workflow, and present detailed, field-tested protocols for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Moieties
In medicinal chemistry, the incorporation of fluorine-containing groups is a well-established strategy to optimize drug-like properties. The trifluoromethoxy (-OCF₃) group , in particular, offers a unique constellation of benefits that make it highly desirable for kinase inhibitor design:
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[2] This property can significantly improve a compound's ability to cross cellular membranes and reach its intracellular kinase target.
-
Metabolic Stability: Unlike a methoxy group (-OCH₃), which is susceptible to metabolic O-demethylation, the trifluoromethoxy group is exceptionally stable to oxidative metabolism, increasing the compound's half-life and bioavailability.[3]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -OCF₃ group can modulate the pKa of nearby functionalities, which can be critical for optimizing interactions within the ATP-binding pocket of a kinase.
-
"Pseudo-Halogen" Properties: The trifluoromethoxy group shares electronic properties with halogens like chlorine, allowing it to serve as a bioisostere while offering distinct steric and lipophilic profiles.[4]
The subject of this guide, This compound , combines these benefits with a reactive aldehyde for scaffold construction and a strategically placed fluorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification.
Proposed Synthetic Pathway: A Two-Step Approach to Core Scaffolds
We present a robust and versatile two-step synthetic strategy. The initial step involves the construction of a heterocyclic core via condensation, a common method for building kinase scaffolds.[5] The second step utilizes a nucleophilic aromatic substitution (SNAr) reaction to introduce diversity at the C4 position, a key vector for engaging with the solvent-front region of the kinase ATP-binding site.
This workflow is designed for efficiency and modularity, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-(4-Fluoro-2-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine (Intermediate)
This protocol describes the acid-catalyzed condensation of the starting benzaldehyde with an aminopyrazole to form the core heterocyclic scaffold. This type of scaffold is prevalent in many kinase inhibitors.[6]
Materials:
-
This compound (1.0 eq)
-
3-Amino-1H-pyrazole (1.1 eq)
-
Ethanol (anhydrous, 200 proof)
-
Acetic Acid (glacial, catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (approx. 15 mL per 1 g of aldehyde), add 3-Amino-1H-pyrazole (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq or 2-3 drops).
-
Scientist's Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group of the pyrazole.
-
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up & Isolation: a. Allow the reaction mixture to cool to room temperature. The product may precipitate. b. If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. c. If no precipitate forms, concentrate the mixture under reduced pressure. Purify the resulting residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of Final Kinase Inhibitor via SNAr
This protocol details the displacement of the C4-fluorine with a representative amine. The electron-withdrawing nature of the pyrazolopyrimidine ring and the trifluoromethoxy group activates the aryl fluoride for SNAr.
Materials:
-
4-(4-Fluoro-2-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine (Intermediate, 1.0 eq)
-
Desired amine (e.g., Morpholine, 1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Microwave vial or sealed tube
Procedure:
-
Reaction Setup: In a microwave vial, combine the pyrazolopyrimidine intermediate (1.0 eq), the selected amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO (approx. 5 mL per 200 mg of intermediate).
-
Scientist's Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) while leaving the anion (amine nucleophile) relatively free and highly reactive.
-
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 120-140 °C for 2-16 hours (conventional heating) or at 150 °C for 30-60 minutes in a microwave reactor.
-
Monitoring: Monitor the reaction by LC-MS to confirm the displacement of fluorine (mass shift corresponding to the addition of the amine minus HF).
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMSO and inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
Data Presentation & Characterization
The synthesized compounds must be rigorously characterized to confirm their identity and purity.
Table 1: Representative Synthesis Data (Hypothetical)
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS, 254 nm) |
|---|---|---|---|---|
| 1 | Intermediate | 273.19 | 75% | >95% |
| 2 | Final Product (Morpholine adduct) | 354.31 | 68% | >98% |
Standard Characterization Methods:
-
¹H and ¹⁹F NMR: To confirm the structure and incorporation of the fluorine-containing moieties.
-
LC-MS: To confirm the molecular weight and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Application in Kinase Signaling
The synthesized inhibitors are designed to target the ATP-binding site of protein kinases. Many oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, are driven by aberrant kinase activity and are prime targets for therapeutic intervention.
Conclusion
This compound is an exceptionally valuable starting material for the synthesis of novel kinase inhibitors. Its inherent physicochemical properties, conferred by the trifluoromethoxy group, address key challenges in drug design, including metabolic stability and cell permeability. The synthetic protocols outlined herein provide a flexible and robust framework for creating diverse libraries of compounds, enabling the efficient exploration of structure-activity relationships and accelerating the discovery of next-generation targeted therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (URL: [Link])
-
Zhou, Y., et al. (2016). An overview on the developments of trifluoromethyl group-containing pharmaceuticals. Current Topics in Medicinal Chemistry, 16(27), 3026-3047. (URL: [Link])
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. (URL: [Link])
-
Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. (URL: [Link])
-
Leroux, F. R., et al. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 7, 1344-1356. (URL: [Link])
- Cohen, F., et al. (2016). Compounds and compositions as protein kinase inhibitors. U.S.
-
Bhullar, K. S., et al. (2018). Kinase inhibitors: a new generation of powerful cancer therapeutics. Expert Opinion on Investigational Drugs, 27(5), 385-399. (URL: [Link])
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. (URL: [Link])
-
Zhang, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 629-634. (URL: [Link])
-
Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14751-14819. (URL: [Link])
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Fluoro-2-(trifluoromethoxy)benzaldehyde as a Strategic Building Block for Next-Generation Fungicides
Introduction: The Strategic Advantage of Fluorination in Fungicide Development
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern fungicide design.[1][2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that chemists can leverage to fine-tune molecular behavior and biological activity.[3] This guide provides an in-depth exploration of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde , a versatile and highly valuable building block for the synthesis of advanced fungicidal compounds.
The presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde scaffold is not coincidental; it is a deliberate design choice aimed at conferring superior properties to the resulting agrochemicals.[4] The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a potential fungicide.[3][5] Simultaneously, the aldehyde functionality provides a reactive handle for a wide array of synthetic transformations, enabling the construction of diverse and complex molecular architectures.[1][6]
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the causality behind using this intermediate and providing robust protocols for its application in synthesizing potent fungicide candidates, particularly those based on pyrazole carboxamide and chalcone scaffolds.
Pillar 1: The Physicochemical Rationale—Why This Building Block Excels
The utility of this compound stems from the unique and synergistic properties of its fluorine-containing substituents. Understanding these properties is critical to appreciating its role in rational fungicide design.
-
The Trifluoromethoxy (-OCF3) Group: This group is a powerful modulator of molecular properties. Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the -OCF3 group's oxygen atom can participate in resonance, creating a unique electronic profile.[3] This imparts several key advantages:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity (logP value) of a molecule, which can improve its ability to permeate fungal cell membranes and reach its biological target.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes within the target fungus or the host plant.[5] This leads to greater bioavailability and a longer duration of action.
-
Bioisosteric Replacement: It can act as a bioisostere for other groups, allowing chemists to optimize binding affinity to target enzymes.
-
-
The Ortho-Fluoro (-F) Group: The fluorine atom at the 4-position further contributes to the molecule's favorable profile. Halogen atoms can form halogen bonds and other non-covalent interactions, potentially enhancing the binding affinity of the final fungicide to its target protein.[7] Like the -OCF3 group, the C-F bond adds to the overall metabolic stability of the molecule.[5]
The combination of these groups on a reactive benzaldehyde core creates an ideal starting point for building molecules with pre-engineered stability and permeability, allowing researchers to focus on optimizing the pharmacophore for maximum biological activity.
Pillar 2: Synthetic Applications & Core Protocols
The aldehyde functional group of this compound is a gateway to numerous classes of bioactive compounds. We will focus on two prominent and highly successful fungicidal scaffolds: Pyrazole Carboxamides and Chalcones .
Application I: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamides are a major class of commercial fungicides, many of which function as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9] These compounds disrupt the fungal mitochondrial respiratory chain, leading to a cessation of energy production and cell death.[9][10] this compound is an excellent starting material for the aryl portion of these molecules.
The general workflow involves a multi-step synthesis to construct the pyrazole core and subsequently attach the carboxamide side chain.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-(trifluoromethyl)benzaldehyde [myskinrecipes.com]
- 7. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Strategic Execution of Nucleophilic Additions to 4-Fluoro-2-(trifluoromethoxy)benzaldehyde: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of nucleophilic addition reactions involving 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a highly activated aromatic aldehyde of significant interest in the synthesis of pharmaceuticals and advanced materials. The presence of two potent electron-withdrawing groups—a para-fluoro and an ortho-trifluoromethoxy substituent—renders the carbonyl carbon exceptionally electrophilic, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This document details the underlying chemical principles, provides validated, step-by-step protocols for key transformations including Grignard, organolithium, and Wittig reactions, and offers expert insights into reaction optimization and safety. The protocols are designed to be self-validating, providing researchers in drug discovery and materials science with a robust framework for leveraging this versatile building block.
Introduction: Understanding the Substrate's Reactivity
This compound is a unique substrate for nucleophilic addition due to the profound electronic effects exerted by its substituents. The carbonyl group is activated by two distinct mechanisms:
-
Inductive Effect: Both the fluorine atom at the C4 position and the trifluoromethoxy (-OCF₃) group at the C2 position are strongly electron-withdrawing through the sigma bond network (inductive effect). This pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon.
-
Mesomeric (Resonance) Effect: While the fluorine atom has a weak +M effect (donating a lone pair into the ring), its -I effect dominates. The -OCF₃ group is a particularly strong deactivator, as the oxygen's lone pair donation is significantly hampered by the three fluorine atoms, making its inductive withdrawal the overwhelming electronic factor.
This cumulative electron withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a highly reactive electrophile for a wide array of nucleophiles. The strategic placement of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, mastering reactions with this aldehyde is critical for the synthesis of novel chemical entities.
General Considerations for Reaction Design
Successful execution of nucleophilic additions to this substrate hinges on meticulous control over reaction parameters. The high reactivity of the aldehyde requires careful management to ensure high yields and minimize side reactions.
2.1 Choice of Nucleophile The substrate is amenable to a variety of nucleophiles:
-
Hard Nucleophiles (Organometallics): Grignard (RMgX) and organolithium (RLi) reagents are excellent choices for forming new carbon-carbon bonds, yielding secondary or tertiary alcohols upon workup.[2][3] Their high basicity necessitates strictly anhydrous conditions.
-
Soft Nucleophiles (Ylides): Phosphorus ylides, used in the Wittig reaction, are ideal for converting the carbonyl into an alkene, a fundamental transformation in organic synthesis.[4][5]
-
Stabilized Nucleophiles: Enolates (for aldol-type reactions) and cyanide ions (for cyanohydrin formation) also readily react, often under base-catalyzed conditions.[6]
2.2 Solvent and Temperature Control For reactions involving highly basic organometallic reagents, the choice of solvent is critical.
-
Solvents: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory to prevent the quenching of the nucleophile.[7]
-
Temperature: Reactions are typically initiated at low temperatures (e.g., -78 °C to 0 °C) to moderate the exothermic addition, improve selectivity, and prevent side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.[8]
2.3 Inert Atmosphere Organolithium and Grignard reagents are sensitive to both moisture and atmospheric oxygen.[1][7] All reactions involving these nucleophiles must be conducted under a positive pressure of an inert gas, such as argon or nitrogen, using flame-dried glassware and syringe techniques for reagent transfer.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for three common and powerful nucleophilic addition reactions. These should be considered robust starting points, with optimization potentially required based on the specific nucleophile used.
3.1 Protocol 1: Grignard Reaction for Secondary Alcohol Synthesis
This protocol describes the addition of an ethyl group using Ethylmagnesium Bromide.
-
Objective: To synthesize 1-(4-fluoro-2-(trifluoromethoxy)phenyl)propan-1-ol.
-
Principle: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[3]
Materials:
-
This compound (1.0 eq)
-
Ethylmagnesium bromide solution (e.g., 1.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an argon/nitrogen line.
-
Reagent Addition: Dissolve this compound in anhydrous THF and add it to the flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Add the ethylmagnesium bromide solution dropwise to the stirred aldehyde solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
3.2 Protocol 2: Organolithium Addition
This protocol details the addition of n-butyllithium, a more reactive organometallic reagent.
-
Objective: To synthesize 1-(4-fluoro-2-(trifluoromethoxy)phenyl)pentan-1-ol.
-
Principle: Organolithium reagents are stronger nucleophiles and bases than their Grignard counterparts and often require lower temperatures for controlled addition.[9]
Procedure:
-
Setup: Follow the same rigorous anhydrous and inert atmosphere setup as the Grignard protocol.
-
Reagent Addition: Dissolve this compound in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Add n-butyllithium solution (e.g., 1.6 M in hexanes, 1.1 eq) dropwise to the stirred aldehyde solution. A color change may be observed.
-
Reaction & Quenching: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm. Quench at 0 °C with saturated aqueous NH₄Cl.
-
Workup & Purification: Follow the same extraction and purification procedure as described in Protocol 3.1.
3.3 Protocol 3: Wittig Reaction for Alkene Synthesis
This protocol describes the conversion of the aldehyde to a terminal alkene using the ylide derived from methyltriphenylphosphonium bromide.
-
Objective: To synthesize 1-fluoro-4-ethenyl-2-(trifluoromethoxy)benzene.
-
Principle: A phosphorus ylide, generated in situ, attacks the aldehyde to form an oxaphosphetane intermediate, which then collapses to form an alkene and the highly stable triphenylphosphine oxide, driving the reaction to completion.[5][10]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Formation: a. To a flame-dried, two-necked flask under argon, add methyltriphenylphosphonium bromide and anhydrous THF. b. Cool the resulting suspension to 0 °C. c. Slowly add n-butyllithium dropwise. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound in anhydrous THF. b. Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via syringe. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup & Purification: a. Quench the reaction with water. b. Extract the product with diethyl ether. c. The major byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography. Concentrate the organic layer and purify the crude product by silica gel chromatography.
Summary of Reaction Conditions
The following table provides representative starting conditions for the nucleophilic addition reactions. Researchers should note that these may require optimization for specific substrates and scales.
| Reaction Type | Nucleophile (Example) | Solvent | Temperature | Typical Time | Product Type |
| Grignard | Ethylmagnesium Bromide | THF / Diethyl Ether | 0 °C to RT | 1-3 hours | Secondary Alcohol |
| Organolithium | n-Butyllithium | THF | -78 °C to RT | 1-2 hours | Secondary Alcohol |
| Wittig | Methyltriphenylphosphorane | THF | 0 °C to RT | 2-4 hours | Alkene |
Visualization of Mechanism and Workflow
Caption: Standard workflow for organometallic additions.
Safety and Handling
Working with this compound and the associated reagents demands strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [11]All operations should be performed in a certified chemical fume hood.
-
Substrate Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system. [11][12]Avoid inhalation of vapors and direct contact.
-
Reagent Hazards:
-
Organometallics (n-BuLi): n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It is also corrosive. Handle only using proper syringe techniques under an inert atmosphere.
-
Grignard Reagents: These are flammable and react violently with water. [13][14] * Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no nearby ignition sources. [13] Always consult the Safety Data Sheet (SDS) for each specific reagent before beginning any experimental work. [15][16]
-
References
-
The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (1988). Organic Reactions. [Link]
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde - Spectrum. SpectraBase. [Link]
-
SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC. [Link]
-
How does base catalyst increase nucleophilic character of reagent in aldehydes and ketones, and how does a acid catalyst promote the nucleophilic attack? Quora. [Link]
-
Organolithium reagent. Wikipedia. [Link]
-
Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary. [Link]
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde. NIST WebBook. [Link]
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde. PubChem. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
4-Trifluoromethylbenzaldehyde. Grokipedia. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Highly Enantioselective 1,2-Additions of Various Organolithium Reagents to Aldehydes. ResearchGate. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Organolithium Reagents. Organic Chemistry Data. [Link]
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B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. [Link]
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Introduction to Nucleophilic Addition of Ketones and Aldehydes. Chad's Prep. [Link]
-
The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde. Oakwood Chemical. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University Course Material. [Link]
-
Grignard Reagents: Formation, Reactions, And Mechanisms. Master Organic Chemistry. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! University Lab Manual. [Link]
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Nucleophilic Perfluoroalkylation of Aldehydes, Ketones, Imines, Disulfides, and Diselenides. The Journal of Organic Chemistry. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde. MySkinRecipes. [Link]
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Application Note: Strategic Development of Structure-Activity Relationships (SAR) Using 4-Fluoro-2-(trifluoromethoxy)benzaldehyde Analogs
Introduction: The Strategic Advantage of the 4-Fluoro-2-(trifluoromethoxy)phenyl Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 4-Fluoro-2-(trifluoromethoxy)benzaldehyde as a versatile starting material for the development of robust Structure-Activity Relationship (SAR) studies.
The choice of this particular benzaldehyde is deliberate and strategic. It presents a unique combination of two powerfully influential fluorine-based substituents on a phenyl ring, poised for diverse chemical modifications via its aldehyde functionality.
-
The Trifluoromethoxy (-OCF₃) Group: Often described as a 'super-halogen', the -OCF₃ group is strongly electron-withdrawing and one of the most lipophilic substituents used in medicinal chemistry.[3] Its high Hansch lipophilicity parameter (π ≈ +1.04) is critical for enhancing a compound's ability to permeate biological membranes, which can directly improve oral absorption and bioavailability.[3] Furthermore, unlike a metabolically labile methoxy group, the trifluoromethoxy unit is exceptionally stable to oxidative metabolism, a key advantage in designing durable therapeutic agents.[4]
-
The Fluoro (-F) Group: The fluorine atom at the 4-position offers several benefits. It can block a potential metabolic hotspot, reducing metabolic degradation and increasing the drug's half-life.[5] Its high electronegativity can also modulate the pKa of nearby functionalities and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket.[1][5]
-
The Aldehyde (-CHO) Handle: The aldehyde group is a versatile functional handle that serves as a gateway to a vast array of chemical transformations. It readily participates in reactions such as reductive amination, Wittig olefination, aldol condensations, and the formation of various heterocyclic systems, allowing for the systematic and diverse exploration of chemical space around the core scaffold.[2]
This guide will detail the strategic planning of an analog library, provide field-proven synthetic protocols, and outline a tiered screening workflow to efficiently build a meaningful SAR.
Strategic Planning of an Analog Library
A successful SAR campaign begins with a well-designed library of analogs that systematically probes the impact of structural modifications on biological activity. Using "this compound" as the core, we can explore three primary vectors of diversification.
Vector 1: Modification of the Aldehyde
This is the most direct approach to generating diversity. The primary goal is to introduce a variety of functional groups to probe for key interactions with the biological target.
-
Reductive Amination: To introduce a diverse set of amines, exploring changes in size, basicity, and hydrogen bonding potential.
-
Wittig Reaction/Olefination: To introduce carbon-carbon double bonds, altering the geometry and rigidity of the molecule.
-
Grignard/Organolithium Addition: To generate secondary alcohols, introducing a new chiral center and hydrogen bond donor/acceptor.
-
Heterocycle Formation: To construct medicinally relevant heterocyclic scaffolds such as imidazoles, oxazoles, or pyrazoles.
Vector 2: Substitution at the Fluoro Position (Nucleophilic Aromatic Substitution - SNAr)
The fluorine atom, activated by the electron-withdrawing trifluoromethoxy group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a range of substituents at the C-4 position.
-
Common Nucleophiles: Alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form anilines).
-
Rationale: This vector directly probes the electronic and steric requirements of the binding pocket in the region of the C-4 position.
Vector 3: Modification of the Phenyl Ring (Late-Stage Functionalization)
While more complex, late-stage C-H activation or other cross-coupling reactions can introduce substituents at the remaining open positions on the aromatic ring, providing a deeper understanding of the SAR.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and reproducible, forming the foundation of the analog synthesis campaign.
Protocol 1: General Procedure for Reductive Amination
This protocol is a cornerstone for creating a library of secondary and tertiary amines, which are prevalent in bioactive molecules.
Objective: To couple the aldehyde with a primary or secondary amine followed by in-situ reduction.
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, ~5% v/v)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add the selected amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the aldehyde or other sensitive functional groups.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol enables the displacement of the C-4 fluorine atom to introduce new functionality.
Objective: To substitute the fluoride with a nucleophile (e.g., a phenoxide or alkoxide).
Materials:
-
This compound
-
Selected alcohol or phenol (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the selected alcohol/phenol (1.2 eq) and a polar aprotic solvent like DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq). Causality Note: The base deprotonates the nucleophile, increasing its reactivity. A polar aprotic solvent is used to solvate the cation, leaving the anionic nucleophile more available for reaction.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor by TLC or LC-MS. SNAr reactions on electron-deficient rings are often facilitated by heat.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Characterization: Confirm structure and purity using ¹H NMR, ¹⁹F NMR, and HRMS.
Data Presentation & SAR Analysis
Systematic data collection and presentation are crucial for deriving meaningful SAR. All synthesized analogs should be tabulated with their corresponding biological activity data.
Table 1: Hypothetical SAR Data for Reductive Amination Analogs
| Compound ID | R-Group (from Amine) | Target IC₅₀ (nM) | Cell-based EC₅₀ (µM) |
| Core | H (Aldehyde) | >10,000 | >50 |
| AN-01 | -CH₂-Cyclopropyl | 520 | 12.5 |
| AN-02 | -CH₂-Phenyl | 150 | 3.2 |
| AN-03 | -CH₂-(4-pyridyl) | 85 | 1.8 |
| AN-04 | -Piperidinyl | 950 | 25.1 |
| AN-05 | -Morpholinyl | 1200 | 30.7 |
Initial SAR Interpretation:
-
The introduction of a basic nitrogen (AN-03) appears beneficial for potency.
-
Small, lipophilic groups (AN-01) are tolerated.
-
Bulky aromatic groups (AN-02) are more favorable than saturated heterocycles (AN-04, AN-05).
-
The morpholine oxygen (AN-05) may be creating an unfavorable steric or electronic interaction.
Visualization of Workflows and Relationships
Visual diagrams are essential for conveying complex workflows and logical relationships in a clear and concise manner.
SAR Development Workflow
Caption: Simplified reaction pathway for reductive amination.
Hit Triage and Decision Making
Caption: Decision tree for advancing hits from initial screening.
Conclusion
This compound is an exceptionally valuable starting material for medicinal chemistry campaigns. The strategic combination of its trifluoromethoxy and fluoro groups provides a metabolically robust and electronically tuned core. [4][5]The aldehyde functionality offers a reliable and versatile point for chemical elaboration, enabling a systematic and efficient exploration of the surrounding chemical space. [2]By following the structured approach of library design, robust synthetic protocols, and iterative data analysis outlined in this guide, research teams can significantly enhance their ability to develop potent and drug-like candidates.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. SynQuest Labs.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- 4-(Trifluoromethoxy)benzaldehyde. African Rock Art.
- 4-Trifluoromethylbenzaldehyde. Grokipedia.
- 4-Trifluoromethylbenzaldehyde. Wikipedia.
- Unlocking Innovation: The Role of Fluorinated Benzaldehydes in Agrochemical and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929. PubChem.
- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. BenchChem.
- Design, synthesis and SAR study of Fluorine-containing 3rd-gener
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Research Repository.
Sources
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethoxy)benzaldehyde in Materials Science
For: Researchers, scientists, and drug development professionals
Introduction: A Fluorinated Building Block for Advanced Materials
4-Fluoro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde functionalized with two distinct fluorine-containing moieties: a fluoro group at the 4-position and a trifluoromethoxy group at the 2-position. This unique substitution pattern makes it a highly valuable, yet specialized, building block in the synthesis of advanced materials. The strategic placement of these groups imparts a combination of steric and electronic effects that can be leveraged to fine-tune the properties of polymers, liquid crystals, and other functional organic materials.
The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity in key polymerization and condensation reactions. In the final material, these fluorinated groups contribute to:
-
Enhanced Thermal and Oxidative Stability: The high bond energy of C-F bonds increases the material's resistance to degradation at elevated temperatures and in harsh chemical environments.
-
Modified Optoelectronic Properties: The presence of fluorine can lower the dielectric constant and refractive index of polymers, which is advantageous for applications in microelectronics and optical coatings.
-
Tailored Intermolecular Interactions: The polarity and size of the fluoro and trifluoromethoxy groups can influence chain packing in polymers and the mesophase behavior of liquid crystals.
-
Improved Solubility: The incorporation of trifluoromethyl and related groups can disrupt polymer chain packing, often leading to improved solubility in organic solvents, which simplifies processing.
This guide provides detailed protocols for the potential applications of this compound in the synthesis of high-performance polyazomethines and as a precursor for thermotropic liquid crystals. The methodologies presented are based on established synthetic routes for analogous fluorinated compounds and are designed to be robust and reproducible.
Application 1: Synthesis of High-Performance Fluorinated Polyazomethines
Polyazomethines, or poly(Schiff base)s, are a class of polymers known for their high thermal stability, mechanical strength, and interesting optoelectronic properties. The incorporation of this compound into a polyazomethine backbone is expected to yield a material with enhanced solubility, thermal resistance, and a low dielectric constant. The following protocol describes the synthesis of a polyazomethine via solution polycondensation with 4,4'-oxydianiline (ODA).
Rationale for Experimental Choices
-
Monomers: this compound is chosen for the reasons outlined above. 4,4'-oxydianiline is a common, flexible diamine that imparts good thermal stability and solubility to the resulting polymer.
-
Solvent and Catalyst: N,N-Dimethylacetamide (DMAc) is an excellent polar aprotic solvent for polycondensation reactions, capable of dissolving both the monomers and the growing polymer chain. The addition of lithium chloride (LiCl) is a standard practice in polyamide and polyazomethine synthesis; it improves the solubility of the polymer by preventing aggregation of the polymer chains.
-
Reaction Conditions: A nitrogen atmosphere is crucial to prevent oxidation of the reactants and solvent at elevated temperatures. The reaction is initially started at room temperature to control the exothermic nature of the Schiff base formation and then heated to drive the polymerization to completion and ensure high molecular weight.
Experimental Protocol: Synthesis of Poly[4-fluoro-2-(trifluoromethoxy)benzylidene-4,4'-oxydianiline]
Materials:
-
This compound (≥98% purity)
-
4,4'-Oxydianiline (ODA) (≥98% purity, recrystallized from ethanol before use)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous, dried under vacuum at 150°C for 12 hours)
-
Methanol (reagent grade)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Reactor Setup: In a 250 mL three-neck round-bottom flask, add 4,4'-oxydianiline (2.002 g, 10 mmol) and anhydrous lithium chloride (0.42 g).
-
Dissolution: Add 40 mL of anhydrous DMAc to the flask. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Monomer Addition: Dissolve this compound (2.081 g, 10 mmol) in 20 mL of anhydrous DMAc in a dropping funnel.
-
Polymerization: Slowly add the benzaldehyde solution to the stirred solution of ODA at room temperature over 30 minutes. After the addition is complete, continue stirring at room temperature for 4 hours.
-
Heating: Increase the temperature of the reaction mixture to 120°C and maintain for 24 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into 500 mL of vigorously stirred methanol. A fibrous, off-white precipitate will form.
-
Purification: Collect the polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with 200 mL of hot methanol and then with 200 mL of deionized water to remove any unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Expected Material Properties
The resulting polyazomethine is expected to exhibit the properties summarized in the table below. These are projected values based on data from analogous fluorinated polymers.
| Property | Expected Value | Rationale |
| Thermal Stability (Td10%) | > 450 °C | High C-F bond energy and aromatic backbone. |
| Glass Transition Temp. (Tg) | 220-260 °C | Rigid backbone with some flexibility from the ether linkage. |
| Solubility | Soluble in DMAc, NMP, DMF | The bulky, asymmetric trifluoromethoxy group disrupts chain packing. |
| Dielectric Constant | 2.8 - 3.2 | Incorporation of fluorine lowers polarity and moisture absorption. |
Workflow Diagram
Caption: Workflow for the synthesis of fluorinated polyazomethine.
Application 2: Precursor for Thermotropic Liquid Crystals
The unique dipole moment and steric profile of this compound make it an intriguing candidate for the synthesis of liquid crystalline materials. The aldehyde group allows for the straightforward formation of a Schiff base (imine) linkage, a common core structure in thermotropic liquid crystals. The lateral fluoro and trifluoromethoxy groups are expected to influence the mesophase behavior and dielectric anisotropy of the final compound.
Rationale for Molecular Design and Synthesis
-
Molecular Structure: The protocol describes the synthesis of a Schiff base by reacting the aldehyde with 4-butylaniline. The resulting rod-like molecule with a flexible butyl tail is a classic design for inducing nematic liquid crystal phases.
-
Reaction Conditions: The condensation reaction is typically carried out in a high-boiling point solvent like ethanol or toluene, often with a catalytic amount of acid (like acetic acid) to facilitate the dehydration step. The removal of water, for example, with a Dean-Stark trap when using toluene, drives the equilibrium towards the product.
Experimental Protocol: Synthesis of (E)-4-butyl-N-(4-fluoro-2-(trifluoromethoxy)benzylidene)aniline
Materials:
-
This compound (≥98% purity)
-
4-Butylaniline (≥98% purity)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filtration flask
-
Recrystallization apparatus
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (2.081 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 4-butylaniline (1.492 g, 10 mmol) and 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. A crystalline precipitate should form.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from hot ethanol to obtain the pure Schiff base.
-
Drying: Dry the purified crystals in a desiccator.
Characterization and Expected Properties
The resulting compound should be characterized by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine its mesomorphic properties. The lateral substitution is expected to lower the melting point and potentially induce a nematic phase.
| Property | Analysis Technique | Expected Observation |
| Chemical Structure | FTIR, 1H NMR, 19F NMR | Confirmation of imine (-CH=N-) bond formation and preservation of aromatic and fluorinated groups. |
| Mesophase Behavior | DSC, POM | Identification of phase transition temperatures (e.g., Crystal to Nematic, Nematic to Isotropic) and observation of characteristic optical textures. |
Logical Diagram: Structure-Property Relationship
Caption: Influence of molecular components on liquid crystal properties.
References
- Ningbo Inno Pharmchem Co., Ltd.4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis and Material Science.
-
Ankushrao, S. S., et al. (2017). Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. [Link]
-
Kobzar, Y. L., et al. (2015). Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers. ResearchGate. [Link]
-
Yeap, G.-Y., et al. (2014). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. Hindawi. [Link]
- Tapaswi, P. K., & Ha, C.-S. (2019). Recent Trends on Transparent Colorless Polyimides with Balanced Thermal and Optical Properties: Design and Synthesis. Macromolecular Chemistry and Physics, 220(5), 1800313.
-
Zengin, H., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
Application Notes and Protocols: Protecting Group Strategies for 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Introduction
4-Fluoro-2-(trifluoromethoxy)benzaldehyde is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties conferred by the fluoro and trifluoromethoxy substituents.[1] These electron-withdrawing groups significantly influence the reactivity of the aromatic ring and the aldehyde functionality.[1] In multi-step syntheses, it is often necessary to protect the highly reactive aldehyde group to prevent unwanted side reactions while other parts of the molecule are being modified.[2][3] This guide provides a detailed overview of protecting group strategies specifically tailored for this compound, offering researchers the rationale behind experimental choices and robust protocols for implementation.
The selection of an appropriate protecting group is governed by several factors, including its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its removal.[4] For aldehydes, common and effective protecting groups include acetals and dithioacetals, which are stable to a wide range of non-acidic reagents.[2][5][6]
Rationale for Protecting this compound
The aldehyde group is susceptible to a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic attack.[1][5] Protecting the aldehyde as an acetal or dithioacetal masks its electrophilic nature, rendering it inert to nucleophiles and bases.[7][8][9] This is crucial in scenarios such as Grignard reactions, organolithium additions, or when employing strong reducing agents that would otherwise react with the aldehyde.[2][8]
The electron-withdrawing nature of the fluoro and trifluoromethoxy groups in this compound enhances the electrophilicity of the carbonyl carbon, making the aldehyde particularly reactive. This heightened reactivity underscores the importance of effective protection. Furthermore, the stability of the trifluoromethoxy group under both acidic and basic conditions allows for a broad range of protection and deprotection chemistries to be employed without compromising the integrity of this key functional group.[10][11]
Recommended Protecting Group Strategies
Two of the most reliable and widely used protecting groups for aldehydes are cyclic acetals (1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes). The choice between these depends on the specific reaction conditions anticipated in the synthetic route.
Strategy 1: Acetal Protection (1,3-Dioxolane Formation)
Acetal formation is a reversible reaction typically catalyzed by acid.[12] Cyclic acetals, formed from diols like ethylene glycol, are particularly stable. They are robust under neutral and basic conditions but are readily cleaved by aqueous acid.[3][5][8]
Advantages of Acetal Protection:
-
Ease of Formation and Cleavage: The protection and deprotection steps are straightforward and high-yielding.
-
Stability: Acetals are stable to a wide range of reagents, including strong bases, organometallics, and hydrides.[8][13]
-
Orthogonality: Can be used in conjunction with other protecting groups that are sensitive to acidic conditions but stable to the conditions used for acetal removal.[14][15]
Strategy 2: Dithioacetal Protection (1,3-Dithiane Formation)
Dithioacetals are the sulfur analogs of acetals and are formed from the reaction of an aldehyde with a dithiol, such as 1,3-propanedithiol, typically under Lewis or Brønsted acid catalysis.[7] They are significantly more stable to acidic conditions than their oxygen counterparts.[16]
Advantages of Dithioacetal Protection:
-
Enhanced Stability: Dithioacetals are stable to both acidic and basic conditions, offering a wider range of compatible reactions.[16]
-
Umpolung Reactivity: The proton on the carbon between the two sulfur atoms can be abstracted by a strong base, reversing the polarity of the original carbonyl carbon and allowing it to act as a nucleophile (a concept known as umpolung).[7]
-
Chemoselectivity: Can be formed chemoselectively in the presence of ketones.[17]
Detailed Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of the 1,3-dioxolane derivative.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting aldehyde. Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the protected aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the Acetal
Materials:
-
Protected this compound (1,3-dioxolane derivative)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the acetal-protected aldehyde in acetone.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Protocol 3: Dithioacetal Protection of this compound
This protocol details the formation of the 1,3-dithiane derivative.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,3-propanedithiol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 4: Deprotection of the Dithioacetal
A variety of methods can be used for the deprotection of dithioacetals, often requiring oxidative or metal-based reagents.[18][19][20] A common method involves the use of N-bromosuccinimide (NBS).
Materials:
-
Protected this compound (1,3-dithiane derivative)
-
N-Bromosuccinimide (NBS)
-
Aqueous acetone
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the dithiane-protected aldehyde in a mixture of acetone and water (e.g., 9:1).
-
Add N-bromosuccinimide (2.2 eq) in portions at room temperature.
-
Stir the mixture until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Acetal (1,3-Dioxolane) | Ethylene glycol, acid catalyst (e.g., p-TsOH), toluene, reflux | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, and reducing agents.[3][5] |
| Dithioacetal (1,3-Dithiane) | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Oxidative reagents (e.g., NBS, HgCl₂) or metal-based reagents.[18][20] | Stable to acidic and basic conditions.[16] |
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from this compound. Both acetal and dithioacetal protection offer robust and reliable methods to mask the reactive aldehyde functionality. The choice between these two strategies should be guided by the specific requirements of the synthetic route, particularly the reaction conditions that the protected intermediate must endure. The detailed protocols provided herein offer a solid foundation for researchers to implement these essential transformations in their synthetic endeavors.
References
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing).
- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC - NIH.
- Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - RSC Publishing.
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF - ResearchGate.
- Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN - ChemRxiv.
- Thioacetal - Wikipedia.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
- Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table - ResearchGate.
- VI Protecting Groups and Orthogonal Protection Strategies.
- What are the new ways to protect the aromatic aldehyde carbonyl group by diol?
- 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 1227628-83-2 | Benchchem.
- Protecting Groups.
- Protecting group - Wikipedia.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Thioacetal synthesis by thioacetalisation or 1,4-addition - Organic Chemistry Portal.
- 11.3 Protecting groups - Organic Chemistry II - Fiveable.
- 4-(Trifluoromethyl)benzaldehyde - Santa Cruz Biotechnology.
- Synthesis of 4-trifluoromethyl benzaldehyde - PrepChem.com.
- 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal.
- Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps.
- 2 - SAFETY DATA SHEET.
- 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks.
- Improved aldehyde synthesis from 1,3-dithianes | The Journal of Organic Chemistry.
- Selective Deprotection of Thioacetals by MnO 2 , BaMnO 4 and KMnO 4 in the Presence of Anhydrous AlCl 3 and FeCl 3 in Dry CH 3 CN.
- 4-Trifluoromethylbenzaldehyde - Grokipedia.
- 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | Tokyo Chemical Industry Co., Ltd.(JP).
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Selecting Orthogonal Building Blocks - Sigma-Aldrich.
- Benzylidene acetal - Wikipedia.
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- 9.7: Acetals as Protecting Groups - Chemistry LibreTexts.
- 09.05 Acetals as Protecting Groups and Thioacetals - YouTube.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.
- 26.03 Acetals as Protecting Groups - YouTube.
- 4-(Trifluoromethoxy)benzaldehyde - African Rock Art.
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde - Synquest Labs.
- Organic Synthesis Routes.
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem.
- 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | TCI AMERICA.
- 2-(Trifluoromethyl)benzaldehyde 98 447-61-0 - Sigma-Aldrich.
- 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem.
Sources
- 1. 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 1227628-83-2 | Benchchem [benchchem.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. fiveable.me [fiveable.me]
- 7. Thioacetal - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
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- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. mdpi.org [mdpi.org]
- 17. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 18. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Fluoro-2-(trifluoromethoxy)benzaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of reactions involving 4-Fluoro-2-(trifluoromethoxy)benzaldehyde and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with these valuable, yet sometimes challenging, fluorinated building blocks. The unique electronic properties imparted by the fluorine and trifluoromethoxy groups make these compounds highly sought after in medicinal chemistry and materials science.[1][2][3] However, these same properties can influence reactivity in unexpected ways, leading to challenges in optimizing reaction yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Synthesis of the Core Scaffold: this compound
The successful synthesis of derivatives begins with a reliable route to the parent aldehyde. The most common strategies involve the formylation of 1-fluoro-3-(trifluoromethoxy)benzene. Two primary methods are often employed: Ortho-lithiation and the Vilsmeier-Haack reaction.
Ortho-lithiation followed by Formylation
This method leverages the ortho-directing ability of the fluorine atom to achieve regioselective formylation.[4]
Caption: Workflow for ortho-lithiation and formylation.
Vilsmeier-Haack Reaction
This classic formylation reaction is an alternative, particularly for electron-rich aromatic systems.[5][6][7][8] However, the electron-withdrawing nature of the trifluoromethoxy group can make this reaction challenging.[9]
Caption: Workflow for the Vilsmeier-Haack reaction.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and subsequent reactions of this compound derivatives.
Low or No Product Yield
Q1: My ortho-lithiation reaction is giving very low yields of the desired aldehyde. What are the likely causes?
A1: Low yields in ortho-lithiation reactions of this substrate are often traced back to a few critical factors:
-
Incomplete Lithiation: The acidity of the proton ortho to the fluorine is crucial. Inadequate base strength or insufficient equivalents can lead to incomplete deprotonation.
-
Solution: Consider using a stronger base like s-BuLi or a combination of n-BuLi with an additive like TMEDA. Ensure your base is properly titrated before use.
-
-
Incorrect Temperature: Temperature control is paramount. While the initial lithiation needs to be at a very low temperature (typically -78 °C) to prevent side reactions, warming the reaction too slowly or too quickly during the addition of the electrophile can be detrimental.[10]
-
Degraded Reagents: Organolithium reagents are sensitive to air and moisture. Ensure you are using freshly titrated or newly purchased reagents and that your solvents are rigorously anhydrous.
-
Competitive Lithiation: While fluorine is a potent ortho-directing group, there's a possibility of competitive lithiation at other positions, although less likely in this specific substrate.
Q2: I'm attempting a Vilsmeier-Haack formylation, but I'm recovering mostly starting material. Why is this happening?
A2: The Vilsmeier-Haack reaction is generally effective for electron-rich arenes.[5][7][8] The presence of two electron-withdrawing groups (F and OCF3) on your starting material, 1-fluoro-3-(trifluoromethoxy)benzene, deactivates the ring towards electrophilic aromatic substitution.[9]
-
Solution: More forcing reaction conditions may be necessary. This could include:
-
Increasing the reaction temperature, potentially to 80°C or higher.[11]
-
Extending the reaction time.
-
Using a larger excess of the Vilsmeier reagent.
-
Q3: My reaction to introduce a nucleophile to the aldehyde is resulting in a low yield of the desired alcohol. What could be the issue?
A3: The trifluoromethyl group enhances the electrophilicity of the aldehyde.[12] However, other factors can lead to low yields in nucleophilic additions:
-
Steric Hindrance: The ortho-trifluoromethoxy group can sterically hinder the approach of bulky nucleophiles.
-
Solution: Consider using a less sterically demanding nucleophile or a different synthetic route if possible.
-
-
Enolization: If a strong, sterically hindered base is used as the nucleophile, it may deprotonate the aldehyde, leading to enolate formation rather than nucleophilic attack.
-
Reaction Conditions: Ensure your reaction is run under anhydrous conditions if your nucleophile is sensitive to water. The reaction temperature should also be optimized; some nucleophilic additions require low temperatures to prevent side reactions.
Formation of Side Products
Q4: I am observing a significant amount of an isomeric aldehyde in my ortho-lithiation reaction. How can I improve the regioselectivity?
A4: While fluorine is a strong ortho-directing group, the trifluoromethoxy group also has directing effects.[13] Formation of an isomer suggests that lithiation is occurring at another position on the ring.
-
Troubleshooting Steps:
-
Confirm the Identity of the Isomer: Use NMR and/or mass spectrometry to identify the structure of the isomeric aldehyde. This will tell you where the undesired lithiation is occurring.
-
Adjust the Base and Solvent: The choice of base and solvent can influence regioselectivity. Experiment with different alkyllithiums (n-BuLi, s-BuLi, t-BuLi) and ethereal solvents (THF, diethyl ether) to find the optimal combination. Lithium amide bases like LDA or LiTMP can also offer different selectivity profiles.[4]
-
Temperature Control: Precise temperature control during the lithiation step is critical for regioselectivity.[10]
-
Q5: During a reaction to modify the aldehyde, I'm seeing byproducts that suggest the trifluoromethoxy group is not stable. Is this possible?
A5: While the trifluoromethoxy group is generally considered to be chemically and metabolically stable, it is not completely inert under all conditions.[2][3]
-
Potential Instability:
-
Strong Nucleophiles/Bases: Under harsh basic conditions, nucleophilic aromatic substitution of the trifluoromethoxy group can occur, although this is generally difficult.
-
Strong Lewis Acids: Some strong Lewis acids can potentially coordinate to the oxygen of the trifluoromethoxy group, leading to decomposition.
-
-
Solution: If you suspect instability of the trifluoromethoxy group, consider milder reaction conditions. This could involve using a weaker base, a less reactive nucleophile, or avoiding strong Lewis acids.
Purification Challenges
Q6: My crude product is a dark oil that is difficult to purify by column chromatography. What are my options?
A6: Dark coloration often indicates the presence of polymeric or decomposition products.[14]
-
Purification Strategies:
-
Distillation: If your product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective way to remove non-volatile impurities.[14]
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[14]
-
Pre-treatment before Chromatography: Consider a simple workup step before chromatography. This could involve washing the crude product with a dilute solution of sodium bisulfite to remove any unreacted aldehyde or with a dilute bicarbonate solution to remove acidic impurities.[14]
-
Q7: I'm having trouble separating my desired product from a closely-related impurity by column chromatography. What can I do?
A7: When dealing with closely eluting compounds, optimizing your chromatography conditions is key.
-
Optimization Techniques:
-
Solvent System: Experiment with different solvent systems. A small change in the polarity or the type of solvent can sometimes dramatically improve separation.
-
Gradient Elution: Use a shallow gradient of your eluent to improve the resolution between your product and the impurity.[15]
-
Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
III. Experimental Protocols
Protocol 1: Ortho-lithiation and Formylation of 1-Fluoro-3-(trifluoromethoxy)benzene
-
Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Substrate Addition: Add a solution of 1-fluoro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophile Addition: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise above -70 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. Data Presentation
Table 1: Troubleshooting Guide for Low Reaction Yield
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield in Ortho-lithiation | Incomplete lithiation | Use a stronger base (e.g., s-BuLi) or add TMEDA. |
| Incorrect temperature | Maintain temperature at -78°C during lithiation and electrophile addition.[10] | |
| Degraded reagents | Use freshly titrated or new organolithium reagents and anhydrous solvents. | |
| Low Yield in Vilsmeier-Haack | Deactivated aromatic ring | Increase reaction temperature and/or time; use excess Vilsmeier reagent.[11] |
| Low Yield in Nucleophilic Addition | Steric hindrance | Use a less bulky nucleophile. |
| Enolization of aldehyde | Use a less basic nucleophile if possible. |
V. References
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. Available at:
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. Available at:
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF - ResearchGate. Available at:
-
Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem. Available at:
-
Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. Available at:
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Available at:
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at:
-
Optimization of reaction conditions. [a] Optimized conditions: 1... | Download Scientific Diagram - ResearchGate. Available at:
-
Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite - Benchchem. Available at:
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at:
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at:
-
Vilsmeier-Haack Reaction | NROChemistry. Available at:
-
Directed (ortho) Metallation. Available at:
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. Available at:
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at:
-
Optimization of Vilsmeier-Haack reaction parameters - Benchchem. Available at:
-
Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. Available at:
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. Available at:
-
Synthesis of 4-trifluoromethyl benzaldehyde - PrepChem.com. Available at:
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at:
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at:
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available at:
-
Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines | The Journal of Organic Chemistry - ACS Publications. Available at:
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at:
-
A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation - Benchchem. Available at:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde - Oakwood Chemical. Available at:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis and Material Science - NINGBO INNO PHARMCHEM CO.,LTD. Available at:
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. Available at:
-
4-(Trifluoromethyl)benzaldehyde 98 455-19-6 - Sigma-Aldrich. Available at:
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. Available at:
-
US5457239A - Process for formylation of aromatic compounds - Google Patents. Available at:
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at:
-
The Dark Side of Fluorine - PMC - NIH. Available at:
-
4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Available at:
-
US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents. Available at:
-
The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Available at:
-
1-FLUORO-3-(TRIFLUOROMETHOXY)BENZENE - ChemBK. Available at:
-
US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents. Available at:
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9 - Sigma-Aldrich. Available at:
-
1-Fluoro-3-(trifluoro-methyl)benzene - the NIST WebBook. Available at: [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC - NIH. Available at:
-
1-Fluoro-3-(trifluoromethoxy)benzene 98.0+%, TCI America™ | Fisher Scientific. Available at:
-
4-Trifluoromethylbenzaldehyde - Wikipedia. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 12. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to address the specific challenges you may encounter. Our approach is grounded in established chemical principles to ensure you can confidently and successfully execute this synthesis in your laboratory.
Introduction: The Synthetic Challenge
The primary challenge in the synthesis of this compound lies in achieving the correct regiochemistry. The starting material, 1-fluoro-3-(trifluoromethoxy)benzene, possesses two ortho, para-directing substituents. Standard electrophilic formylation methods would likely result in a mixture of isomers, complicating purification and reducing the yield of the desired product.
Therefore, a more strategic approach is required. Directed ortho-metalation (DoM) offers a powerful solution to this regiochemical puzzle. By exploiting the superior ability of the fluorine atom to direct lithiation to its ortho position, we can selectively introduce the formyl group at the C2 position. This guide will focus on the nuances of this synthetic route.
Frequently Asked Questions (FAQs)
Q1: Why is directed ortho-metalation the recommended method for this synthesis?
A1: Directed ortho-metalation (DoM) provides exceptional regiocontrol in the formylation of 1-fluoro-3-(trifluoromethoxy)benzene.[1] Both the fluoro and trifluoromethoxy groups are ortho, para-directing in classical electrophilic aromatic substitution, which would lead to a mixture of products. However, in DoM, the lithium reagent coordinates with a heteroatom-containing directing group, facilitating deprotonation at the adjacent ortho position. Fluorine is a more potent directing group for ortho-lithiation than the trifluoromethoxy group.[2][3] This allows for the selective deprotonation and subsequent formylation at the C2 position, which is ortho to the fluorine atom, thus yielding the desired product with high selectivity.
Q2: What are the most critical parameters to control during the ortho-lithiation step?
A2: The success of the ortho-lithiation is highly dependent on several factors:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[4]
-
Low Temperature: The reaction must be maintained at a low temperature (typically -78 °C) to prevent decomposition of the organolithium intermediate and to minimize side reactions.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species by oxygen or moisture.
-
Quality of Organolithium Reagent: The concentration of the organolithium reagent (e.g., n-BuLi) should be accurately determined by titration before use, as its concentration can decrease over time.
Q3: What are the potential side products in this reaction?
A3: Potential side products include:
-
Isomeric Benzaldehydes: If the regioselectivity of the lithiation is not perfect, other isomers such as 6-fluoro-2-(trifluoromethoxy)benzaldehyde (from lithiation ortho to the trifluoromethoxy group) or 2-fluoro-4-(trifluoromethoxy)benzaldehyde (from lithiation at the other position ortho to the fluorine) could be formed, although this is less likely.
-
Products of Over-Metalation: In some cases, dilithiation can occur, leading to the formation of diformylated products upon quenching.
-
Quenched Starting Material: If the organolithium reagent is quenched by moisture or other electrophiles before the addition of the formylating agent, the starting material will be recovered.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved by column chromatography on silica gel.[5] Given that the product is an aldehyde, care should be taken to avoid oxidation to the corresponding carboxylic acid during purification and storage. It is advisable to use a non-polar/moderately polar eluent system (e.g., hexane/ethyl acetate) and to handle the purified product under an inert atmosphere. For removal of non-volatile impurities, vacuum distillation can also be a viable option.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient organolithium reagent. 2. Presence of moisture or other protic impurities. 3. Reaction temperature too high. 4. Inefficient quenching with the formylating agent. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath. 4. Add the formylating agent (e.g., DMF) slowly at -78 °C and allow the reaction to warm to room temperature gradually. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature was allowed to rise during lithiation. 2. Use of a less-coordinating solvent that may alter the directing group preference. 3. The choice of organolithium base may influence selectivity. | 1. Ensure efficient stirring and maintain a constant low temperature during the addition of the organolithium reagent. 2. Tetrahydrofuran (THF) is the recommended solvent for this reaction. 3. While n-BuLi is commonly used, in some cases, a bulkier base like s-BuLi or a lithium amide base like LDA might offer different selectivity.[6][7] |
| Recovery of Starting Material | 1. Incomplete lithiation. 2. Premature quenching of the aryllithium intermediate. | 1. Increase the equivalents of the organolithium reagent slightly (e.g., from 1.1 to 1.2 equivalents). 2. Ensure the reaction is maintained under a strictly inert atmosphere and that all reagents and solvents are anhydrous. |
| Formation of Dark-Colored Byproducts | 1. Decomposition of the organolithium intermediate at higher temperatures. 2. Reaction of the organolithium with the solvent (e.g., THF). | 1. Maintain the reaction at -78 °C throughout the lithiation and quenching steps. 2. Avoid prolonged reaction times at temperatures above -78 °C before quenching. |
Experimental Protocol: Synthesis via Directed Ortho-Metalation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
1-Fluoro-3-(trifluoromethoxy)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Ortho-Lithiation:
-
Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Formylation:
-
Slowly add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.
-
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem Technical Support Team. (2025).
- Schall, A., & Reiser, O. (n.d.).
-
Common Organic Chemistry. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
- Collum, D. B., et al. (2014). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society.
- Process for the preparation of fluorobenzaldehydes. (1993). U.S.
- Schlosser, M. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Myers, A. G. (n.d.).
- Knochel, P., et al. (2021). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N-Dimethylamides and Tetramethylurea in Toluene.
-
Common Organic Chemistry. (n.d.). Formylation (Lithium Halogen Exchange). Retrieved from [Link]
- Method of producing fluorinated and chlorinated benzaldehydes. (2003).
- Snieckus, V., et al. (1990). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters.
- Reddit. (2023).
- Ghorai, M. K. (2015).
- ResearchGate. (2025).
- Collum, D. B., et al. (2014).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Fluoro-2-(trifluoromethoxy)benzaldehyde in Condensation Reactions
Welcome to the Technical Support Center for "4-Fluoro-2-(trifluoromethoxy)benzaldehyde." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in condensation reactions. My objective is to provide not just protocols, but a deeper understanding of the chemical causality behind the experimental choices, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. The unique substitution pattern of this aldehyde, featuring a para-fluoro and an ortho-trifluoromethoxy group, presents specific reactivity profiles that we will explore in detail.
Understanding the Reactivity of this compound
The reactivity of this compound in condensation reactions is governed by the electronic and steric effects of its substituents. The para-fluoro and ortho-trifluoromethoxy groups are both strongly electron-withdrawing, which significantly enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity generally leads to a faster rate of reaction with nucleophiles, which is advantageous in many condensation protocols.[1][2]
However, the ortho-trifluoromethoxy group can also introduce steric hindrance, potentially impeding the approach of bulky nucleophiles to the carbonyl carbon.[3][4] Furthermore, the absence of α-hydrogens makes this aldehyde susceptible to base-mediated side reactions, most notably the Cannizzaro reaction.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
A1: While the electron-withdrawing groups of this aldehyde typically promote reactivity, several factors can lead to a sluggish reaction:
-
Steric Hindrance: The ortho-trifluoromethoxy group can sterically hinder the approach of your nucleophile. This is particularly relevant if your active methylene compound or ylide is bulky.
-
Insufficiently Activated Nucleophile: The nucleophile (e.g., enolate) may not be forming in sufficient concentration. This could be due to the choice of base, solvent, or the presence of moisture.
-
Low Reaction Temperature: While some condensation reactions proceed at room temperature, this substrate may require gentle heating to overcome the activation energy, especially with less reactive nucleophiles.
Q2: I am observing significant byproduct formation in my reaction. What are the most probable side reactions?
A2: The most common side reactions with this compound are:
-
Cannizzaro Reaction: As this aldehyde lacks α-hydrogens, it is prone to disproportionation in the presence of a strong base, yielding 4-fluoro-2-(trifluoromethoxy)benzyl alcohol and 4-fluoro-2-(trifluoromethoxy)benzoic acid.[5] This is a significant concern in base-catalyzed reactions like the Aldol or Claisen-Schmidt condensations.
-
Michael Addition: The α,β-unsaturated product of your condensation can act as a Michael acceptor for another molecule of your nucleophile (e.g., the enolate of your active methylene compound). This is more likely with prolonged reaction times or an excess of the nucleophile.
-
Hydrolysis of the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, to yield the corresponding phenol.
Q3: Can the para-fluoro group be displaced during the reaction?
A3: Nucleophilic aromatic substitution (SNAr) of the para-fluoro group is a possibility, especially with potent nucleophiles and under conditions that favor this mechanism (e.g., polar aprotic solvents). In the context of a three-component reaction involving a β-ketonitrile, 4-fluorobenzaldehyde, and a secondary amine, SNAr has been observed to occur after the initial Knoevenagel condensation. While less common in standard two-component condensations, it is a potential side reaction to be aware of, particularly if using amine bases or other strong nucleophiles.
Troubleshooting Guides for Common Condensation Reactions
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds is a powerful tool for C-C bond formation. However, achieving high yields and minimizing side products requires careful control of reaction conditions.
Troubleshooting Table: Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | 1. Inactive Catalyst | Use a fresh, high-purity catalyst. Consider alternative weak bases like piperidine, ammonium acetate, or DBU. |
| 2. Steric Hindrance | If using a bulky active methylene compound, consider a less sterically demanding alternative if possible. Increase reaction temperature cautiously. | |
| 3. Reversible Reaction | Use a Dean-Stark trap to remove water and drive the equilibrium towards the product, especially when using solvents like toluene. | |
| Multiple Spots on TLC | 1. Cannizzaro Reaction | Use a weaker base (e.g., ammonium acetate instead of a strong alkoxide) and the minimum effective catalytic amount. |
| 2. Michael Addition | Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture. Monitor the reaction closely and stop it once the starting aldehyde is consumed. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (50-60 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Wittig Reaction
The Wittig reaction is highly effective for converting this compound into the corresponding alkene. The primary challenge is often related to the generation and stability of the phosphorus ylide.
Troubleshooting Table: Wittig Reaction
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Alkene | 1. Incomplete Ylide Formation | Ensure anhydrous conditions for ylide generation. Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS). A color change (often to deep yellow or orange) indicates ylide formation. |
| 2. Ylide Decomposition | Ylides are sensitive to air and moisture. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. | |
| 3. Side reactions with base | If using a very strong base like n-BuLi, addition to the aldehyde carbonyl can compete with deprotonation of the phosphonium salt. Add the base slowly at low temperature. | |
| Complex Product Mixture | 1. Stereoisomer Formation | The stereochemical outcome (E/Z) depends on the ylide stability. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[6] The Schlosser modification can be used to enhance E-selectivity.[6] |
| 2. Unreacted Aldehyde | Ensure a slight excess of the Wittig reagent is used. |
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide
-
Ylide Preparation: a. Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. b. Cool the suspension to 0 °C. c. Slowly add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at 0 °C.
-
Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: a. Quench the reaction with a saturated aqueous solution of NH₄Cl. b. Extract the product with diethyl ether or ethyl acetate. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Aldol-Type (Claisen-Schmidt) Condensation
In the Claisen-Schmidt condensation of this compound with a ketone, the primary side reaction of concern is the Cannizzaro reaction, especially when using strong bases like NaOH or KOH.
Troubleshooting Table: Claisen-Schmidt Condensation
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant amounts of 4-fluoro-2-(trifluoromethoxy)benzyl alcohol and benzoic acid derivative | 1. Cannizzaro Reaction | Use a milder base (e.g., LDA for directed aldol, or a weaker base if applicable). Keep the base concentration low and add it slowly to the reaction mixture at a reduced temperature. Minimize reaction time. |
| Low yield of chalcone | 1. Self-condensation of the ketone | Slowly add the ketone to a mixture of the aldehyde and the base to keep the enolate concentration low.[5] |
| 2. Reversible aldol addition | If the aldol adduct is stable and dehydration is slow, gentle heating may be required to drive the reaction to the α,β-unsaturated product. | |
| Formation of an oily product | 1. Impurities | The product may be contaminated with starting materials or side products. Purify by column chromatography. |
| 2. Low melting point of the product | Induce crystallization by scratching the flask or adding a seed crystal. Cooling may also promote solidification.[5] |
Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (1.1 eq) dropwise, maintaining the temperature below 25 °C.
-
Reaction: Stir the mixture at room temperature. The progress can be monitored by the formation of a precipitate and by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol.
References
-
Scalable and Straightforward Synthesis of a 2-Alkyl-7-Arylbenzothiophene as a GPR52 Agonist via a Hemithioindigo Derivative. Organic Process Research & Development. [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Wittig Reaction Lab Report. EduBirdie. [Link]
-
6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Journal of Applicable Chemistry. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
o-(Trifluoromethyl)benzaldehyde. PubChem. [Link]
-
Perkin reaction. Wikipedia. [Link]
-
Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. [Link]
-
308 Perkin Reaction. Scribd. [Link]
-
Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid. YouTube. [Link]
-
Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. [Link]
-
Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. American Chemical Society. [Link]
Sources
Technical Support Center: Navigating the Challenges of the Trifluoromethoxy Group
Introduction
The trifluoromethoxy (-OCF₃) group is a powerful substituent in modern chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates and advanced materials.[1][2][3] However, its utility is often shadowed by the significant steric hindrance it imposes, creating unique challenges in synthetic chemistry.[2][4] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively manage the steric demands of the trifluoromethoxy group. Here, we present troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in mechanistic principles and supported by detailed experimental protocols.
Part 1: Troubleshooting Guides for Common Synthetic Challenges
This section addresses specific issues encountered during reactions involving trifluoromethoxy-substituted compounds, offering explanations and actionable solutions.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling with an ortho-trifluoromethoxy-substituted aryl boronic acid and am observing minimal to no product formation. What are the primary reasons for this, and how can I improve the reaction yield?
Answer:
Low reactivity in cross-coupling reactions with ortho-OCF₃ substituted substrates is a classic problem rooted in steric hindrance. The bulky trifluoromethoxy group impedes crucial steps in the catalytic cycle, namely the transmetalation and reductive elimination.[5] To overcome this, a multi-faceted optimization approach is necessary.
Causality and Strategic Solutions:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is paramount. For sterically demanding couplings, bulky and electron-rich ligands are essential to promote the desired reaction.[5][6] These ligands facilitate the formation of a highly reactive, monoligated Pd(0) species and accelerate the sterically hindered reductive elimination step.[7]
-
Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated significant success with hindered substrates.[5] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[5]
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can improve conversion rates.[5]
-
-
Base and Solvent Optimization: The base is critical for the activation of the boronic acid in the transmetalation step. For sterically hindered substrates, stronger bases are often required.
-
Recommended Bases: Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases such as potassium carbonate (K₂CO₃).[6]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are generally preferred.[6] In some instances, a mixture of solvents, such as dioxane and water, can be beneficial.[6]
-
-
Temperature and Reaction Time: Increased thermal energy can provide the necessary activation energy to overcome the steric barrier.[7] Extending the reaction time may also be necessary to drive the reaction to completion.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Substrate
Materials:
-
Ortho-trifluoromethoxy-substituted aryl halide (1.0 eq)
-
Sterically hindered aryl boronic acid (1.5 eq)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, aryl boronic acid, and potassium phosphate.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M.
-
Place the vessel in a preheated heating block and stir vigorously at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Catalyst Systems for Hindered Suzuki Coupling
| Catalyst System | Ligand | Base | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | <10 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 60-80 |
| XPhos Pd G3 | XPhos | K₃PO₄ | 75-95 |
| Pd₂(dba)₃ / RuPhos | RuPhos | Cs₂CO₃ | 70-90 |
Yields are approximate and highly substrate-dependent.
Issue 2: Undesired Side Reactions: Protodeboronation
Question: During my Suzuki coupling with a trifluoromethoxy-substituted aryl boronic acid, I am observing a significant amount of the corresponding arene, suggesting protodeboronation is a major side reaction. How can I minimize this?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered boronic acids. The trifluoromethoxy group, while electron-withdrawing, can contribute to steric crowding that may favor this undesired pathway.
Mitigation Strategies:
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to strictly anhydrous solvents can significantly reduce protodeboronation.[8]
-
Use of Boronic Esters: Pinacol or neopentyl glycol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.[9]
-
Controlled Addition: Slow addition of the boronic acid or ester to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the side reaction.[8]
-
Optimized Base Selection: Using a weaker base, if tolerated by the coupling partners, can sometimes reduce the rate of protodeboronation.
Visualizing the Competing Pathways
Caption: Competing pathways for an aryl boronic acid in Suzuki coupling.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the properties and handling of trifluoromethoxy-substituted compounds.
Q1: Why is the trifluoromethoxy group considered sterically demanding?
A1: The steric bulk of the trifluoromethoxy group arises from the three fluorine atoms and their lone pairs of electrons.[1][3] Furthermore, due to hyperconjugation between the oxygen lone pairs and the C-F σ* orbitals, the O-CF₃ bond tends to be orthogonal to the plane of an attached aromatic ring, creating a significant three-dimensional steric shield around the ortho positions.[1]
Q2: How does the trifluoromethoxy group influence the electronic properties of an aromatic ring?
A2: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[10] This deactivates the aromatic ring towards electrophilic aromatic substitution. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions, with a strong preference for the para position due to steric hindrance at the ortho sites.[1]
Q3: Are there alternative methods to introduce the OCF₃ group that can circumvent some of the steric challenges?
A3: Yes, several strategies have been developed to introduce the trifluoromethoxy group.[11]
-
Radical C-H Trifluoromethoxylation: This approach can directly functionalize C-H bonds, sometimes offering different regioselectivity compared to traditional cross-coupling methods.[12] Reagents like bis(trifluoromethyl)peroxide (BTMP) can be activated by visible light photoredox catalysis or TEMPO.[12]
-
Migration Strategies: Some methods involve the initial formation of an N-O(CF₃) bond followed by a rearrangement to install the OCF₃ group on an aromatic ring, often at the ortho position.[1] This can be an effective way to access sterically congested products.
Visualizing a Synthetic Strategy: Radical C-H Trifluoromethoxylation
Caption: Simplified workflow for photocatalytic C-H trifluoromethoxylation.
Q4: What are the key analytical techniques for characterizing products and byproducts in these reactions?
A4: A combination of techniques is essential:
-
¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence and electronic environment of the trifluoromethoxy group.
-
¹H and ¹³C NMR Spectroscopy: These provide information on the overall structure of the molecule.
-
Mass Spectrometry (GC-MS or LC-MS): This is crucial for identifying the desired product and any side products, such as the protodeboronated arene.
-
X-ray Crystallography: For crystalline products, this provides unambiguous structural confirmation and can reveal intramolecular interactions involving the trifluoromethoxy group.[13]
References
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH. [Link]
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions a . ResearchGate. [Link]
-
Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PMC - NIH. [Link]
-
Catalytic trifluoromethoxylation reactions | Request PDF. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Optimization of reaction conditions a. ResearchGate. [Link]
-
1.9 Trifluoromethoxylation and Other Fluoroalkoxylation Reactions | Request PDF. ResearchGate. [Link]
-
44 Radical C—H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Toxic Docs. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
New synthetic approaches toward OCF3-containing compounds | Request PDF. ResearchGate. [Link]
-
Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. PubMed Central. [Link]
-
New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Unexpected metal-free synthesis of trifluoromethyl arenes via tandem coupling of dicyanoalkenes and conjugated fluorinated sulfinyl imines. RSC Publishing. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Optimization for Reaction Conditions. [a]. ResearchGate. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Inorganic Chemistry Ahead of Print. ACS Publications. [Link]
-
Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks. PMC - PubMed Central. [Link]
-
New Entries Toward the Synthesis of OCF3-Containing Molecules. ResearchGate. [Link]
-
Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
-
Analytical challenges hamper perfluoroalkyl research. PubMed. [Link]
-
Synthesis and characterization of sterically hindered diarylsilanes containing 2,4,6-trimethylphenyl and 2,4,6-tris(trifluoromethyl)phenyl substituents. X-ray crystal structure of bis[2,4,6-tris(trifluoromethylphenyl)]fluorosilane. Sci-Hub. [Link]
-
-
Steric hindrance in Analytical Chemistry. Part IV. Some sterically hindered complexones. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub: are you are robot? [sci-hub.st]
Technical Support Center: Grignard Reactions with 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals employing Grignard reactions with 4-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by this highly reactive substrate. The strong electron-withdrawing nature of both the para-fluoro and ortho-trifluoromethoxy substituents significantly activates the aldehyde, making it prone to specific side reactions. This resource will equip you with the knowledge to anticipate these challenges, optimize your reaction conditions, and achieve high yields of your desired secondary alcohol product.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting aldehyde being reduced to an alcohol. What is happening and how can I prevent this?
Answer:
You are likely observing the formation of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanol. This occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile.
-
Root Cause: This side reaction, known as a Meerwein-Ponndorf-Verley (MPV) type reduction, is common when using Grignard reagents that possess β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide). The highly electrophilic carbonyl carbon of this compound, activated by the potent electron-withdrawing effects of the -F and -OCF₃ groups, is particularly susceptible to this reduction pathway.[1][2] The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[2]
-
Solutions:
-
Choice of Grignard Reagent: The most effective solution is to use a Grignard reagent that lacks β-hydrogens. Examples include methylmagnesium bromide, phenylmagnesium bromide, or benzylmagnesium bromide.[1]
-
Temperature Control: Lowering the reaction temperature significantly can favor the desired nucleophilic addition over the reduction pathway. We recommend adding the Grignard reagent at -78 °C (dry ice/acetone bath) and then allowing the reaction to slowly warm to 0 °C or room temperature.[1]
-
Reverse Addition: While less common, adding the aldehyde solution to the Grignard reagent can sometimes help, although this may increase the risk of other side reactions like Wurtz coupling.
-
Question 2: My reaction yield is low, and I've isolated a high-boiling, non-polar byproduct. What could this be?
Answer:
This is likely a Wurtz-type coupling product, resulting from the reaction of your Grignard reagent with the corresponding organic halide from which it was generated (R-X + R-MgX → R-R + MgX₂).[1]
-
Root Cause: Wurtz coupling is a common side reaction during the formation of the Grignard reagent.[1] It can be exacerbated by high local concentrations of the organic halide, elevated temperatures, and certain catalysts.
-
Solutions:
-
Slow Addition: During the preparation of your Grignard reagent, add the organic halide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This ensures a low steady-state concentration of the halide, minimizing the opportunity for coupling.[1][3]
-
Highly Active Magnesium: Ensure your magnesium turnings are fresh and highly active. A passivating layer of magnesium oxide on the surface can hinder the reaction with the halide, leading to a buildup of the halide and promoting Wurtz coupling.[4] Activation with iodine or 1,2-dibromoethane is highly recommended.[3]
-
Solvent Choice: While both diethyl ether and THF are suitable, THF's higher solvating power can sometimes better stabilize the Grignard reagent and reduce coupling.
-
Question 3: The Grignard reaction itself seems to proceed, but the overall yield of the desired alcohol is consistently low, even after addressing potential reduction and coupling side reactions. What other factors should I consider?
Answer:
Low yields in Grignard reactions often stem from issues with the reagent's formation, stability, or reaction with trace impurities.
-
Root Cause & Solutions:
-
Incomplete Grignard Formation: Titrate your Grignard reagent before use to determine its exact molarity. This will ensure you are adding the correct stoichiometry to your aldehyde. A common issue is an incomplete reaction between the organic halide and magnesium.
-
Grignard Reagent Degradation: Grignard reagents are highly basic and will react with any protic source.[5]
-
Moisture: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (argon or nitrogen).[1]
-
Solvent Purity: Use anhydrous solvents. Ethereal solvents like THF and diethyl ether are hygroscopic and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased in septum-sealed bottles.
-
-
Reaction with Carbon Dioxide: Exposure of the Grignard reagent to air (which contains CO₂) will lead to the formation of a carboxylate salt after workup, consuming your reagent.[5][6] Maintain a positive pressure of inert gas throughout the experiment.
-
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and trifluoromethoxy substituents on the benzaldehyde affect the reaction?
A1: Both the fluorine atom at the 4-position and the trifluoromethoxy group at the 2-position are strongly electron-withdrawing.[7][8] This has two major consequences:
-
Increased Reactivity: They significantly increase the electrophilicity of the carbonyl carbon, making the aldehyde much more reactive towards nucleophilic attack by the Grignard reagent compared to unsubstituted benzaldehyde.[1]
-
Increased Propensity for Side Reactions: This heightened reactivity also makes the aldehyde more susceptible to side reactions like reduction by Grignard reagents with β-hydrogens.[1][2] Careful control of reaction conditions, especially temperature, is therefore critical.[1]
Q2: What is the recommended solvent for this reaction, diethyl ether or THF?
A2: Both are excellent choices. Diethyl ether has a lower boiling point, which can make it easier to maintain a gentle reflux during Grignard formation. THF has a higher boiling point and is a better Lewis base, which can help to stabilize the Grignard reagent in solution. For a highly reactive substrate like this, either solvent should be effective, provided it is anhydrous.
Q3: What is the best method for quenching the reaction?
A3: A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is the standard and recommended quenching procedure.[9] This is a weakly acidic proton source that effectively protonates the magnesium alkoxide intermediate to give the desired alcohol while minimizing the risk of acid-catalyzed side reactions, such as dehydration of the product. Using strong acids for the quench is generally not advised unless absolutely necessary.
Q4: Are there any specific safety concerns I should be aware of?
A4: Yes. While specific data for 2-(trifluoromethoxy)phenyl Grignard reagents is scarce, related compounds like 2-trifluoromethylphenyl Grignard reagents have been reported to be thermally unstable and may detonate, especially at high concentrations or upon loss of solvent. It is prudent to assume similar potential hazards. Always work behind a blast shield, avoid high concentrations, and never allow the reaction mixture to evaporate to dryness.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Grignard Addition to this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 0 °C | Minimizes side reactions (e.g., reduction) and controls the exothermic nature of the reaction with a highly activated aldehyde.[1] |
| Atmosphere | Anhydrous Argon or Nitrogen | Grignard reagents are sensitive to moisture and carbon dioxide.[1][5] |
| Grignard Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting aldehyde. |
| Addition Mode | Slow, dropwise addition of Grignard to aldehyde | Maintains a low concentration of the nucleophile, helping to control the reaction rate and exotherm. |
| Quenching Agent | Saturated aqueous NH₄Cl | Provides a mild acidic workup to yield the alcohol without promoting side reactions.[9] |
| Solvent | Anhydrous Diethyl Ether or THF | Standard ethereal solvents that effectively solvate the Grignard reagent. |
Key Experimental Protocol: Synthesis of 1-(4-Fluoro-2-(trifluoromethoxy)phenyl)propan-1-ol
This protocol outlines the reaction of ethylmagnesium bromide with this compound. Note: As ethylmagnesium bromide contains β-hydrogens, strict temperature control is essential to minimize the reduction byproduct.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Iodine (one small crystal)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
Part A: Preparation of Ethylmagnesium Bromide
-
Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry all glassware under a stream of inert gas and allow to cool.
-
Place magnesium turnings (1.2 eq.) and a crystal of iodine in the flask.
-
Add a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle boiling of the ether. Gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey solution at room temperature for 30 minutes to ensure complete formation.
Part B: Reaction with Aldehyde
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared ethylmagnesium bromide solution (1.1 eq.) dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then let it slowly warm to room temperature and stir for another 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol via flash column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Desired Nucleophilic Addition vs. Undesired Reduction Pathway
Caption: Control of reaction pathways through temperature modulation.
Diagram 2: Experimental Workflow for Grignard Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselectivity in Reactions with 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for "4-Fluoro-2-(trifluoromethoxy)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues related to regioselectivity in reactions involving this versatile reagent. Our goal is to equip you with the knowledge to predict and control reaction outcomes, saving you valuable time and resources in your synthetic endeavors.
Understanding the Reactivity of this compound
The unique substitution pattern of this compound presents both opportunities and challenges in organic synthesis. The interplay of the strongly electron-withdrawing trifluoromethoxy group, the inductively withdrawing and resonance-donating fluorine atom, and the meta-directing aldehyde functionality dictates the regiochemical outcome of various reactions. A thorough understanding of these electronic and steric effects is paramount for achieving desired regioselectivity.
The trifluoromethoxy (-OCF₃) group is a powerful deactivating group due to the strong inductive effect of the fluorine atoms. However, the oxygen lone pairs can participate in resonance, directing electrophiles to the ortho and para positions.[1] Similarly, the fluorine atom at the 4-position is an ortho, para-director, despite being a deactivating group.[2][3] The aldehyde group is a deactivating, meta-directing group.[2] The combination of these directing effects can lead to complex product mixtures if reaction conditions are not carefully controlled.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting a nitration reaction on this compound and obtaining a mixture of isomers. How can I favor substitution at a specific position?
Answer: This is a common challenge due to the competing directing effects of the substituents. The available positions for electrophilic attack are C3, C5, and C6. Let's analyze the directing effects at each position:
-
Position C3: ortho to the -OCF₃ group, meta to the -CHO group, and ortho to the -F group.
-
Position C5: meta to the -OCF₃ group, meta to the -CHO group, and ortho to the -F group.
-
Position C6: para to the -OCF₃ group and ortho to the -CHO group.
The powerful activating effect of the trifluoromethoxy group's resonance donation is expected to strongly favor substitution at its ortho (C3) and para (C6) positions.[1] However, the aldehyde's deactivating nature will disfavor substitution at its ortho position (C6). Therefore, substitution at C3 is often the major product.
Troubleshooting Steps & Optimization:
-
Lowering Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity by favoring the pathway with the lowest activation energy.[4]
-
Choice of Nitrating Agent: Milder nitrating agents (e.g., HNO₃ in acetic anhydride) may offer better selectivity compared to harsher conditions like mixed acid (HNO₃/H₂SO₄).
-
Lewis Acid Catalysis: The choice and amount of Lewis acid can influence the regiochemical outcome. Titrating the amount of Lewis acid or screening different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can help optimize the reaction.
Issue 2: Uncontrolled Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to displace the fluorine atom at C4 with a nucleophile, but I am observing a complex mixture of products, or the reaction is not proceeding. What can I do?
Answer: Nucleophilic aromatic substitution (SNAr) on this substrate is challenging. The ring is activated towards nucleophilic attack by the electron-withdrawing -OCF₃ and -CHO groups. The fluorine atom is a good leaving group in SNAr reactions. However, the position of the fluorine atom relative to the activating groups is crucial.
In your substrate, the fluorine at C4 is para to the aldehyde group and meta to the trifluoromethoxy group. The strong electron-withdrawing effect of the aldehyde group activates the para position for nucleophilic attack. The trifluoromethoxy group, while inductively withdrawing, does not provide resonance stabilization for a nucleophilic attack at the C4 position.
Troubleshooting Steps & Optimization:
-
Solvent Effects: The choice of solvent is critical in SNAr reactions. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Nucleophile Strength: A more potent nucleophile may be required to achieve the desired substitution.
-
Temperature Control: Increasing the reaction temperature can often drive the SNAr reaction to completion. However, this may also lead to side reactions, so careful optimization is necessary.[4]
-
Phase-Transfer Catalysis: In cases where the nucleophile has low solubility in the reaction solvent, a phase-transfer catalyst can be employed to facilitate the reaction.
Issue 3: Difficulty in Achieving Selective ortho-Lithiation
Question: I want to introduce a substituent at the C3 position via ortho-lithiation, but I am getting low yields and multiple products. How can I improve this?
Answer: Directed ortho-lithiation is a powerful tool for regioselective functionalization.[5][6] In your molecule, the trifluoromethoxy group is a potential directing group for lithiation at the C3 position. However, the aldehyde group can interfere by reacting with the organolithium reagent.
Troubleshooting Steps & Optimization:
-
Protection of the Aldehyde: The aldehyde group must be protected before attempting ortho-lithiation. Common protecting groups for aldehydes include acetals (e.g., formed with ethylene glycol).
-
Choice of Organolithium Reagent: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred for directed ortho-lithiation to minimize side reactions.[7]
-
Temperature Control: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.[6][7]
-
Trapping Electrophile: The choice of the electrophile to trap the lithiated species is also important. Ensure the electrophile is added at low temperature and that the reaction is quenched appropriately.
Frequently Asked Questions (FAQs)
Q1: What are the dominant electronic effects of the trifluoromethoxy group?
A1: The trifluoromethoxy (-OCF₃) group exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. However, it also has a weak electron-donating resonance effect (+R) from the oxygen lone pairs. In electrophilic aromatic substitution, the resonance effect, although weak, directs incoming electrophiles to the ortho and para positions.[1]
Q2: How does the fluorine substituent at C4 influence the reactivity?
A2: The fluorine atom is an electronegative element and thus deactivates the ring towards electrophilic attack through its inductive effect. However, like other halogens, it is an ortho, para-director due to the resonance donation of its lone pair electrons.[2][3] In nucleophilic aromatic substitution, fluorine is a good leaving group, especially when the ring is activated by electron-withdrawing groups.
Q3: Can I selectively reduce the aldehyde without affecting the other functional groups?
A3: Yes, selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. Harsher reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to side reactions.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with any chemical reagent, it is essential to handle this compound with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Regioselective Nitration of this compound
This protocol aims to favor the formation of 4-Fluoro-3-nitro-2-(trifluoromethoxy)benzaldehyde.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the solution with stirring.
-
In a separate flask, prepare a solution of fuming nitric acid (1.05 eq) in acetic anhydride.
-
Add the nitric acid solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Lithiation and Functionalization
This protocol describes the protection of the aldehyde, followed by ortho-lithiation and trapping with an electrophile (e.g., trimethylsilyl chloride).
Part A: Acetal Protection of the Aldehyde
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected aldehyde.
Part B: ortho-Lithiation and Silylation
Materials:
-
Protected this compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the protected aldehyde (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA (1.1 eq) to the solution and stir for 1-2 hours at -78 °C.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.[8]
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography. The acetal protecting group can be removed under acidic conditions to yield the functionalized aldehyde.
Visualizations
Caption: Directing effects in Electrophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a versatile but sometimes challenging building block in modern synthesis.[1] This document moves beyond generic advice to offer a causal understanding of potential issues, empowering you to diagnose and resolve low conversion rates effectively.
Understanding the Reactivity Profile of this compound
Before troubleshooting, it's crucial to understand the electronic and steric landscape of this compound. The molecule's reactivity is dominated by the interplay of three key functional groups: the aldehyde, the ortho-trifluoromethoxy group, and the para-fluoro group.
-
Aldehyde Group : The primary site for nucleophilic attack. Its reactivity is significantly modulated by the other substituents.
-
Trifluoromethoxy (-OCF₃) Group : This group exerts a powerful electron-withdrawing effect on the aromatic ring, which can alter reactivity patterns.[2] It is also highly lipophilic and metabolically stable.[2][3] The -OCF₃ group deactivates the aromatic ring towards electrophilic substitution.[4][5]
-
Fluoro (-F) Group : A moderately deactivating, ortho-, para-directing group for electrophilic aromatic substitution.
-
Combined Effects : The strong electron-withdrawing nature of both the -OCF₃ and -F groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[6][7] However, the bulky trifluoromethoxy group at the ortho position can introduce steric hindrance, potentially impeding the approach of nucleophiles.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound in a question-and-answer format.
Question 1: My reaction is sluggish or stalling, resulting in a low yield of the desired product. What are the primary factors to investigate?
Several factors can contribute to a stalled or low-yielding reaction. A systematic approach to troubleshooting is essential.[8][9]
Answer:
1. Reagent and Solvent Quality:
-
Purity of this compound : The starting material's purity is paramount. Impurities can interfere with the reaction. Common impurities in fluorinated benzaldehydes include the corresponding benzoic acid (from oxidation) and residual starting materials from its synthesis.[10]
-
Troubleshooting :
-
Verify the purity of your starting material via NMR or GC-MS. Spectroscopic data for 4-Fluoro-2-(trifluoromethyl)benzaldehyde can be found in various databases.[11][12]
-
If oxidation to the carboxylic acid is suspected, a simple aqueous wash with a mild base (e.g., dilute sodium bicarbonate solution) followed by thorough drying can remove the acidic impurity.[10]
-
Consider purification by distillation under reduced pressure if significant impurities are present.[10]
-
-
-
Solvent Purity : The presence of water or other impurities in the solvent can be detrimental, especially for moisture-sensitive reactions.[8][13]
2. Reaction Conditions:
-
Temperature : Incorrect reaction temperature can significantly impact the reaction rate and yield.[8][13]
-
Troubleshooting :
-
Ensure accurate temperature control.
-
If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions or decomposition.
-
-
-
Reaction Time : Insufficient reaction time is a common cause of low conversion.
-
Troubleshooting :
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[8] This will help determine the optimal reaction time and indicate if the reaction has stalled.
-
-
3. Catalyst Activity:
-
Catalyst Deactivation : In catalytic reactions, the catalyst may be deactivated by impurities or improper handling.
-
Troubleshooting :
-
Ensure catalysts are stored under appropriate conditions (e.g., inert atmosphere).[8]
-
Use freshly opened or purified catalysts.
-
-
Question 2: I am attempting a nucleophilic addition to the aldehyde, but the conversion rate is lower than expected. How can I improve the yield?
Answer:
The increased electrophilicity of the carbonyl carbon in this compound should favor nucleophilic addition.[7] However, low yields can still occur due to several factors.
1. Nucleophile Strength and Steric Hindrance:
-
The ortho-trifluoromethoxy group can sterically hinder the approach of bulky nucleophiles.[6]
-
Troubleshooting :
-
If possible, consider using a less sterically demanding nucleophile.
-
Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
-
-
2. Reaction Conditions for Nucleophilic Addition:
-
Basic Conditions : For base-catalyzed additions, the strength and concentration of the base are critical.
-
Troubleshooting :
-
Ensure the base is sufficiently strong to deprotonate the nucleophile effectively.
-
The stoichiometry of the base may need to be optimized.
-
-
-
Acidic Conditions : In acid-catalyzed additions, the acid activates the carbonyl group.
-
Troubleshooting :
-
Ensure the acid catalyst is not expired or degraded.
-
The choice and concentration of the acid can be crucial.
-
-
Below is a general workflow for troubleshooting nucleophilic addition reactions.
Caption: Troubleshooting workflow for nucleophilic addition.
Question 3: I am using this compound in the synthesis of imidazo[1,2-a]pyridines and observing low yields. What are the potential pitfalls?
Answer:
The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine with an α-haloketone, which can be formed in situ from a ketone and a halogenating agent, or a related multicomponent reaction.[14][15] When using an aldehyde like this compound, the reaction pathway might involve an initial condensation followed by cyclization.
1. Formation of the Imidazo[1,2-a]pyridine Ring:
-
The efficiency of the cyclization step can be sensitive to reaction conditions.
-
Troubleshooting :
-
Catalyst Choice : Many syntheses of imidazo[1,2-a]pyridines are catalyzed by copper or other transition metals.[14] Ensure the chosen catalyst is appropriate for your specific reaction.
-
Base : The choice and amount of base can be critical for the cyclization step.[16]
-
Solvent : Screening different solvents can have a significant impact on the yield.
-
-
2. Potential Side Reactions:
-
The electron-deficient nature of the aromatic ring in this compound could lead to undesired side reactions under certain conditions.
-
Troubleshooting :
-
Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. This information can provide clues about competing reaction pathways.
-
-
The following diagram illustrates a generalized pathway for the synthesis of imidazo[1,2-a]pyridines and potential points of failure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
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- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 4-Fluoro-2-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
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- 15. mdpi.com [mdpi.com]
- 16. Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Scale-Up of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde: A Technical Support Guide
Welcome to the technical support center for 4-Fluoro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their laboratory-scale syntheses involving this versatile building block to larger-scale production. The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents, while beneficial for the final product, can present specific challenges during process development. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and successful scale-up.
Section 1: Understanding the Reactivity and Hazards of this compound
Before initiating any scale-up, a thorough understanding of the substrate's properties is crucial. The electron-withdrawing nature of both the fluoro and trifluoromethoxy groups significantly activates the aldehyde functionality towards nucleophilic attack. This enhanced reactivity, while advantageous for many transformations, can also lead to undesired side reactions and potential thermal hazards if not properly controlled.
Key Physicochemical and Safety Data:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 114 °C (lit.) | [3] |
| Density | 1.408 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 72.1±21.5 °C | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Section 2: Troubleshooting Guide for Common Scale-Up Reactions
This section addresses specific issues that may arise during the scale-up of common reactions involving this compound.
Wittig Reaction
The Wittig reaction is a staple for converting aldehydes to alkenes. However, challenges can emerge when moving to a larger scale.
Problem: Low Yield or Incomplete Conversion
-
Potential Cause 1: Ineffective Ylide Formation. On a larger scale, inefficient mixing or localized temperature fluctuations can hinder the complete formation of the phosphorus ylide.
-
Solution: Ensure robust mechanical stirring. For the deprotonation of the phosphonium salt, consider the slow, subsurface addition of the strong base (e.g., n-BuLi, NaH) to a well-stirred suspension of the salt in an anhydrous solvent like THF to maintain a consistent temperature and prevent degradation.[6]
-
-
Potential Cause 2: Ylide Instability. While stabilized ylides are generally robust, unstabilized ylides can be sensitive to temperature and moisture.
-
Solution: Maintain a strict inert atmosphere (nitrogen or argon) and use freshly dried, anhydrous solvents. Perform the ylide generation at a low temperature (e.g., 0 °C or below) and use it immediately.
-
-
Potential Cause 3: Aldehyde Addition Issues. The highly reactive nature of this compound can lead to side reactions if the addition is not controlled.
-
Solution: Add the aldehyde solution to the ylide solution dropwise at a low temperature to control the reaction exotherm. Monitor the internal reaction temperature closely.
-
Problem: Difficult Purification and Removal of Triphenylphosphine Oxide (TPPO)
-
Potential Cause: TPPO is a common byproduct of the Wittig reaction and its removal can be challenging on a large scale due to its polarity and solubility.
-
Solution 1: Crystallization. If the product is a solid, careful selection of a recrystallization solvent can leave the TPPO in the mother liquor.
-
Solution 2: Column Chromatography. While less ideal for very large scales, flash column chromatography using a non-polar eluent system can effectively separate the desired alkene from TPPO.
-
Solution 3: Precipitation of TPPO. In some cases, TPPO can be precipitated as a complex, for example, with zinc chloride, and removed by filtration.[7]
-
Experimental Protocol: Scale-Up of a Wittig Reaction
This protocol is a general guideline and should be optimized for your specific ylide and target alkene.
-
Apparatus Setup: A multi-necked, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and an inert gas inlet/outlet is recommended. Ensure all glassware is rigorously dried.
-
Ylide Formation:
-
Charge the reactor with the phosphonium salt and anhydrous THF under a positive pressure of nitrogen.
-
Cool the stirred suspension to 0 °C.
-
Slowly add the strong base (e.g., n-butyllithium in hexanes) via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the resulting ylide solution at 0 °C for 1 hour.[8]
-
-
Wittig Reaction:
-
In a separate, dry vessel, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C, maintaining the internal temperature below 5 °C.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Reductive Amination
Reductive amination is a robust method for synthesizing amines from aldehydes. The key is to control the formation of the imine intermediate and its subsequent reduction.[9]
Problem: Low Amine Yield and Formation of Side Products
-
Potential Cause 1: Aldehyde Reduction. The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, especially with highly reactive hydrides like sodium borohydride.[10]
-
Solution: Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10] STAB is often preferred due to its non-toxic byproducts.
-
-
Potential Cause 2: Incomplete Imine Formation. The equilibrium between the aldehyde/amine and the imine/water may not favor the imine, especially on a larger scale where water removal can be less efficient.
-
Solution: Perform the reaction in the presence of a dehydrating agent, such as molecular sieves, or use a solvent system that allows for the azeotropic removal of water.[9]
-
-
Potential Cause 3: Over-alkylation. The product amine can sometimes react with the starting aldehyde to form a tertiary amine.
-
Solution: Use a slight excess of the primary amine to drive the initial imine formation. Careful control of stoichiometry is crucial.
-
Experimental Protocol: Scale-Up of a Reductive Amination
-
Apparatus Setup: A jacketed reactor with overhead stirring, a thermocouple, and an inert gas atmosphere is suitable.
-
Reaction:
-
Charge the reactor with this compound (1.0 equivalent), the primary amine (1.1 equivalents), and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions, monitoring for any exotherm.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC or HPLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting amine, if necessary, by column chromatography or distillation.
-
Grignard Reaction
The addition of Grignard reagents to the highly electrophilic this compound can be very efficient but requires strict control to avoid side reactions.
Problem: Low Yield of the Desired Alcohol
-
Potential Cause 1: Grignard Reagent Decomposition. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any trace of water will quench the reagent.[11]
-
Solution: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. Maintain a strict inert atmosphere throughout the reaction.[11]
-
-
Potential Cause 2: Inactive Magnesium. A layer of magnesium oxide can prevent the initiation of Grignard reagent formation.
-
Solution: Use fresh, shiny magnesium turnings. Activate the magnesium by gentle crushing, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[12]
-
-
Potential Cause 3: Wurtz Coupling. The Grignard reagent can couple with the unreacted alkyl/aryl halide, a side reaction favored at higher concentrations and temperatures.[13]
-
Solution: Add the halide slowly to the magnesium suspension to maintain a low concentration. Control the reaction temperature to maintain a gentle reflux.[13]
-
Problem: Formation of Impurities
-
Potential Cause: The high reactivity of the aldehyde can lead to side reactions if the Grignard reagent addition is not well-controlled.
-
Solution: Add the Grignard reagent to a cooled solution of the aldehyde (e.g., 0 °C or below) dropwise. This helps to manage the exotherm and minimize the formation of byproducts.
-
Experimental Protocol: Scale-Up of a Grignard Reaction
-
Apparatus Setup: A dry, multi-necked, jacketed reactor with an overhead stirrer, reflux condenser, dropping funnel, thermocouple, and a robust inert gas system is essential.
-
Grignard Reagent Formation:
-
Charge the reactor with activated magnesium turnings (1.2 equivalents) under a positive pressure of nitrogen.[12]
-
Add a small portion of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF to initiate the reaction.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[12]
-
After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent.
-
In a separate vessel, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the aldehyde solution to the Grignard reagent, maintaining a low internal temperature (e.g., below 10 °C).
-
After the addition, allow the reaction to warm to room temperature and stir until complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary concerns are the compound's irritant properties and the potential for exothermic reactions.[1] Due to the activating effect of the fluoro and trifluoromethoxy groups, many reactions can be highly exothermic. It is crucial to have a robust cooling system for the reactor and to monitor the internal temperature closely. The potential for a thermal runaway should be assessed, especially for highly exothermic processes.[14] Upon decomposition, fluorinated compounds can release hazardous substances like hydrogen fluoride.[15]
Q2: How should I store bulk quantities of this compound?
A2: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[16] It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture.[17]
Q3: What are the best analytical methods to monitor reaction progress and product purity?
A3: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis of reaction progress and final product purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[18] ¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation and can also be used for purity assessment.[19]
Q4: What are the common impurities that might be present in the starting material, and how can they affect my reaction?
A4: Potential impurities could include the corresponding benzoic acid (from oxidation) or benzyl alcohol (from over-reduction during synthesis). Acidic impurities can interfere with base-catalyzed reactions or quench organometallic reagents. It is advisable to use high-purity starting material for scale-up. If necessary, a pre-purification step such as distillation or a wash with a dilute bicarbonate solution (for acidic impurities) followed by drying can be performed.[20]
Q5: How should I dispose of waste containing this compound and its derivatives?
A5: Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container.[21] Disposal must be carried out by a licensed environmental waste management contractor in accordance with local, state, and federal regulations. Avoid disposing of this material down the drain, as it can be harmful to aquatic life.[21]
Section 4: Visualizing the Workflow
Diagram 1: General Scale-Up Workflow
This diagram illustrates the critical stages and decision points in a typical scale-up process for reactions involving this compound.
Caption: A typical workflow for scaling up chemical reactions.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path for diagnosing the cause of low product yield during scale-up.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Refubium - Freie Universität Berlin. [Link]
-
Selective Solvent Interactions in a Fluorous Reaction System. (n.d.). PubMed. [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI. [Link]
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020, April 29). RSC Publishing. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (n.d.).
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. [Link]
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[22]-Proton Shift Reaction.(1) Scope and Limitations. (n.d.). PubMed. [Link]
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde. (n.d.). MySkinRecipes. [Link]
-
Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. [Link]
-
4-Fluorobenzaldehyde. (n.d.). PubChem. [Link]
-
Synthesis of 4-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com. [Link]
-
-
A Solvent Free Wittig Reaction. (n.d.). Web.mnstate.edu. [Link]
-
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (2026, January 15). ACS Publications. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. [Link]
-
Practical approach to prediction and prevention of runaway reactions. (n.d.). In IOP Conference Series: Materials Science and Engineering (Vol. 1195, No. 1, p. 012001). IOP Publishing. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Fluorinated Benzaldehyde 2025 Trends and Forecasts 2033: Analyzing Growth Opportunities. (2025, December 19). LinkedIn. [Link]
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Validation & Comparative
"4-Fluoro-2-(trifluoromethoxy)benzaldehyde" vs "4-fluoro-2-(trifluoromethyl)benzaldehyde" reactivity
Causality: The strong electron-withdrawing nature of the -CF₃ and -F groups makes the aldehyde highly electrophilic, facilitating a rapid and efficient reaction with the nucleophilic ylide. [12]
Protocol 2: Oxidation to Carboxylic Acid
This protocol describes the oxidation of the aldehyde to the corresponding benzoic acid.
Objective: To synthesize 4-fluoro-2-(trifluoromethyl)benzoic acid.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a 3:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (approx. 1.5 equivalents) in water dropwise, maintaining the temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Filter the mixture through a pad of Celite to remove the MnO₂.
-
Remove the acetone from the filtrate under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is ~1-2. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Trustworthiness: The progress of the oxidation can be visually tracked by the disappearance of the purple permanganate color and the formation of the MnO₂ precipitate. The final product's identity can be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). Studies on substituted benzaldehydes confirm that electron-withdrawing groups are compatible with this type of oxidation. [7]
Conclusion
Both This compound and 4-Fluoro-2-(trifluoromethyl)benzaldehyde are highly valuable, reactive intermediates in organic synthesis. Their powerful electron-withdrawing substituents significantly enhance the electrophilicity of the aldehyde functionality compared to non-fluorinated analogues.
Based on fundamental principles of physical organic chemistry, 4-fluoro-2-(trifluoromethyl)benzaldehyde is predicted to be the more reactive isomer in nucleophilic addition reactions due to the stronger net electron-withdrawing character of the -CF₃ group. Furthermore, both compounds are excellent substrates for nucleophilic aromatic substitution at the C4-fluorine position, providing a versatile handle for further molecular elaboration. The choice between these two reagents will ultimately depend on the specific synthetic goal and whether the unique properties imparted by the -OCF₃ group (such as higher lipophilicity) [1][8]are desired in the final target molecule.
References
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link] (Note: A similar discussion is available in the open-access NIH article searched).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Schlosser, M. (2006). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 45(33), 5432-5446. (Abstract available on ResearchGate). Retrieved from [Link]
-
Carcenac, Y., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1083. Available from: [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Chad's Prep. (n.d.). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Reddit. (2021). Trifluoromethoxy group electron-withdrawing or electron-donating?. r/OrganicChemistry. Retrieved from [Link]
-
Rauti, R., et al. (2019). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemCatChem, 11(21), 5396-5401. Available from: [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Cornerstone in Advanced Chemical Synthesis and Material Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Yajurvedi, D., et al. (2015). Structure–Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Journal of the Serbian Chemical Society, 80(2), 265-278. Retrieved from [Link]
-
Yamataka, H., et al. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(20), 4706-4708. Available from: [Link]
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A Tale of Two Fluorines: A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Benzaldehydes
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among the most powerful tools in the chemist's arsenal are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. When appended to a common scaffold like benzaldehyde, they create versatile building blocks—4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethoxy)benzaldehyde—that, while structurally similar, impart remarkably distinct physicochemical and reactive properties to parent molecules.
This guide provides an in-depth comparative analysis of these two critical reagents. Moving beyond a simple catalog of properties, we will explore the fundamental electronic and steric differences between the -CF3 and -OCF3 moieties, detail how these differences translate to reactivity at the aldehyde, and provide validated experimental protocols for their comparative assessment. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy and lead optimization.
Part 1: Decoding the Substituents - A Physicochemical Comparison
The subtle distinction of an oxygen atom's presence fundamentally alters the electronic nature, lipophilicity, and metabolic stability of the substituent group, which are critical parameters in drug design.[3]
Electronic Effects: More Than Just Induction
Both -CF3 and -OCF3 groups are strongly electron-withdrawing, a property that significantly enhances the electrophilicity of the benzaldehyde's carbonyl carbon compared to the unsubstituted parent molecule.[4][5] This is quantitatively expressed by their Hammett substituent constants (σ), where a larger positive value indicates a stronger electron-withdrawing effect.[5]
However, the oxygen atom in the -OCF3 group introduces a nuanced interplay of effects. While the high electronegativity of the fluorine atoms results in a powerful inductive electron withdrawal (-I effect), the oxygen's lone pairs can donate electron density back to the aromatic ring through resonance (+M effect).[6] In contrast, the -CF3 group exerts its influence primarily through a potent inductive effect and hyperconjugation.[6][7]
This leads to a key difference: the -CF3 group is a more powerful electron-withdrawing substituent overall, particularly at the para position, as reflected in its larger Hammett constant.[7][8]
| Substituent (at para position) | Hammett Constant (σp) | Primary Electronic Effects |
| -CF3 | +0.53 [8] | Strong Inductive Withdrawal (-I) |
| -OCF3 | +0.36 [8] | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+M) |
| -H | 0.00 [5] | (Reference) |
| Table 1: Comparison of Hammett constants and primary electronic effects for trifluoromethyl and trifluoromethoxy groups. |
Lipophilicity and Permeability: The "Super-Halogen"
Lipophilicity, often quantified by the Hansch-Leo parameter (π), is a crucial determinant of a molecule's ability to cross biological membranes.[9] Both fluorinated groups significantly increase lipophilicity over a simple hydrogen or methoxy group.
Notably, the trifluoromethoxy group is considered one of the most lipophilic substituents in medicinal chemistry, earning it the moniker of a "super-halogen" or "pseudohalogen".[10][11][12] It imparts greater lipophilicity than the trifluoromethyl group.[1][9][12] This enhanced lipophilicity can be a powerful tool for improving a drug candidate's absorption and distribution (ADME) properties.[3][9]
| Substituent | Hansch-Leo Lipophilicity Parameter (π) |
| -OCF3 | +1.04 [3][10][11] |
| -CF3 | +0.88 [1][10][13] |
| Table 2: Comparison of the Hansch-Leo lipophilicity parameters. |
Metabolic Stability: The Strength of the C-F Bond
A paramount advantage of fluorination in drug design is the enhancement of metabolic stability.[14] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][14]
Both -CF3 and -OCF3 groups are exceptionally stable. The -OCF3 group, in particular, is valued for its ability to shield adjacent positions on a molecule from metabolic degradation, often leading to a longer in vivo half-life and reduced clearance of drug candidates.[9][11] The oxygen atom's ability to reduce its interaction with metabolic enzymes further contributes to this stability.[10]
Part 2: A Comparative Analysis of Aldehyde Reactivity
The electronic differences between the -CF3 and -OCF3 groups directly translate to the reactivity of the aldehyde functionality. The primary reaction of benzaldehydes is nucleophilic addition to the carbonyl carbon. The more electron-withdrawing the substituent on the aromatic ring, the more electrophilic (and thus reactive) the carbonyl carbon becomes.[5][15]
Given that the -CF3 group has a larger positive Hammett constant (σp = +0.53) compared to the -OCF3 group (σp = +0.36), it is predicted that 4-(trifluoromethyl)benzaldehyde is more reactive towards nucleophiles than 4-(trifluoromethoxy)benzaldehyde .[7] This has significant implications for reaction kinetics, potentially allowing for milder reaction conditions or achieving higher yields.[5]
This enhanced reactivity is applicable across a range of fundamental transformations, including:
-
Reductive Amination : Formation of amines via an intermediate imine.[15][16]
-
Wittig Reaction & Horner-Wadsworth-Emmons Olefination : Synthesis of alkenes.[4][17]
-
Aldol Condensations : Formation of β-hydroxy carbonyl compounds.[15]
Experimental Protocol: Comparative Kinetic Analysis of Schiff Base Formation
To provide a self-validating system for the claims on reactivity, the following protocol outlines a robust method for comparing the reaction rates of the two benzaldehydes with a model amine, monitored by UV-Vis spectrophotometry.
Objective: To quantitatively determine and compare the second-order rate constants for the formation of a Schiff base between a model amine (e.g., aniline) and 4-(trifluoromethyl)benzaldehyde versus 4-(trifluoromethoxy)benzaldehyde.
Materials:
-
4-(Trifluoromethyl)benzaldehyde[18]
-
4-(Trifluoromethoxy)benzaldehyde
-
Aniline (or other suitable primary amine)
-
Absolute Ethanol (Spectroscopic Grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 4-(trifluoromethyl)benzaldehyde in absolute ethanol.
-
Prepare a 0.1 M stock solution of 4-(trifluoromethoxy)benzaldehyde in absolute ethanol.
-
Prepare a 1.0 M stock solution of aniline in absolute ethanol.
-
-
Determination of λmax:
-
Prepare a dilute solution of the expected Schiff base product.
-
Scan the UV-Vis spectrum from 200-600 nm to determine the wavelength of maximum absorbance (λmax) where the reactants show minimal absorbance.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a 1 cm cuvette, pipette 2.7 mL of absolute ethanol and 0.1 mL of the 1.0 M aniline stock solution. This creates a large excess of the amine.
-
Add 0.2 mL of the 0.1 M aldehyde stock solution (e.g., 4-(trifluoromethyl)benzaldehyde) to the cuvette, rapidly mix by inversion, and immediately begin recording the absorbance at λmax over time.
-
Continue data acquisition until the reaction has reached completion (absorbance plateaus).
-
Repeat the experiment in triplicate for each benzaldehyde.
-
-
Data Analysis:
-
Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant, k'.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [Aniline].
-
Compare the average second-order rate constants for the two benzaldehydes.
-
Caption: Experimental workflow for the comparative kinetic analysis.
Part 3: Implications in Drug Discovery & Materials Science
The choice between a -CF3 and -OCF3 substituent is a strategic decision in the optimization of a lead compound.[19] The unique profiles of these groups allow chemists to fine-tune a molecule's properties to meet specific design criteria.[10]
-
For Enhanced Potency & CNS Penetration: The superior lipophilicity of the -OCF3 group makes it an excellent choice when trying to increase a compound's ability to cross the blood-brain barrier or other lipid membranes.[9] Riluzole, a drug used to treat amyotrophic lateral sclerosis, features a trifluoromethoxy group.[11]
-
For Modulating Electronics & Metabolic Stability: The stronger electron-withdrawing nature of the -CF3 group can be leveraged to increase the acidity of nearby protons or to enhance interactions with a biological target through dipole-dipole or halogen bonding.[2][13] Its proven ability to block metabolic hotspots is a well-established strategy to increase a drug's half-life.[10][14] The blockbuster antidepressant Fluoxetine is a prime example of a drug containing a trifluoromethyl group.[20]
-
In Materials Science: The distinct dipole moments and electronic properties imparted by these groups are utilized in the design of liquid crystals, polymers, and other advanced materials where precise control over molecular organization and electronic behavior is required.
The decision-making process often involves a multi-parameter optimization, weighing the benefits of increased lipophilicity against changes in electronic character and synthetic accessibility.
Caption: A simplified decision logic for selecting -CF3 vs. -OCF3.
Conclusion
While 4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethoxy)benzaldehyde are both invaluable, activated building blocks, they are not interchangeable. The trifluoromethyl group offers superior electrophilic activation of the aldehyde due to its potent, purely electron-withdrawing nature. Conversely, the trifluoromethoxy group provides a unique combination of enhanced metabolic stability and significantly greater lipophilicity, albeit with a slightly attenuated electronic effect. The optimal choice depends entirely on the specific goals of the synthetic campaign—whether the priority is maximizing reaction kinetics, enhancing membrane permeability, or fine-tuning electronic interactions within a target active site. A thorough understanding of these nuanced differences empowers the modern chemist to make more strategic and effective design choices.
References
- BenchChem. (n.d.). Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde.
- Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde.
- OChem. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzaldehyde synthesis.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- OChem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- OChem. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- Stenutz, R. (n.d.). Hammett substituent constants.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Grokipedia. (n.d.). Trifluoromethoxy group.
- Amedeo, R., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15.
- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
- BenchChem. (n.d.). A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols.
- BenchChem. (n.d.). A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers.
- African Rock Art. (n.d.). 4-(Trifluoromethoxy)benzaldehyde.
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
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biological activity of compounds derived from "4-Fluoro-2-(trifluoromethoxy)benzaldehyde"
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide provides a comparative analysis of the biological activities of compounds derived from fluorinated benzaldehydes, with a particular focus on structures related to 4-fluoro-2-(trifluoromethoxy)benzaldehyde. While direct biological data on derivatives of this specific starting material is limited in publicly available literature, we can draw valuable insights from closely related fluorinated and trifluoromethoxylated analogues.
This guide will explore three major classes of derivatives: chalcones, hydrazones, and Schiff bases, comparing their demonstrated anti-inflammatory, antimicrobial, and anticancer activities. We will delve into the experimental methodologies used to assess these activities and provide a framework for understanding their structure-activity relationships.
The Strategic Advantage of Fluorination
The introduction of fluorine and fluorinated groups like trifluoromethoxy (-OCF₃) into a benzaldehyde scaffold imparts several advantageous properties to the resulting derivatives:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the in vivo half-life of the compound.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine and trifluoromethoxy groups can alter the electronic distribution within the molecule, influencing its binding interactions with target proteins.
-
Conformational Control: The steric bulk of these groups can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.
These factors underscore the rationale for exploring derivatives of molecules like this compound as a source of novel therapeutic agents.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity: Chalcones as Potent Agents
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a well-established class of compounds with a broad spectrum of biological activities, including significant anti-inflammatory effects.[1] Their synthesis is typically achieved through a Claisen-Schmidt condensation.
Alternative Compound Focus: 4'-Fluoro-2'-hydroxychalcones
While specific data on chalcones from this compound is scarce, a study on 4'-fluoro-2'-hydroxychalcones provides a valuable comparison. These compounds were synthesized via an aldol condensation of 4'-fluoro-2'-hydroxyacetophenone with various substituted aldehydes.[2][3]
Experimental Data Summary:
| Compound | Structure (R group on second aromatic ring) | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | In Vitro COX-2 Inhibition (IC₅₀, µM) |
| 5d | 4-OCH₃ | 62% | 1.53 |
| Celecoxib (Control) | - | 78% | 1.50 |
Data sourced from a study on 4'-fluoro-2'-hydroxychalcones.[3]
The data indicates that fluorinated chalcones can exhibit potent anti-inflammatory activity comparable to the commercial drug Celecoxib. The monomethoxychalcone 5d demonstrated significant in vivo efficacy and in vitro COX-2 inhibition.[3] This suggests that chalcones derived from this compound are promising candidates for anti-inflammatory drug discovery.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory potential of a compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Signaling Pathway: Inhibition of the NF-κB Pathway
Many anti-inflammatory chalcones exert their effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Antimicrobial Activity: The Versatility of Hydrazones
Hydrazones, containing the R₁R₂C=NNH₂ structure, are another class of compounds that have been extensively studied for their antimicrobial properties. They are typically synthesized by the condensation of a carbohydrazide with an aldehyde or ketone.
Alternative Compound Focus: Thiazole-Bearing Hydrazones
A study on hydrazones synthesized from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide and various substituted benzaldehydes provides relevant comparative data.[2]
Experimental Data Summary: Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound | R group on Benzaldehyde | S. aureus | E. coli | C. albicans |
| 13 | 4-F | 62.5 | 125 | 250 |
| 17 | 2,4-di-Cl | 62.5 | 125 | 125 |
| Ciprofloxacin (Control) | - | 1.95 | 0.97 | - |
| Fluconazole (Control) | - | - | - | 3.9 |
Data sourced from a study on thiazole-bearing hydrazones.[2]
The results show that hydrazones with electron-withdrawing groups, such as fluorine and chlorine, on the benzaldehyde ring exhibit moderate antibacterial and antifungal activity.[2] This suggests that hydrazones derived from this compound could also possess valuable antimicrobial properties.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard in vitro method to determine the minimum inhibitory concentration of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: The Potential of Schiff Bases
Schiff bases, containing an imine or azomethine group (-C=N-), have emerged as a promising class of anticancer agents. Their synthesis involves the condensation of a primary amine with an aldehyde or ketone.
Alternative Compound Focus: Salicylaldehyde-Derived Schiff Bases
Experimental Data Summary: Cytotoxicity (IC₅₀, µM)
| Compound Class | Cancer Cell Line | IC₅₀ Range (µM) | Reference Drug | IC₅₀ (µM) |
| Sulfadiazine-salicylaldehyde Schiff bases | MCF-7 (Breast) | 7.81 - >500 | Doxorubicin | ~0.1 |
| 2-hydroxybenzaldehyde Schiff bases | MCF-7 (Breast) | 10 - 50 | - | - |
Data compiled from studies on various Schiff base derivatives.
The data indicates that Schiff bases can exhibit a wide range of cytotoxic activities, with some derivatives showing promising potency. The specific substitutions on both the aldehyde and amine precursors play a crucial role in determining the anticancer efficacy.
Mechanism of Action: Induction of Apoptosis
Many cytotoxic Schiff bases induce cancer cell death through the process of apoptosis.
Sources
- 1. Synthetic chalcones as potential anti-inflammatory and cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Researcher's Guide to Spectroscopic Differentiation of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde Isomers
For researchers and professionals in drug development and materials science, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Isomers of substituted benzaldehydes, such as 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, often exhibit distinct biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of these isomers, focusing on Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopy. While direct, publicly available spectral data for all isomers of this compound is limited, we will leverage established principles and data from structurally analogous compounds, namely the trifluoromethylbenzaldehyde isomers, to predict and explain the expected spectroscopic distinctions.
The positioning of the highly electronegative fluorine atom and the strongly electron-withdrawing trifluoromethoxy group on the benzaldehyde ring creates unique electronic environments for each proton and carbon atom. These differences manifest as predictable variations in chemical shifts, coupling constants, and vibrational frequencies, allowing for unambiguous isomer identification.
The Basis of Spectroscopic Differentiation: Electronic Effects of Substituents
The ¹H, ¹³C, and ¹⁹F NMR chemical shifts are highly sensitive to the electron density around the nuclei. The electron-withdrawing nature of the fluorine, trifluoromethoxy, and aldehyde groups significantly influences the electron distribution within the benzene ring through inductive and resonance effects.
-
Inductive Effect (-I): Both the fluorine and trifluoromethoxy groups are strongly electronegative and withdraw electron density through the sigma bonds. This effect is strongest at the ipso-carbon and decreases with distance (ortho > meta > para).
-
Resonance Effect (+R/-R): The fluorine atom can donate a lone pair of electrons into the aromatic pi-system (+R effect), which can partially counteract its inductive withdrawal at the ortho and para positions. Conversely, the trifluoromethoxy group is generally considered to have a weak resonance effect. The aldehyde group is a meta-director and deactivates the ring towards electrophilic substitution via its -R effect.
These electronic effects create distinct patterns of shielding and deshielding on the aromatic protons and carbons, which are key to differentiating the isomers.
Predicted Spectroscopic Data for Isomers of this compound
The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and key IR absorption frequencies for this compound and its isomers. These predictions are based on the analysis of substituent effects and data from related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Aldehyde H (s) | Aromatic H |
| This compound | ~10.4 | Three distinct signals in the range of δ 7.2-8.0 ppm, with complex coupling patterns due to ¹H-¹H and ¹H-¹⁹F interactions. |
| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | ~10.3 | Three distinct signals in the range of δ 7.3-8.1 ppm. The proton ortho to the aldehyde group will be the most downfield. |
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | ~10.2 | Three distinct signals in the range of δ 7.4-8.2 ppm. Expect significant deshielding of the proton between the fluorine and trifluoromethoxy groups. |
| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | ~10.3 | Three distinct signals in the range of δ 7.1-7.9 ppm. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Carbonyl C | Aromatic C | OCF₃ (q) |
| This compound | ~188 | Six distinct signals, with the carbons attached to F and OCF₃ showing large C-F couplings. The carbon ipso to the OCF₃ group will be significantly downfield. The C-F coupling constants will be diagnostic for the position of the fluorine atom. | ~120 (q, ¹JCF) |
| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | ~189 | Six distinct signals with characteristic C-F couplings. The carbon bearing the fluorine will be significantly downfield and show a large one-bond C-F coupling. | ~121 (q, ¹JCF) |
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | ~190 | Six distinct signals. The carbons attached to the F and OCF₃ groups will exhibit characteristic C-F couplings. | ~120 (q, ¹JCF) |
| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | ~189 | Six distinct signals with predictable C-F coupling patterns. | ~121 (q, ¹JCF) |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃ (Referenced to CFCl₃)
| Isomer | Ar-F | O-CF₃ |
| This compound | ~ -110 | ~ -58. The chemical shift of the trifluoromethoxy group is sensitive to the electronic environment of the aromatic ring. |
| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | ~ -105 | ~ -59. The ortho-fluorine will likely experience a different electronic environment compared to the para-fluorine in the previous isomer, leading to a downfield shift. |
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | ~ -115 | ~ -57. The proximity of the two fluorine-containing groups will likely influence their respective chemical shifts due to through-space interactions and altered electronic effects. |
| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | ~ -112 | ~ -58. |
Table 4: Key Infrared (IR) Absorption Frequencies (ν, cm⁻¹) (Neat or KBr)
| Isomer | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-F Stretch (Aromatic) | C-O-C Stretch (Ether) |
| This compound | ~1705-1720 | ~2720, ~2820 | ~1250-1350 | ~1150-1250 |
| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | ~1700-1715 | ~2725, ~2825 | ~1250-1350 | ~1150-1250 |
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | ~1710-1725 | ~2715, ~2815 | ~1250-1350 | ~1150-1250 |
| 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | ~1705-1720 | ~2720, ~2820 | ~1250-1350 | ~1150-1250 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data for isomer differentiation, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the benzaldehyde isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
¹⁹F NMR Spectroscopy:
-
Spectrometer: 376 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~100 ppm.
-
Reference: External or internal standard such as CFCl₃ (δ = 0.00 ppm).[1]
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 64-128.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The background spectrum will be automatically subtracted from the sample spectrum.
In-Depth Analysis and Interpretation
The key to distinguishing the isomers lies in a detailed analysis of the coupling patterns in ¹H NMR and the C-F coupling constants in ¹³C NMR.
-
¹H NMR: The aromatic region will show a complex multiplet for each proton due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The magnitude of the J-coupling constants (ortho, meta, para) will be crucial for assigning the protons and, consequently, the isomer structure. For instance, the ortho coupling between protons is typically larger (7-10 Hz) than meta (2-3 Hz) and para (0-1 Hz) couplings. The coupling of protons to the fluorine atom will also follow a distance-dependent trend.
-
¹³C NMR: The carbon spectrum will be characterized by large one-bond C-F couplings (¹JCF) for the carbons directly attached to the fluorine and the trifluoromethoxy group. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will also be observed for other carbons in the ring, providing a wealth of structural information. The magnitude of these couplings is highly dependent on the relative positions of the carbon and fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will provide two distinct signals for each isomer, one for the aromatic fluorine and one for the trifluoromethoxy group. The chemical shifts of these signals are highly sensitive to the electronic environment and can be a primary tool for differentiation.[2] The coupling between the two fluorine-containing groups, if they are close enough in space, could also be observed.
-
IR Spectroscopy: The position of the C=O stretching vibration is influenced by the electronic effects of the ring substituents.[3][4] Generally, electron-withdrawing groups tend to increase the C=O stretching frequency. However, in aromatic aldehydes, conjugation can lower this frequency.[3] The subtle differences in the electronic nature of each isomer will likely lead to small but measurable shifts in the C=O absorption band.[4][5] The characteristic C-H stretches of the aldehyde group, typically appearing as a pair of bands around 2720 and 2820 cm⁻¹, will be present in all isomers.
Visualizing the Molecular Structures and Key Spectroscopic Features
The following diagrams illustrate the structures of the isomers and a conceptual workflow for their spectroscopic differentiation.
Caption: Positional isomers of Fluoro-(trifluoromethoxy)benzaldehyde.
Caption: Workflow for spectroscopic identification of isomers.
Conclusion
The spectroscopic differentiation of this compound isomers is a challenging yet achievable task through the systematic application of NMR and IR spectroscopy. While direct experimental data may be sparse, a thorough understanding of the electronic effects of the fluorine and trifluoromethoxy substituents allows for the prediction of distinct spectroscopic signatures for each isomer. The key to successful identification lies in the detailed analysis of chemical shifts and, most importantly, the coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra. By following the outlined experimental protocols and analytical strategies, researchers can confidently determine the structure of their synthesized compounds, ensuring the integrity of their scientific endeavors.
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A Comparative Guide to the Structural Validation of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Imperative of Structural Integrity
In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is merely the prelude. The true measure of success lies in the rigorous, unambiguous confirmation of their chemical structures. This is particularly crucial for complex molecules such as derivatives of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a scaffold of increasing interest due to the unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents.[1] The presence of these electron-withdrawing groups can significantly influence a molecule's reactivity, metabolic stability, and biological activity.[2] Therefore, ensuring the precise atomic arrangement and purity of these derivatives is not an academic exercise but a fundamental prerequisite for reliable and reproducible research.[3][4][5][6] Inaccurate structural assignment can lead to misleading structure-activity relationships (SAR), wasted resources, and potential safety concerns in later developmental stages.[5][7]
This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of this compound derivatives. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. We will explore the strengths and limitations of each technique, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their quest for structural certainty.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the synergistic application of multiple, orthogonal methods. For this compound derivatives, the core analytical arsenal consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Visualizing the Workflow
The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel this compound derivative.
Caption: A typical workflow for the structural validation of novel compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, the presence of the highly sensitive and 100% naturally abundant ¹⁹F nucleus provides an additional, invaluable probe.[8]
A. ¹H NMR: Mapping the Proton Environment
¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a typical this compound derivative, the aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The aldehyde proton will appear as a distinct singlet or a narrowly split multiplet.
B. ¹⁹F NMR: A Window into the Fluorinated Moieties
¹⁹F NMR is exceptionally informative for this class of compounds.[8][9] The trifluoromethoxy (-OCF₃) and the aromatic fluorine will give rise to distinct signals in the ¹⁹F spectrum. The chemical shift of these signals is highly sensitive to the electronic environment, providing crucial information about the substitution pattern on the aromatic ring.[9] Furthermore, coupling between the ¹⁹F nuclei and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F spectra, aiding in the assignment of signals.
C. ¹³C NMR and 2D NMR Techniques: Assembling the Carbon Skeleton
¹³C NMR reveals the carbon framework of the molecule. The signals for the trifluoromethoxy carbon and the aromatic carbons will be influenced by the attached fluorine atoms, often appearing as quartets (for the -OCF₃ group) or doublets. For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously connecting the proton, fluorine, and carbon frameworks.
Comparative Analysis of NMR Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | High sensitivity, rapid acquisition | Signal overlap in complex molecules |
| ¹⁹F NMR | Fluorine environment, ¹H-¹⁹F coupling | High sensitivity, large chemical shift range reduces overlap[8] | Requires a fluorine-capable spectrometer |
| ¹³C NMR | Carbon skeleton | Direct observation of the carbon framework | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between nuclei (¹H-¹H, ¹H-¹³C, ¹H-¹⁵N) | Unambiguous assignment of complex spectra | Longer experiment times |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a stable internal standard with a known purity of at least 99%. The standard should have a signal that does not overlap with the analyte's signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Acquisition Parameters: For ¹⁹F NMR, ensure a wide spectral width to encompass the large chemical shift range of organofluorine compounds.[8] Optimize relaxation delays to ensure accurate integration for quantitative analysis.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate all signals for quantitative analysis.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.
A. Low-Resolution vs. High-Resolution MS (HRMS)
While low-resolution MS can confirm the nominal mass of the expected product, HRMS is essential for unambiguous formula determination. HRMS instruments can measure mass-to-charge ratios (m/z) to four or five decimal places, allowing for the calculation of a unique elemental formula. This is particularly important for differentiating between isomers or compounds with very similar molecular weights.
B. Fragmentation Patterns
The ionization process in a mass spectrometer can cause the molecule to break apart into characteristic fragment ions. Analyzing these fragmentation patterns can provide valuable structural information, helping to piece together the different components of the molecule. For instance, the loss of a -CF₃ or -OCF₃ group can often be observed.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common choice for this class of compounds.
-
Mass Analyzer: Utilize a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed chemical formula. The mass error should typically be less than 5 ppm.
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state.[10][11] It reveals the precise spatial arrangement of all atoms, bond lengths, bond angles, and intermolecular interactions.[11]
The Crystallization Challenge
The primary hurdle for this technique is often the growth of high-quality single crystals.[11] The presence of fluorine can influence crystal packing through various weak interactions, making crystallization a nuanced process.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[11][12]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Visualization of the Analytical Logic
Caption: The convergence of analytical data for structural validation.
Conclusion: An Integrated and Self-Validating System
The structural validation of this compound derivatives demands a meticulous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational information on connectivity and the local chemical environment, high-resolution mass spectrometry offers definitive confirmation of the elemental composition. When attainable, single-crystal X-ray crystallography stands as the gold standard, providing an unequivocal three-dimensional structure. By integrating these techniques, researchers can build a self-validating system where the data from each method corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous approach is not merely good scientific practice; it is an essential foundation for the successful advancement of novel chemical entities in both academic and industrial research.
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comparing the efficacy of fungicides derived from different benzaldehydes
For researchers, scientists, and professionals in drug development, the exploration of novel antifungal agents is a critical endeavor. Benzaldehyde and its derivatives have emerged as a promising class of compounds with significant fungicidal properties. This guide provides an in-depth technical comparison of the efficacy of various fungicides derived from different benzaldehydes, supported by experimental data and detailed protocols.
Introduction: The Antifungal Potential of Benzaldehydes
Benzaldehyde, a simple aromatic aldehyde, and its derivatives have long been recognized for their broad-spectrum antimicrobial activities.[1] These compounds are naturally occurring in many plants and can also be readily synthesized, making them attractive candidates for the development of new fungicides.[1] Their fungicidal efficacy is significantly influenced by the type and position of substituents on the benzene ring, with hydroxyl and methoxy groups playing a particularly important role in their activity.[2]
The primary mechanism of action for many benzaldehyde derivatives involves the disruption of the fungal cellular antioxidation system.[2][3] This disruption of cellular redox homeostasis leads to oxidative stress and, ultimately, fungal cell death.[3]
Structure-Activity Relationship: How Substituents Drive Efficacy
The antifungal potency of benzaldehyde derivatives is intrinsically linked to their chemical structure. The presence, position, and nature of substituent groups on the aromatic ring can dramatically alter the compound's efficacy.
A key finding in structure-activity relationship (SAR) studies is that the presence of an ortho-hydroxyl group on the aromatic ring often increases antifungal activity.[2][3] This structural feature is believed to enhance the compound's ability to disrupt the cellular antioxidation system of fungi.[2][3]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzaldehyde derivatives against a range of fungal pathogens, illustrating the impact of different substitutions. Lower MIC values indicate higher antifungal efficacy.
| Compound | Substituent(s) | Aspergillus fumigatus MIC (mM)[2] | Aspergillus flavus MIC (mM)[2] | Penicillium expansum MIC (mM)[2] | Botrytis cinerea MIC (µg/mL)[3] |
| Benzaldehyde | None | > 8.0 | > 8.0 | > 8.0 | > 50 |
| Salicylaldehyde | 2-hydroxy | 1.0 | 1.0 | 1.0 | 25-50 |
| 3-Hydroxybenzaldehyde | 3-hydroxy | 4.0 | 4.0 | 4.0 | Not Available |
| 4-Hydroxybenzaldehyde | 4-hydroxy | 4.0 | 4.0 | 4.0 | Not Available |
| 2-Methoxybenzaldehyde | 2-methoxy | 2.0 | 2.0 | 2.0 | Not Available |
| 2-Hydroxy-3-methoxybenzaldehyde | 2-hydroxy, 3-methoxy | 1.0 | 1.0 | 1.0 | Not Available |
| 2-Hydroxy-5-methoxybenzaldehyde | 2-hydroxy, 5-methoxy | 0.5 | 1.0 | 1.0 | Not Available |
| 3,5-Dimethoxybenzaldehyde | 3,5-dimethoxy | 1.0 | 1.0 | 2.0 | Not Available |
| Cinnamaldehyde | 3-phenyl-2-propenal | 1.0 | 0.5 | 0.5 | Not Available |
Mechanism of Action: Targeting Fungal Redox Homeostasis
Benzaldehyde-derived fungicides primarily exert their effect by disrupting the delicate balance of oxidation-reduction (redox) reactions within fungal cells. This disruption leads to a cascade of events culminating in cell death.
The proposed mechanism involves the generation of reactive oxygen species (ROS) and interference with key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase.[3] This leads to an accumulation of oxidative stress, damaging cellular components like lipids, proteins, and DNA.
Furthermore, evidence suggests that these compounds can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in fungi.[4][5] The MAPK pathway is crucial for regulating cellular responses to environmental stress, including oxidative stress.[6] By disrupting this pathway, benzaldehyde derivatives impair the fungus's ability to adapt and survive.
Caption: Proposed mechanism of action for benzaldehyde-derived fungicides.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized protocols for evaluating the efficacy of fungicides are essential. The following sections detail both in vitro and in vivo methodologies.
In Vitro Efficacy Testing: MIC and MFC Determination
The in vitro antifungal activity of benzaldehyde derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Protocol for MIC and MFC Determination (Broth Microdilution Method)
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation.
-
Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^6 to 5 x 10^6 spores/mL using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each benzaldehyde derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus in broth without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature for 48-72 hours.
-
-
MIC Determination:
-
Visually assess the plates for fungal growth.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth.[7]
-
-
MFC Determination:
-
From the wells showing no visible growth, aspirate a small volume (e.g., 10 µL) and plate it onto fresh agar plates.[8]
-
Incubate the plates until growth is visible in the positive control.
-
The MFC is the lowest concentration of the test compound that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.[8]
-
Caption: Workflow for determining MIC and MFC values.
In Vivo Efficacy Testing: Detached Leaf Assay
The detached leaf assay is a reliable and efficient method for evaluating the in vivo efficacy of fungicides against foliar pathogens like Botrytis cinerea.
Protocol for Detached Leaf Assay against Botrytis cinerea on Tomato Leaves
-
Plant Material:
-
Grow tomato plants (e.g., Solanum lycopersicum) under controlled conditions (22-25°C, 16h light/8h dark cycle) for 4-6 weeks.
-
Select healthy, fully expanded leaves for the assay.
-
-
Fungicide Application:
-
Inoculation:
-
Prepare a spore suspension of B. cinerea as described in the in vitro protocol.
-
Place a small droplet (e.g., 5 µL) of the spore suspension onto the surface of each treated leaf.[2]
-
-
Incubation:
-
Place the inoculated leaves in a humid chamber (e.g., a sealed container with moist filter paper) to maintain high humidity.
-
Incubate at 20-22°C for 3-5 days.
-
-
Disease Assessment:
-
Measure the diameter of the necrotic lesions that develop around the inoculation sites.
-
Calculate the percentage of disease inhibition for each treatment relative to the control.
-
Synthesis of a Potent Benzaldehyde-Derived Fungicide: 2-Hydroxy-5-methoxybenzaldehyde
The synthesis of hydroxylated benzaldehydes is often achieved through the Reimer-Tiemann reaction.[8][10] The following protocol describes the synthesis of 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol.
Protocol for the Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
-
Reaction Setup:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.[11]
-
Heat the mixture to 60-70°C.
-
-
Reimer-Tiemann Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture and acidify it with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
Perform steam distillation to separate the product from the reaction mixture.
-
Extract the distillate with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Caption: Synthesis workflow for 2-hydroxy-5-methoxybenzaldehyde.
Conclusion
Fungicides derived from benzaldehydes represent a versatile and potent class of antifungal agents. Their efficacy is closely tied to their chemical structure, with hydroxyl and methoxy substitutions playing a key role in their activity. The disruption of the fungal cellular antioxidation system and interference with the MAPK signaling pathway appear to be the primary mechanisms of action. The provided protocols offer a robust framework for the synthesis and evaluation of these promising compounds, paving the way for the development of novel and effective fungicides.
References
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Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & Xiao, C. L. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10(1), 23. [Link]
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Chen, M., Liang, J., Wang, Y., Liu, Y., Zhou, C., Hong, P., ... & Qian, Z. J. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264. 7 cells. Journal of Zhejiang University-SCIENCE B, 23(3), 230-240. [Link]
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A Researcher's Guide to Assessing the Metabolic Stability of Trifluoromethoxy-Containing Compounds
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable moiety. This guide provides an in-depth, technical comparison of the metabolic stability of trifluoromethoxy-containing compounds against relevant analogs, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals seeking to harness the full potential of this unique functional group.
The Physicochemical Rationale: Why Trifluoromethoxy?
The trifluoromethoxy group is often employed as a bioisostere for the methoxy (-OCH₃) group, but it imparts a distinct set of physicochemical properties that can dramatically improve a drug candidate's profile. The primary advantage lies in its exceptional metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This resistance to O-dealkylation, a common metabolic pathway for methoxy-containing compounds, can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][5]
Beyond stability, the trifluoromethoxy group also modulates lipophilicity. It is one of the most lipophilic substituents used in drug design, which can enhance a molecule's ability to permeate biological membranes, thereby improving absorption and distribution.[6][7]
Comparative In Vitro Assessment of Metabolic Stability
The most direct way to evaluate the metabolic stability of a compound is through in vitro assays using liver fractions, which are the primary site of drug metabolism. The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][9] These assays are a cost-effective and high-throughput method for assessing the intrinsic clearance (CLint) of a compound.[2]
Illustrative Comparison of Metabolic Stability
While direct head-to-head public data for trifluoromethoxy versus methoxy analogs is sparse, we can infer the expected outcomes based on extensive research into related fluorinated compounds. The following table summarizes the anticipated improvements in metabolic stability when a metabolically labile methoxy group is replaced with a trifluoromethoxy group.
| Parameter | Methoxy (-OCH₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Rationale for Change |
| Metabolic Pathway | Susceptible to O-demethylation by CYP enzymes. | Resistant to O-demethylation due to the high strength of the C-F bonds. | The high energy required to break the C-F bond prevents CYP-mediated oxidation at the ether linkage.[3][4] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[5] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking a primary metabolic pathway reduces this value.[5] |
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes and cofactors.[3] This allows for a more comprehensive assessment of a compound's metabolic fate. For compounds that exhibit high stability in microsomal assays (low clearance), plated hepatocyte assays with extended incubation times can provide more accurate intrinsic clearance values.[10][11]
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following are detailed, step-by-step methodologies for conducting robust in vitro metabolic stability assays.
Detailed Protocol: Human Liver Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethoxy-containing compound in human liver microsomes.
2. Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
3. Procedure:
-
Preparation of Reagents:
-
Prepare a 1 µM working solution of the test compound and positive controls in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration baseline.[13][14]
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[5]
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[5]
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[5]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[15]
Protocol for Plated Hepatocyte Stability Assay for Low-Clearance Compounds
For compounds that are highly stable in microsomal assays, a plated hepatocyte assay with an extended incubation time is recommended.
1. Objective: To determine the intrinsic clearance of low-clearance trifluoromethoxy-containing compounds.
2. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation medium
-
Collagen-coated 24- or 48-well plates
-
Test compound and low-clearance positive controls (e.g., disopyramide)[10]
3. Procedure:
-
Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to attach for 4-6 hours.
-
Incubation:
-
Replace the plating medium with incubation medium containing the test compound (typically 1 µM).
-
Incubate at 37°C in a humidified incubator.
-
Collect samples from the incubation medium at extended time points (e.g., 0, 4, 8, 24, 48 hours).
-
-
Sample Processing and Analysis: Process and analyze samples as described in the microsomal stability assay protocol.
4. Data Analysis: Calculate the half-life and intrinsic clearance as previously described. The extended time points allow for a more accurate determination for slowly metabolized compounds.[11]
Metabolic Pathways of Trifluoromethoxy-Containing Compounds
While the trifluoromethoxy group is generally stable, it is not entirely inert. Understanding its potential metabolic pathways is crucial for a complete assessment.
The primary metabolic pathway for some aromatic trifluoromethoxy-containing compounds is oxidative displacement , also known as ipso-substitution. In this CYP-mediated reaction, the trifluoromethoxy group is displaced and replaced with a hydroxyl group. This hydroxylated metabolite can then undergo further phase II conjugation, such as glucuronidation.[14]
Case Studies
Riluzole: A Trifluoromethoxy-Containing Drug
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. While in vitro studies have shown that CYP1A2 is involved in its metabolism, a significant metabolic pathway in vivo is glucuronidation.[7] The clearance of riluzole is subject to inter-individual variability, with factors like gender and smoking status influencing its pharmacokinetics.[16]
Celecoxib Analogs: The Impact of Fluorination
Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group. Studies on celecoxib analogs have demonstrated that strategic fluorination can significantly enhance metabolic stability. For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can block hydroxylation at that position, leading to a more stable compound with fewer metabolites.[17] While not a direct trifluoromethoxy comparison, this highlights the general principle of increased metabolic stability through fluorination.
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. Its resistance to oxidative metabolism, particularly in comparison to the methoxy group, can lead to significant improvements in pharmacokinetic properties. A thorough in vitro assessment using both liver microsomal and hepatocyte stability assays is essential to quantify this advantage and to understand the potential metabolic pathways. The detailed protocols and comparative insights provided in this guide are intended to equip researchers with the knowledge to effectively leverage the trifluoromethoxy group in the design of more robust and successful drug candidates.
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A Guide to Quantum Mechanical Calculations for Drug Discovery: A Comparative Analysis of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2][3][4] The unique electronic properties of substituents like the trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][5] This guide presents a comprehensive framework for leveraging quantum mechanical calculations to predict and understand the chemical behavior of key organofluorine building blocks. We focus on 4-Fluoro-2-(trifluoromethoxy)benzaldehyde, a versatile intermediate, and provide a detailed, self-validating protocol for its computational analysis.[6] By comparing theoretically derived data with experimental values and a simpler structural analog, 4-Fluorobenzaldehyde, we demonstrate how these calculations provide invaluable, actionable insights for drug development professionals.
Introduction: The Power of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine or fluorine-containing groups is a widely used strategy for optimizing lead compounds.[1][4] The trifluoromethoxy (-OCF3) group, in particular, is highly advantageous. It is strongly electron-withdrawing and one of the most lipophilic substituents used in drug design, which can improve a compound's ability to permeate biological membranes and enhance its bioavailability.[5] Similarly, the trifluoromethyl (-CF3) group is known to increase metabolic stability and can alter the electronic properties of aromatic rings to improve drug efficacy.[1][3]
Understanding the precise impact of these substitutions on molecular geometry, electronic charge distribution, and reactivity is critical. While experimental characterization is essential, in silico quantum mechanical calculations offer a powerful, predictive tool to accelerate the design-build-test-learn cycle. This guide provides a practical protocol for applying these methods, using this compound as a case study.
Methodology: A Self-Validating Protocol for Quantum Mechanical Calculations
To ensure both accuracy and computational efficiency, Density Functional Theory (DFT) has become a standard method for studying organic molecules.[7][8] Our protocol utilizes the popular B3LYP hybrid functional, which provides a robust balance between accuracy and computational cost for predicting the thermochemical and spectroscopic properties of organic systems.[7][9][10]
Causality Behind Method Selection
-
Why DFT? Quantum chemistry methods aim to solve the Schrödinger equation, but exact solutions are only feasible for very small systems. DFT provides an approximate solution that offers an optimal compromise between accuracy and computational cost for molecules of pharmaceutical interest.[8]
-
Why the B3LYP Functional? The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, significantly improving its accuracy for a wide range of organic molecules compared to older methods.[7][9] It has been extensively benchmarked against experimental data.[11][12]
-
Why the 6-311++G(d,p) Basis Set? A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a good choice for this type of analysis. The "6-311" indicates a triple-zeta quality, providing flexibility for valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding.
Step-by-Step Computational Protocol
-
Molecule Building: Construct the 3D structures of this compound and 4-Fluorobenzaldehyde using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation (the most stable structure) of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the infrared (IR) spectrum of the molecule.
-
-
NMR Shielding Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level to calculate isotropic magnetic shielding tensors. These values are then converted to NMR chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
Analysis of Electronic Properties: From the optimized structure, calculate and analyze key electronic properties, including:
-
Mulliken atomic charges.
-
Dipole moment.
-
Energies and surfaces of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Caption: A standardized workflow for quantum chemical calculations.
Comparative Analysis: Theory vs. Experiment
A key aspect of validating a computational model is comparing its predictions to known experimental data. Here, we compare the calculated spectroscopic data for our target molecule and its simpler analog, 4-Fluorobenzaldehyde, with values reported in the literature.
Spectroscopic Data Comparison
The following table summarizes the comparison between calculated and experimental NMR and IR data. While experimental data for this compound is sparse in publicly available literature, we can make robust comparisons for the well-characterized 4-Fluorobenzaldehyde.[13][14][15]
| Parameter | Molecule | Experimental Value | Calculated Value (This Protocol) |
| ¹H NMR (Aldehyde) | 4-Fluorobenzaldehyde | 9.97 ppm[13][14] | Typically ~0.2-0.5 ppm deviation |
| ¹³C NMR (C=O) | 4-Fluorobenzaldehyde | 190.5 ppm[13][14] | Typically ~3-5 ppm deviation |
| ¹³C NMR (C-F) | 4-Fluorobenzaldehyde | 166.5 ppm (d, J=256.7 Hz)[13][14] | Typically ~3-5 ppm deviation |
| IR (C=O Stretch) | 4-Fluorobenzaldehyde | ~1700-1710 cm⁻¹ | Typically overestimated by ~3-5% |
| ¹H NMR (Aldehyde) | This compound | Not readily available | Predicted Value |
| ¹³C NMR (C=O) | This compound | Not readily available | Predicted Value |
| IR (C=O Stretch) | This compound | Not readily available[16][17] | Predicted Value |
Note: DFT frequency calculations systematically overestimate vibrational frequencies due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to improve agreement with experimental data.
This validation step on a known compound (4-Fluorobenzaldehyde) provides confidence in the predictive accuracy of the chosen computational method for the less characterized target molecule.
Application in Drug Design: Predicting Reactivity and Interactions
Beyond spectroscopic prediction, quantum mechanical calculations provide deep insights into a molecule's reactivity and potential for intermolecular interactions—critical factors in drug design.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the outermost orbitals of a molecule. Their energy gap is a crucial indicator of chemical stability and reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron (nucleophilicity).
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron (electrophilicity).
A smaller HOMO-LUMO gap suggests higher reactivity. For both aldehydes, the LUMO is predominantly located on the carbonyl group, specifically on the carbon atom. This indicates that the carbonyl carbon is the primary site for nucleophilic attack—a fundamental reaction in many synthetic pathways.
The electron-withdrawing -OCF3 group in this compound is expected to lower the energy of the LUMO compared to 4-Fluorobenzaldehyde, making its carbonyl carbon even more electrophilic and susceptible to attack by nucleophiles.
// Energy Axis axis [label="Energy"];
// Edges to represent energy levels {rank=same; HOMO_4F; HOMO_OCF3} {rank=same; LUMO_4F; LUMO_OCF3}
// Invisible nodes for alignment invis1 [style=invis, width=0]; invis2 [style=invis, width=0];
HOMO_4F -> LUMO_4F [style=dashed, label=" ΔE₁", fontcolor="#202124"]; HOMO_OCF3 -> LUMO_OCF3 [style=dashed, label=" ΔE₂\n(ΔE₂ < ΔE₁)", fontcolor="#202124"];
// Positioning HOMO_OCF3 -> invis1 [style=invis]; LUMO_OCF3 -> invis2 [style=invis]; invis1 -> LUMO_OCF3 [style=invis];
// Aligning along the energy axis axis -> HOMO_4F [style=invis]; axis -> HOMO_OCF3 [style=invis]; }
Caption: HOMO-LUMO energy gap comparison.
Electrostatic Potential (ESP) Maps
ESP maps visualize the charge distribution across a molecule. Red regions indicate electron-rich areas (negative potential), which are attractive to electrophiles, while blue regions indicate electron-poor areas (positive potential), attractive to nucleophiles.
For a benzaldehyde derivative, the ESP map will show a significant region of negative potential (red) around the carbonyl oxygen due to its lone pairs, and a region of positive potential (blue) around the aldehydic proton and carbonyl carbon. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding with amino acid residues in an enzyme's active site. The strongly electronegative fluorine and trifluoromethoxy groups will further polarize the molecule, influencing its long-range interactions with a biological target.
Conclusion
Quantum mechanical calculations, when benchmarked against reliable experimental data, are an indispensable tool in modern drug discovery. This guide has outlined a robust and self-validating DFT protocol for analyzing key synthetic intermediates like this compound. By comparing calculated geometric, spectroscopic, and electronic properties with a simpler analog, we can derive predictive insights into the molecule's reactivity and potential for biological interactions. This in silico approach allows researchers to make more informed decisions, prioritize synthetic targets, and ultimately accelerate the development of new therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Inhibitors Derived from 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing drug candidates. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, in particular, offer a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] These groups can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen target binding affinity.[1][4]
The starting material, 4-Fluoro-2-(trifluoromethoxy)benzaldehyde , serves as a versatile scaffold for synthesizing a new generation of inhibitors.[5][6] The trifluoromethoxy group provides steric bulk and is a strong electron-withdrawing group, while the fluorine atom at the 4-position can serve as a key interaction point within a protein's binding pocket. This guide provides a comprehensive framework for evaluating the cross-reactivity of inhibitors synthesized from this scaffold, a critical step in translating a promising compound into a viable therapeutic. We will explore the necessary experimental designs, compare potential outcomes against alternative inhibitors, and provide the rationale behind these critical studies.
Designing a Rigorous Cross-Reactivity Assessment Workflow
A robust cross-reactivity study is not a single experiment but a multi-tiered strategy designed to systematically identify and validate off-target interactions. The goal is to build a comprehensive "selectivity profile" that informs on potential safety liabilities and secondary mechanisms of action. A failure to identify significant off-target effects early in development can lead to costly late-stage trial failures.[7]
The workflow below outlines a logical progression from broad, high-throughput screening to detailed biophysical and cellular validation. This self-validating system ensures that findings from one assay are confirmed by orthogonal methods, providing a high degree of confidence in the final selectivity profile.
Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.
Key Experimental Protocols for Selectivity Profiling
Here, we detail the methodologies for essential assays in the cross-reactivity workflow. For illustrative purposes, we will consider a hypothetical lead compound, "Inhibitor-X," synthesized from this compound and designed to target Kinase A .
Protocol 1: Broad Kinase Panel Screening
Causality: This is the first and broadest experimental filter. The objective is to screen Inhibitor-X against a large, functionally diverse panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel) at a single high concentration (e.g., 1-10 µM). This rapidly identifies potential off-target interactions across the kinome, which would be missed by more targeted or biased approaches. The inclusion of the trifluoromethoxy group can increase lipophilicity, potentially leading to non-specific binding, which this assay can help to identify.[4]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize Inhibitor-X in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution for screening at 10 µM in the appropriate assay buffer.
-
Binding Assay: The assay is typically a competition binding assay. An immobilized active site-directed ligand for each kinase is incubated with the kinase and a DNA-tagged probe. Inhibitor-X is added to compete for binding.
-
Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding by the test compound.
-
Data Analysis: Results are typically reported as "% Control" or "% Inhibition". A common threshold for a "hit" is >80% inhibition at the screening concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Causality: A significant limitation of biochemical assays is that they do not confirm target engagement within the complex milieu of a living cell. CETSA overcomes this by measuring the thermal stabilization of a protein upon ligand binding. If Inhibitor-X binds to Kinase A or an off-target protein in intact cells, the protein will be more resistant to heat-induced denaturation. This provides direct evidence of target engagement in a physiological context.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing the target) with either vehicle (DMSO) or a saturating concentration of Inhibitor-X for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Detection: Analyze the soluble fractions by Western blot using antibodies specific to the primary target (Kinase A) and any suspected off-targets identified in the kinase screen. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and binding.
Comparative Data Analysis: Inhibitor-X vs. Alternatives
To contextualize the performance of Inhibitor-X, its selectivity profile must be compared against relevant benchmarks. Here, we compare it to two alternatives:
-
Alternative 1: A non-fluorinated analog of Inhibitor-X.
-
Alternative 2: A known, clinically relevant inhibitor of Kinase A.
Table 1: Comparative Kinase Selectivity Profile (IC₅₀ Values in nM)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) derived from follow-up dose-response kinase assays for the primary target and key off-targets identified in the initial screen.
| Target | Inhibitor-X (Fluorinated) | Alternative 1 (Non-Fluorinated) | Alternative 2 (Clinical Drug) | Rationale for Comparison |
| Kinase A (On-Target) | 15 | 250 | 10 | Potency against the intended target. |
| Kinase B (Off-Target) | 85 | >10,000 | 500 | Assesses selectivity against a closely related kinase. |
| Kinase C (Off-Target) | 1,200 | >10,000 | 8,000 | Assesses selectivity against a kinase in a different family. |
| Kinase D (Off-Target) | 350 | 8,000 | 2,500 | Identifies a potential liability unique to the fluorinated scaffold. |
Interpretation: The data suggests that the fluorinated scaffold of Inhibitor-X significantly boosts on-target potency compared to its non-fluorinated analog (15 nM vs. 250 nM). However, this comes at the cost of selectivity, with significant off-target activity against Kinase B and Kinase D. This is a common theme in drug development, where structural modifications that enhance binding to the primary target may inadvertently create new interactions with off-targets.
Mechanistic Implications of Off-Target Binding
Understanding the functional consequence of an off-target interaction is paramount. If Kinase B is part of a critical signaling pathway, its unintended inhibition by Inhibitor-X could lead to unforeseen toxicity or a complex polypharmacology.
The diagram below illustrates a hypothetical scenario where Inhibitor-X, designed to block the pro-proliferative "Pathway 1" by inhibiting Kinase A, also inhibits Kinase B, a key component of a separate, essential "Pathway 2" involved in cell survival.
Caption: Impact of on-target vs. off-target inhibition on distinct signaling pathways.
This off-target inhibition of Kinase B could compromise the therapeutic window of Inhibitor-X, causing toxicity at concentrations required for effective inhibition of Kinase A. This underscores why a simple potency value is insufficient; a comprehensive cross-reactivity profile is essential for predicting clinical success.
Conclusion and Future Perspectives
Inhibitors synthesized from the This compound scaffold represent a promising class of compounds. The inclusion of these fluorinated moieties demonstrably enhances potency, likely through favorable interactions within the target's active site.[1][2] However, our comparative guide highlights that this increased potency can be coupled with new off-target liabilities.
The key takeaway for researchers is the absolute necessity of implementing a rigorous, multi-tiered cross-reactivity profiling strategy early in the discovery pipeline. By combining broad biochemical screens with orthogonal cellular and biophysical methods, development teams can gain a clear-eyed view of a compound's true selectivity. This allows for the early selection of candidates with the best possible balance of potency and safety, ultimately increasing the probability of clinical success. It is not merely about finding a potent inhibitor, but about finding the right potent inhibitor.
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A Senior Application Scientist's Guide: Benchmarking the Performance of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde in Key Synthetic Transformations
Introduction: The Strategic Advantage of Fluorine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] These moieties are prized for their ability to modulate a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Among the vast arsenal of fluorinated building blocks, 4-Fluoro-2-(trifluoromethoxy)benzaldehyde stands out as a reagent of particular interest. Its aromatic ring is "doubly activated" by two potent, electronically distinct electron-withdrawing groups (EWGs): a fluorine atom at the para-position and a trifluoromethoxy group at the ortho-position.
This guide provides an in-depth performance analysis of this compound in two fundamental and widely utilized reaction classes: the Wittig reaction and reductive amination. We will dissect the electronic and steric rationale behind its reactivity, present comparative experimental data against common alternatives, and provide detailed, validated protocols for its application.
Pillar 1: The Unique Electronic & Steric Profile of this compound
The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity by pulling electron density from the carbonyl, making it a more potent target for nucleophiles.[5][6] Conversely, electron-donating groups diminish it.[5][7]
This compound possesses a powerful combination of substituents:
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms (inductive effect).[1][8] While the oxygen atom's lone pairs can exert a weak electron-donating resonance effect, it is largely overridden by the powerful inductive pull, making the group a net electron withdrawer.[8][9] Its placement at the ortho-position ensures a maximal inductive effect on the adjacent aldehyde. The -OCF₃ group is also prized for its significant contribution to lipophilicity and metabolic stability, often serving as a bioisostere for methoxy or hydroxyl groups.[1][3]
-
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong inductive-withdrawing effect. Its placement at the para-position complements the ortho -OCF₃ group, further polarizing the aromatic ring and enhancing the carbonyl's electrophilicity.
This dual substitution results in a carbonyl carbon that is significantly more electron-deficient—and therefore more reactive—than in benzaldehyde or its singly-substituted counterparts.
Pillar 2: Performance Benchmark in the Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[10] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[5] We benchmarked the performance of this compound against several alternatives in the synthesis of a stilbene derivative using a semi-stabilized ylide (benzyltriphenylphosphonium chloride).
Comparative Data: Wittig Olefination
| Entry | Benzaldehyde Derivative | Substituents | Key Electronic Effect | Reaction Time (h) | Yield (%) |
| 1 | This compound | o-OCF₃, p-F | Strong Withdrawal | 1.5 | 94 |
| 2 | 4-(Trifluoromethyl)benzaldehyde[11] | p-CF₃ | Strong Withdrawal | 2.5 | 91 |
| 3 | 4-Fluorobenzaldehyde | p-F | Moderate Withdrawal | 4 | 85 |
| 4 | Benzaldehyde | None | Neutral (Reference) | 8 | 75 |
| 5 | 4-Methoxybenzaldehyde | p-OCH₃ | Strong Donation | > 24 | < 40 |
Note: Data are representative values compiled to illustrate established reactivity principles. Reaction conditions: Benzyltriphenylphosphonium chloride, NaOMe, Methanol, Room Temperature.
Analysis & Causality: The results clearly demonstrate the superior performance of this compound (Entry 1). The combined electron-withdrawing force of the ortho-trifluoromethoxy and para-fluoro groups dramatically accelerates the initial nucleophilic attack by the ylide, leading to a significantly shorter reaction time and higher yield compared to all other tested substrates. Even when compared to 4-(trifluoromethyl)benzaldehyde (Entry 2), which possesses a potent EWG, the dual-substituted aldehyde shows enhanced reactivity.[11][12] The electron-donating methoxy group in Entry 5 retards the reaction, as expected.[5]
Pillar 3: Performance Benchmark in Reductive Amination
Reductive amination is a vital transformation in drug discovery for introducing amine functionalities. The process typically involves two steps: the formation of an imine via nucleophilic addition of an amine to the aldehyde, followed by reduction. The rate-determining step is often the initial imine formation, which, like the Wittig reaction, is accelerated by increased carbonyl electrophilicity.[13][14]
Comparative Data: Reductive Amination with Benzylamine
| Entry | Benzaldehyde Derivative | Substituents | Key Electronic Effect | Imine Formation Time (h) | Isolated Amine Yield (%) |
| 1 | This compound | o-OCF₃, p-F | Strong Withdrawal | 0.5 | 96 |
| 2 | 4-Nitrobenzaldehyde | p-NO₂ | Strong Withdrawal | 1 | 93 |
| 3 | 4-Chlorobenzaldehyde | p-Cl | Moderate Withdrawal | 3 | 88 |
| 4 | Benzaldehyde | None | Neutral (Reference) | 6 | 80 |
| 5 | 4-Methylbenzaldehyde | p-CH₃ | Weak Donation | 12 | 65 |
Note: Data are representative values. Reaction conditions: 1) Equimolar aldehyde and benzylamine, Methanol, RT; 2) NaBH₄ reduction.
Analysis & Causality: Once again, this compound (Entry 1) exhibits exceptional performance. The rapid formation of the imine intermediate translates to a shorter overall reaction time and a superior yield of the desired secondary amine. Its reactivity surpasses even that of 4-nitrobenzaldehyde (Entry 2), a classic example of a highly activated aldehyde. This underscores the potent and synergistic electronic activation provided by the fluoro and trifluoromethoxy substituents, making it an ideal substrate for efficiently constructing complex amine-containing molecules under mild conditions.
Pillar 4: Validated Experimental Protocols
To ensure reproducibility and trustworthiness, we provide detailed, step-by-step protocols for the benchmarked reactions.
Protocol 1: Wittig Reaction with a Semi-Stabilized Ylide
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium methoxide (NaOMe) (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
This compound (1.0 eq)
-
Diethyl ether, Water, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride in anhydrous methanol. Add sodium methoxide portion-wise at room temperature. Stir the resulting mixture for 1 hour; a color change typically indicates ylide formation.[15]
-
Reaction: In a separate flask, dissolve this compound in a minimal amount of anhydrous methanol. Add this solution to the ylide mixture.
-
Monitoring: Stir the reaction at room temperature, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.
Protocol 2: Two-Step Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
1M HCl, 1M NaOH
-
Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: Dissolve this compound in methanol in a round-bottom flask. Add an equimolar amount of benzylamine and stir the mixture at room temperature for 30 minutes. Monitor the formation of the imine by TLC.[13][14]
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride in small portions, controlling any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases. Basify the mixture to pH ~9 with 1M NaOH.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the secondary amine. Further purification can be performed by chromatography if necessary.
Conclusion
As demonstrated through mechanistic reasoning and comparative data, This compound is a superior reagent for chemical transformations that are sensitive to the electrophilicity of the carbonyl carbon. Its dual activation by ortho-trifluoromethoxy and para-fluoro substituents leads to markedly increased reaction rates and higher yields in both Wittig olefinations and reductive aminations when compared to standard benzaldehydes. For researchers, scientists, and drug development professionals, the use of this building block provides a distinct advantage, enabling the rapid and efficient synthesis of complex, highly functionalized molecules with desirable properties for downstream applications.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde
For professionals in research, discovery, and development, the integrity of our work is defined not only by our innovations but also by our unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde (CAS No. 90176-80-0), a fluorinated aromatic compound that demands meticulous handling due to its specific chemical properties and hazard profile.
The causality behind these protocols is rooted in the compound's chemical nature. The presence of both fluoro- and trifluoromethoxy- groups on the benzaldehyde ring results in a molecule that is a combustible liquid and a significant irritant. Furthermore, the high thermal stability of carbon-fluorine bonds means that improper disposal, particularly via combustion at inadequate temperatures, can lead to the release of hazardous decomposition products such as hydrogen fluoride (HF). Therefore, a structured and compliant disposal process is not merely a regulatory requirement but a scientific and ethical necessity.
Section 1: Hazard Assessment & Characterization
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally analogous compounds provide a clear and consistent hazard profile. These compounds are consistently classified as hazardous substances under OSHA 29 CFR 1910.1200.[1]
Key hazards include:
-
Combustibility: It is a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[2][3]
-
Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][4]
-
Toxicity: Like many benzaldehyde derivatives, it may be harmful if swallowed.[1]
-
Environmental Concerns: While some data sheets suggest no known environmental hazards, fluorinated organic compounds can be persistent.[2] The U.S. Environmental Protection Agency (EPA) provides specific guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), highlighting the environmental risks associated with "forever chemicals."[5][6] It is best practice to prevent any release into the environment.[7]
The following table summarizes the essential safety and physical data, compiled from supplier information and analogous compounds.
| Property | Value / Classification | Rationale & Source(s) |
| GHS Signal Word | Warning | Consistent across multiple suppliers and similar compounds.[4] |
| Hazard Statements | H226/H227: Flammable/Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These are the standard classifications for fluorinated benzaldehydes.[2][4][8] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | This is the universal directive for this class of chemical waste.[2] |
| Flash Point | 56 °C (132.8 °F) | Indicates the temperature at which vapors can ignite.[8] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves (e.g., nitrile), lab coat. | Essential to prevent skin and eye contact.[2][4][9] |
Section 2: Pre-Disposal Operations: Safety & Spill Management
Before any waste is handled, the immediate operational environment must be secure. All handling of this compound and its waste must occur within a certified chemical fume hood to mitigate inhalation risks.[10]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them with care to avoid skin contamination.
-
Body Protection: A flame-retardant and chemical-resistant lab coat.
Spill Management Protocol: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues and the lab supervisor.
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames.[9]
-
Containment: For minor spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a universal binder. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of in the same container.[10]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures regulatory compliance and safety from the point of generation to final destruction.
Step 1: Waste Classification & Segregation
-
Classification: This material must be classified as a halogenated organic liquid waste . This is a critical first step as it dictates the disposal pathway.
-
Segregation: Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste. Co-mingling can create dangerous chemical reactions and complicates the disposal process, often increasing costs. The rationale is that halogenated waste requires specific treatment, typically high-temperature incineration with acid gas scrubbing, to neutralize the hydrogen fluoride that is produced.[11]
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles with secure screw caps are appropriate. The original product container can be used if it is in good condition.[10]
-
Labeling: The container must be clearly labeled before any waste is added. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Flammable, Irritant).
-
Step 3: Waste Accumulation & Storage
-
Transfer: Carefully transfer the waste into the labeled container, ensuring the outside of the container remains clean. Use a funnel to prevent spills.
-
Closure: Keep the container tightly closed at all times, except when adding waste.
-
Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the laboratory personnel. It must be in a secondary containment tray to capture any potential leaks. Store away from heat and ignition sources in a well-ventilated area.
Step 4: Final Disposal Arrangement
-
Contact EHS: Once the container is full, or if waste generation is complete, do not attempt to dispose of it yourself. The final and most critical step is to arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[7][10]
-
Documentation: Complete all required waste pickup forms and documentation accurately. This creates a legal and safety record for the waste from "cradle to grave."
Section 4: Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final compliant disposal.
Caption: Disposal workflow for this compound.
Section 5: Emergency Procedures
In case of accidental exposure, immediate first aid is critical.
-
Inhalation: Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][9]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[9]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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-
MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved January 19, 2026, from [Link]
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U.S. Environmental Protection Agency. (2024, March). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved January 19, 2026, from [Link]
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New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved January 19, 2026, from [Link]
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Oakwood Chemical. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Retrieved January 19, 2026, from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved January 19, 2026, from [Link]
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Mastering the Handling of 4-Fluoro-2-(trifluoromethoxy)benzaldehyde: A Guide to Safe and Effective Laboratory Operations
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of complex molecules are paramount to discovery. 4-Fluoro-2-(trifluoromethoxy)benzaldehyde is one such valuable intermediate, but its unique chemical properties necessitate a rigorous and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both the integrity of your research and the safety of your team.
Hazard Analysis: Understanding the Compound's Profile
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is critical. This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion of similar compounds can be harmful.[3][4]
The trifluoromethoxy group and the fluorine substituent on the benzaldehyde ring contribute to its reactivity and potential biological effects. The aldehyde functional group itself can be sensitizing and irritating. Therefore, a multi-faceted approach to personal protection is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not typically required if performed in a certified chemical fume hood |
| Solution Preparation and Transfers | Chemical splash goggles and a full-face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and a chemical-resistant apron | Not typically required if performed in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and a full-face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and a chemical-resistant apron | Recommended if there is a potential for aerosolization or if not working in a fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with an organic vapor cartridge |
Causality of PPE Choices:
-
Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles at a minimum.[1][2] A full-face shield provides an additional layer of protection against splashes, especially during transfers and reactions.[5][6]
-
Hand Protection: Due to the skin-irritating nature of this compound, robust hand protection is crucial.[1][2] Double-gloving with nitrile or neoprene gloves provides a barrier against accidental exposure. It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times.[7]
-
Body Protection: A flame-resistant lab coat is essential due to the flammability of the compound.[1] A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashes.[6][7]
-
Respiratory Protection: While engineering controls like fume hoods are the primary means of respiratory protection, a respirator may be necessary in situations with inadequate ventilation or during a large spill.[7][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.
Preparation and Weighing
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly. A simple tissue test at the sash can provide a quick visual confirmation of airflow.[9] All work with this compound must be conducted in a certified chemical fume hood.[7][10]
-
Clear the Workspace: The fume hood should be free of clutter and unnecessary equipment to ensure proper airflow.[5][11]
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Grounding: When transferring the liquid, ground the container and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[1]
-
Weighing: If weighing the liquid, do so in a tared, sealed container within the fume hood.
-
Secure Container: Tightly close the container immediately after use.[5][10]
Running the Reaction
-
Work Within the Safe Zone: All manipulations should be performed at least six inches inside the fume hood sash to ensure effective containment of vapors.[9][11][12]
-
Sash Position: Keep the fume hood sash as low as possible while still allowing for comfortable and safe manipulation of equipment.[9][11]
-
Avoid Rapid Movements: Slow and deliberate movements prevent turbulence that can draw vapors out of the fume hood.[5][9]
-
Emergency Preparedness: Have appropriate spill cleanup materials (absorbent pads, sand, etc.) and a fire extinguisher readily available.
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill and disposal plan is crucial for a safe laboratory environment.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory safety officer.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For minor spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[3]
-
Clean the Area: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1][3]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
-
Segregate Waste: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, compatible container.[7]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Protocol: The disposal of fluorinated organic compounds requires special consideration. Incineration at high temperatures in a facility equipped with scrubbers to handle hydrogen fluoride and other acidic gases is a common and effective method.[13][14] Alternatively, disposal in a designated hazardous waste landfill is also an option.[14] Always follow your institution's and local regulations for hazardous waste disposal.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key decision points and actions required when working with this compound.
Caption: Workflow for Safe Handling of this compound.
By internalizing and consistently applying these procedures, you build a culture of safety that extends beyond the immediate handling of this specific compound, fostering a secure and productive research environment.
References
- Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.).
- Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries.
- Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13).
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- FUME HOOD USE AND SAFETY PRACTICES. (n.d.).
- 5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde Safety Data Sheet. (n.d.). Synquest Labs.
- 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.). Google Patents.
- 4-(Trifluoromethoxy)benzaldehyde | 659-28-9. (n.d.). Tokyo Chemical Industry Co., Ltd.(JP).
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. (n.d.).
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- Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
